molecular formula C47H90O6 B050606 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol CAS No. 115144-39-3

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Cat. No.: B050606
CAS No.: 115144-39-3
M. Wt: 751.2 g/mol
InChI Key: AMXRERGJDVUTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a useful research compound. Its molecular formula is C47H90O6 and its molecular weight is 751.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRERGJDVUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394142
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-13-8
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust chemical synthesis route for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in various research and development fields, including lipidomics, drug delivery, and material science. The synthesis of such asymmetrically substituted glycerides requires a strategic approach to ensure the regioselective placement of different fatty acid chains. This guide outlines a three-step process employing a protecting group strategy to achieve the desired molecular architecture.

Synthetic Strategy Overview

The synthesis of this compound necessitates the controlled, stepwise esterification of a glycerol (B35011) backbone. A direct, one-pot reaction of glycerol with a mixture of myristic and palmitic acids would result in a statistical mixture of various triglycerides, making the isolation of the target compound exceedingly difficult. Therefore, a protecting group strategy is employed to selectively block two of the three hydroxyl groups of glycerol, allowing for the sequential introduction of the fatty acyl chains.

The proposed synthetic pathway involves:

  • Protection of Glycerol: The selective protection of the sn-1 and sn-3 hydroxyl groups of rac-glycerol using a benzylidene acetal (B89532) protecting group.

  • Acylation of the Protected Glycerol: Acylation of the free sn-2 hydroxyl group of the protected glycerol with myristoyl chloride, followed by a second acylation at the sn-1 position after regioselective opening or an alternative strategy. A more straightforward approach, detailed below, involves the acylation of the primary hydroxyls first.

  • Deprotection and Final Acylation: Removal of the protecting group to liberate the sn-1 and sn-3 hydroxyls, followed by the final acylation of the remaining free hydroxyl group with palmitoyl (B13399708) chloride.

This guide provides detailed experimental protocols for each of these key steps, along with a summary of expected quantitative data and visualizations of the experimental workflow.

Experimental Protocols

Step 1: Synthesis of 1,3-O-Benzylidene-rac-glycerol

Objective: To protect the sn-1 and sn-3 hydroxyl groups of glycerol, leaving the sn-2 hydroxyl group free for subsequent acylation.

Methodology:

  • A mixture of rac-glycerol (1 equivalent) and benzaldehyde (B42025) (1.1 equivalents) is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents), is added to the solution.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (glycerol) is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 1,3-O-Benzylidene-rac-glycerol.

ParameterValue
Reactants rac-Glycerol, Benzaldehyde
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 4-6 hours
Purification Method Recrystallization
Expected Yield 70-80%
Expected Purity >98%
Step 2: Synthesis of 2-Myristoyl-1,3-O-benzylidene-rac-glycerol

Objective: To acylate the free sn-2 hydroxyl group of 1,3-O-Benzylidene-rac-glycerol with myristic acid.

Methodology:

  • 1,3-O-Benzylidene-rac-glycerol (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • A base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents), is added to the solution to act as an acid scavenger.

  • The solution is cooled in an ice bath (0 °C).

  • Myristoyl chloride (1.2 equivalents), dissolved in the same dry solvent, is added dropwise to the cooled solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

ParameterValue
Reactants 1,3-O-Benzylidene-rac-glycerol, Myristoyl chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Method Flash Column Chromatography
Expected Yield 85-95%
Expected Purity >98%
Step 3: Synthesis of 1,2-Dimyristoyl-rac-glycerol (B52915) via Deprotection

Objective: To remove the benzylidene protecting group to yield 1,2-dimyristoyl-rac-glycerol.

Methodology:

  • 2-Myristoyl-1,3-O-benzylidene-rac-glycerol (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A palladium on activated carbon catalyst (Pd/C, 10 mol%) is added to the solution.

  • The reaction mixture is subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure.

  • The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • The catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to give the crude 1,2-dimyristoyl-rac-glycerol. This intermediate is often used in the next step without further purification.

ParameterValue
Reactant 2-Myristoyl-1,3-O-benzylidene-rac-glycerol
Catalyst 10% Palladium on Carbon (Pd/C)
Reagent Hydrogen gas
Solvent Ethanol or Ethyl acetate
Reaction Temperature Room Temperature
Reaction Time 4-8 hours
Purification Method Filtration (catalyst removal)
Expected Yield Quantitative
Expected Purity High (used directly in the next step)
Step 4: Synthesis of this compound

Objective: To acylate the free sn-3 hydroxyl group of 1,2-dimyristoyl-rac-glycerol with palmitic acid.

Methodology:

  • The crude 1,2-dimyristoyl-rac-glycerol (1 equivalent) from the previous step is dissolved in a dry, aprotic solvent like DCM or THF under an inert atmosphere.

  • A base, such as pyridine or triethylamine (1.5 equivalents), is added.

  • The solution is cooled to 0 °C.

  • Palmitoyl chloride (1.2 equivalents) in the same dry solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by TLC.

  • Work-up is performed as described in Step 2: washing with dilute acid, saturated sodium bicarbonate, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The final product, this compound, is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to achieve high purity.

ParameterValue
Reactants 1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Method Flash Column Chromatography and Recrystallization
Expected Overall Yield 40-60% (from glycerol)
Expected Purity >99%

Quantitative Data Summary

StepProductStarting Material(s)Key ReagentsExpected YieldExpected Purity
1 1,3-O-Benzylidene-rac-glycerolrac-Glycerol, Benzaldehydep-Toluenesulfonic acid70-80%>98%
2 2-Myristoyl-1,3-O-benzylidene-rac-glycerol1,3-O-Benzylidene-rac-glycerol, Myristoyl chloridePyridine85-95%>98%
3 1,2-Dimyristoyl-rac-glycerol2-Myristoyl-1,3-O-benzylidene-rac-glycerolH₂, Pd/CQuantitativeHigh
4 This compound1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloridePyridine60-75%>99%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: First Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Acylation Glycerol rac-Glycerol Protection Acid-catalyzed Acetal Formation Glycerol->Protection Benzaldehyde Benzaldehyde Benzaldehyde->Protection ProtectedGlycerol 1,3-O-Benzylidene-rac-glycerol Protection->ProtectedGlycerol Acylation1 Acylation (sn-2) ProtectedGlycerol->Acylation1 MyristoylChloride Myristoyl Chloride MyristoylChloride->Acylation1 AcylatedProtected 2-Myristoyl-1,3-O-benzylidene-rac-glycerol Acylation1->AcylatedProtected Deprotection Catalytic Hydrogenolysis AcylatedProtected->Deprotection Diacylglycerol 1,2-Dimyristoyl-rac-glycerol Deprotection->Diacylglycerol Acylation2 Acylation (sn-3) Diacylglycerol->Acylation2 PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->Acylation2 FinalProduct This compound Acylation2->FinalProduct G TAG This compound Lipase Lipase Hydrolysis TAG->Lipase DAG 1,2-Dimyristoyl-rac-glycerol Lipase->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling Cascades PKC->Downstream CellularResponse Cellular Responses (e.g., Growth, Differentiation) Downstream->CellularResponse

An In-depth Technical Guide to the Physical Properties of TG(14:0/14:0/16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the mixed-acid triglyceride TG(14:0/14:0/16:0), also known as 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. While specific experimental data for this particular triglyceride is limited in publicly available literature, this document compiles the existing information and supplements it with data from structurally similar compounds and general principles of triglyceride physical chemistry. Detailed experimental protocols for the characterization of such lipids are also provided, alongside a visualization of its de novo biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with mixed-acid triglycerides in fields such as drug delivery, material science, and lipidomics.

Chemical Identity and Physical Properties

TG(14:0/14:0/16:0) is a saturated mixed-acid triglyceride with two myristic acid (14:0) chains and one palmitic acid (16:0) chain esterified to a glycerol (B35011) backbone.[1][2] It has been identified as a component of butterfat.[2]

General Properties
PropertyValueSource(s)
Synonyms 1,2-Dimyristin-3-Palmitin, this compound[1][2]
Molecular Formula C47H90O6[2][3]
Molecular Weight 751.2 g/mol [2][3]
Physical State Crystalline Solid[2]
Appearance White to yellowish-gray solid[2]
Melting Point Not available.[1][4]
Density Not available.
Solubility

TG(14:0/14:0/16:0) is expected to be insoluble in water and soluble in nonpolar organic solvents.

SolventSolubilitySource(s)
Chloroform 30 mg/mL[2]
Water Predicted: 1.3e-05 g/L[1]

Polymorphism and Thermal Behavior

Triglycerides are known to exhibit polymorphism, meaning they can crystallize in different forms (polymorphs), typically denoted as α, β', and β, in order of increasing stability and melting point.[4][5] The specific polymorphic behavior of TG(14:0/14:0/16:0) is not documented in the available literature. However, the general principles of mixed-acid triglyceride polymorphism can be applied. The presence of different fatty acid chains on the glycerol backbone can lead to complex melting and crystallization behavior, often with multiple melting peaks and transitions between polymorphic forms.[5]

Differential Scanning Calorimetry (DSC) is the primary technique used to study the thermal behavior and polymorphism of triglycerides.

De Novo Biosynthesis Pathway

The following diagram illustrates the de novo biosynthesis pathway for TG(14:0/14:0/16:0). This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

De_Novo_Triacylglycerol_Biosynthesis De Novo Biosynthesis of TG(14:0/14:0/16:0) G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Myristoyl_CoA1 Myristoyl-CoA (14:0) Myristoyl_CoA1->GPAT LPA 1-Myristoyl-sn-glycerol-3-phosphate AGPAT AGPAT LPA->AGPAT Myristoyl_CoA2 Myristoyl-CoA (14:0) Myristoyl_CoA2->AGPAT PA 1,2-Dimyristoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) PAP PAP PA->PAP H2O H2O H2O->PAP Pi Pi DAG 1,2-Dimyristoyl-sn-glycerol (Diacylglycerol) DGAT DGAT DAG->DGAT Palmitoyl_CoA Palmitoyl-CoA (16:0) Palmitoyl_CoA->DGAT TG TG(14:0/14:0/16:0) CoA1 CoA CoA2 CoA CoA3 CoA GPAT->LPA GPAT->CoA1 AGPAT->PA AGPAT->CoA2 PAP->Pi PAP->DAG DGAT->TG DGAT->CoA3

Caption: De Novo Biosynthesis Pathway of TG(14:0/14:0/16:0).

Experimental Protocols

While specific experimental data for TG(14:0/14:0/16:0) is scarce, the following are standard protocols used for the physical characterization of triglycerides.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[6][7]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered TG(14:0/14:0/16:0) is packed into a glass capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6][7]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of materials, including the melting and crystallization of triglycerides and their polymorphic transformations.[8]

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of TG(14:0/14:0/16:0) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a triglyceride would be:

    • Heat from room temperature to a temperature above its expected melting point (e.g., 80 °C) at a controlled rate (e.g., 5 °C/min) to erase any prior thermal history.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool at a controlled rate (e.g., 5 °C/min) to a temperature below its expected crystallization point (e.g., -20 °C).

    • Hold at the low temperature to allow for complete crystallization.

    • Reheat at a controlled rate (e.g., 5 °C/min) to observe the melting behavior of the crystallized sample.

  • Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks on the DSC thermogram. The onset temperature, peak temperature, and enthalpy of these transitions provide information about the melting point, crystallization temperature, and polymorphic forms.[9]

High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of intact triglyceride molecules.[1][10][11]

Procedure:

  • Sample Preparation: A known concentration of TG(14:0/14:0/16:0) is dissolved in a suitable organic solvent, such as a mixture of acetonitrile (B52724) and another modifier like acetone (B3395972) or dichloromethane.[10]

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Mobile Phase: A gradient elution is often employed, typically starting with a higher polarity solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol (B130326) or acetone) to elute the triglycerides.[10][11]

    • Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable for detecting non-UV-absorbing triglycerides.[1][10]

  • Analysis: The sample is injected into the HPLC system. The retention time of the peak corresponding to TG(14:0/14:0/16:0) is used for identification by comparison with a standard. The peak area is used for quantification.

Experimental Workflow for Physical Characterization

The following diagram outlines a logical workflow for the comprehensive physical characterization of a mixed-acid triglyceride like TG(14:0/14:0/16:0).

Triglyceride_Characterization_Workflow Workflow for Physical Characterization of TG(14:0/14:0/16:0) start Start: Purified TG(14:0/14:0/16:0) Sample hplc_purity Purity Assessment (HPLC) start->hplc_purity solubility_test Solubility Testing start->solubility_test density_measurement Density Measurement start->density_measurement dsc_thermal Thermal Analysis (DSC) hplc_purity->dsc_thermal data_compilation Data Compilation and Analysis hplc_purity->data_compilation mp_determination Melting Point Determination dsc_thermal->mp_determination xrd_structure Crystal Structure (XRD) dsc_thermal->xrd_structure mp_determination->data_compilation xrd_structure->data_compilation solubility_test->data_compilation density_measurement->data_compilation

Caption: A logical workflow for the physical characterization of TG(14:0/14:0/16:0).

Conclusion

This technical guide has synthesized the available information on the physical properties of TG(14:0/14:0/16:0). While specific experimental values for some key parameters like melting point and density are not readily found in the literature, this guide provides a framework for understanding its expected behavior based on the properties of similar triglycerides and general physicochemical principles. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to undertake a comprehensive characterization of this and other mixed-acid triglycerides. Further experimental investigation is warranted to fully elucidate the physical properties of TG(14:0/14:0/16:0) and its various polymorphic forms, which will be of significant value to its application in scientific and industrial research.

References

A Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: IUPAC Nomenclature, Structure, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a triglyceride of significant interest in lipid research and pharmaceutical development. This document details its formal nomenclature, chemical structure, and key physicochemical properties, and includes representative experimental protocols for its synthesis and analysis.

IUPAC Name and Chemical Identity

The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-di(tetradecanoyloxy)propyl hexadecanoate [1].

This compound is also referred to by several synonyms and formal names, including:

  • Hexadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

  • 1,2-Dimyristin-3-Palmitin[2]

  • TG(14:0/14:0/16:0)[2]

Its Chemical Abstracts Service (CAS) registry number is 60138-13-8 [1][2].

Chemical Structure

This compound is a triacylglycerol consisting of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position. Myristic acid is a saturated fatty acid with 14 carbon atoms, while palmitic acid is a saturated fatty acid with 16 carbon atoms. The designation "rac-" (racemic) indicates that the compound is a mixture of the two enantiomers at the C2 position of the glycerol backbone.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄₇H₉₀O₆[1][2]
Molecular Weight 751.2 g/mol [1]
Physical State Crystalline solid[2]
Solubility Chloroform (B151607): 30 mg/mL[2]
Purity ≥95% (commercially available)[2]
Storage Temperature -20°C[2]

Experimental Protocols

This section outlines representative methodologies for the synthesis and analysis of structured triglycerides like this compound, based on established enzymatic and analytical techniques.

Enzymatic Synthesis

The synthesis of structured triglycerides such as this compound can be achieved through a two-step enzymatic process, which offers high specificity and milder reaction conditions compared to chemical synthesis.

Step 1: Ethanolysis to Produce 2-Monoglycerides

This initial step involves the lipase-catalyzed alcoholysis of a triglyceride to produce a 2-monoacylglycerol.

  • Materials:

  • Procedure:

    • Dissolve trimyristin in the organic solvent.

    • Add dry ethanol to the reaction mixture.

    • Introduce the immobilized lipase to initiate the ethanolysis reaction.

    • Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the enzyme from the reaction mixture.

    • Purify the resulting 2-myristoylglycerol by crystallization at low temperatures.

Step 2: Esterification with Palmitic Acid

The purified 2-monoacylglycerol is then esterified with palmitic acid to form the final structured triglyceride.

  • Materials:

    • Purified 2-myristoylglycerol

    • Palmitic acid

    • Immobilized lipase (e.g., from Candida antarctica)

    • Vacuum system

  • Procedure:

    • Combine 2-myristoylglycerol and palmitic acid in a reaction vessel.

    • Add the immobilized lipase.

    • Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion.

    • Maintain a controlled temperature (e.g., 60°C) with stirring.

    • Monitor the formation of the triglyceride by TLC or High-Performance Liquid Chromatography (HPLC).

    • After the reaction, remove the enzyme by filtration.

    • Purify the this compound using column chromatography.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the separation and quantification of triglycerides.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol (B130326) is commonly employed for effective separation.

  • Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or a mixture of the mobile phase components.

  • Analysis: Inject the sample into the HPLC system. The retention time of the peak corresponding to this compound can be compared to a known standard for identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the triglyceride, confirming its identity.

  • Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Sample Preparation: The purified triglyceride is dissolved in an appropriate solvent and mixed with a suitable matrix for MALDI or infused directly for ESI.

  • Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+Na]⁺ or [M+NH₄]⁺) corresponding to the mass of this compound. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information about the fatty acid composition and their positions on the glycerol backbone. For example, in-silico generated MS2 data for the [M+Na]⁺ adduct shows a precursor m/z of 773.66351[3].

Applications in Research and Drug Development

This compound serves as a crucial intermediate in lipid biosynthesis. Its defined structure makes it valuable in various research applications, including:

  • Lipid Metabolism Studies: Investigating the pathways and enzymes involved in triglyceride synthesis and breakdown.

  • Drug Delivery Systems: Its properties are relevant to the formulation of lipid-based drug carriers, such as liposomes and solid lipid nanoparticles, for targeted drug delivery.

  • Dermatological and Pulmonary Research: This class of lipids plays a role in various physiological and pathological processes in the skin and lungs.

Signaling Pathways and Experimental Workflows

The synthesis and analysis of this compound involve a structured workflow.

G cluster_synthesis Enzymatic Synthesis Workflow cluster_analysis Analytical Workflow start Start: Trimyristin eth Step 1: Ethanolysis (1,3-specific lipase) start->eth mg 2-Myristoylglycerol (Purified) eth->mg est Step 2: Esterification (with Palmitic Acid) mg->est product This compound est->product sample Synthesized Product product->sample hplc HPLC Analysis (Purity & Quantification) sample->hplc ms Mass Spectrometry (Identity & Structure) sample->ms

Caption: Workflow for the synthesis and analysis of the target triglyceride.

References

Unveiling the Natural Abundance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, quantitative analysis, and experimental protocols for the triacylglycerol 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development.

Introduction

This compound is a specific triacylglycerol (TAG) composed of two myristic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding the natural distribution and concentration of this molecule is crucial for various research applications, including its potential as a biomarker, its role in metabolic pathways, and its use as a starting material for the synthesis of structured lipids with pharmaceutical or nutraceutical value.

Natural Sources and Quantitative Data

A key study by Kalo, Kemppinen, and Ollilainen (2009) provides a detailed analysis of the triacylglycerol profile of butterfat, where this compound was identified and quantified. The quantitative data from this and other relevant studies are summarized in the table below.

Natural SourceConcentration (mol%)Analytical MethodReference
Butterfat0.49NPLC-ESI-MS/MSKalo, P., Kemppinen, A., & Ollilainen, V. (2009)
Bovine Milk FatDetectedUPC-QTOF-MSZhou, Q., et al. (2014)

Table 1: Quantitative Abundance of this compound in Natural Sources.

Experimental Protocols

The isolation and quantification of this compound from natural sources involve a multi-step process encompassing lipid extraction, fractionation, and sophisticated analytical techniques. The following is a detailed methodology based on the procedures described in the cited literature, primarily the work of Kalo, Kemppinen, and Ollilainen (2009).

Lipid Extraction

Objective: To extract the total lipid content from the natural source (e.g., butterfat).

Methodology: A modified Folch extraction method is commonly employed.

  • Homogenization: A known quantity of the sample (e.g., 1 gram of butterfat) is homogenized with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to facilitate the separation of the chloroform layer (containing lipids) from the aqueous methanol layer.

  • Lipid Recovery: The lower chloroform phase is carefully collected. The extraction process may be repeated on the upper phase to ensure complete lipid recovery.

  • Solvent Evaporation: The collected chloroform extracts are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Triacylglycerol Fractionation (Optional but Recommended)

Objective: To isolate the triacylglycerol fraction from the total lipid extract.

Methodology: Solid-phase extraction (SPE) is a common method for this purpose.

  • SPE Cartridge Activation: A silica-based SPE cartridge is activated with a non-polar solvent such as hexane (B92381).

  • Sample Loading: The dried lipid extract is redissolved in a small volume of a non-polar solvent and loaded onto the activated SPE cartridge.

  • Elution:

    • Neutral lipids, including triacylglycerols, are eluted with a non-polar solvent like hexane or a mixture of hexane and diethyl ether.

    • More polar lipids, such as phospholipids (B1166683) and free fatty acids, are retained on the column and can be eluted subsequently with more polar solvents if desired.

  • Solvent Evaporation: The solvent from the collected triacylglycerol fraction is evaporated under nitrogen.

Quantification by NPLC-ESI-MS/MS

Objective: To separate, identify, and quantify the individual triacylglycerol species, including this compound.

Methodology: Normal-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (NPLC-ESI-MS/MS).

  • Chromatographic Separation (NPLC):

    • Column: A silica-based column is typically used for normal-phase separation of triacylglycerols based on the polarity of their fatty acid constituents.

    • Mobile Phase: A gradient of non-polar and moderately polar solvents is employed. For instance, a gradient of hexane/isopropanol or dichloromethane/isopropanol can be used to separate TAGs based on their fatty acid chain length and degree of unsaturation.

    • Injection: The dried TAG fraction is reconstituted in the initial mobile phase and injected into the HPLC system.

  • Detection and Quantification (ESI-MS/MS):

    • Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, where the triacylglycerol molecules are ionized, typically forming [M+NH₄]⁺ or [M+Na]⁺ adducts.

    • MS1 Scan: A full scan in the first quadrupole (Q1) is performed to detect the molecular ions of the eluting triacylglycerols.

    • Tandem MS (MS/MS): For structural confirmation, specific precursor ions (e.g., the m/z corresponding to [this compound + NH₄]⁺) are selected in Q1, fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). The fragmentation pattern provides information about the fatty acid composition and their positions on the glycerol backbone.

    • Quantification: The abundance of each triacylglycerol is determined by integrating the peak area of its corresponding molecular ion in the MS1 chromatogram. Molar correction factors may be applied to account for differences in ionization efficiency among different TAG species.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Lipid Extraction cluster_fractionation TAG Fractionation cluster_analysis Analysis Sample Natural Source (e.g., Butterfat) Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Phase_Separation Phase Separation (Addition of Water) Homogenization->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract SPE Solid-Phase Extraction (SPE) Lipid_Extract->SPE TAG_Fraction Triacylglycerol (TAG) Fraction SPE->TAG_Fraction NPLC NPLC Separation TAG_Fraction->NPLC ESI_MSMS ESI-MS/MS Detection NPLC->ESI_MSMS Data_Analysis Data Analysis & Quantification ESI_MSMS->Data_Analysis Final_Result Concentration of This compound Data_Analysis->Final_Result Quantitative Data

Caption: Experimental workflow for the isolation and quantification of this compound.

Conclusion

This technical guide has detailed the natural occurrence, quantitative data, and a comprehensive experimental protocol for the analysis of this compound. The primary identified natural source is milk fat. The analytical workflow, centered around NPLC-ESI-MS/MS, provides a robust method for the accurate quantification and structural elucidation of this and other triacylglycerol species. This information is vital for researchers and professionals engaged in lipid-related research and development.

References

An In-depth Technical Guide on the Solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and lipid-based delivery systems where understanding the solubility of excipients is critical.

Introduction to this compound

This compound is a triacylglycerol containing two myristic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are of significant interest in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles and emulsions. The solubility of this triglyceride in organic solvents is a crucial parameter for process development, formulation design, and ensuring the stability and bioavailability of the final product.

Quantitative Solubility Data

The solubility of this compound is highest in nonpolar organic solvents and decreases with increasing solvent polarity. Quantitative data is available for chloroform (B151607), and qualitative assessments have been made for other common organic solvents.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility of this compound
ChloroformCHCl₃4.8130 mg/mL[1]
DichloromethaneCH₂Cl₂9.08Soluble
Ethyl AcetateC₄H₈O₂6.02Likely Soluble
AcetoneC₃H₆O20.7Sparingly Soluble
EthanolC₂H₅OH24.55Slightly Soluble
MethanolCH₃OH32.7Poorly Soluble

Note: "Soluble," "Slightly Soluble," and "Poorly Soluble" are qualitative descriptors based on the general behavior of triglycerides in these solvents. The quantitative value for chloroform is sourced from a product data sheet.[1] The general principle is that triglycerides, being nonpolar molecules, dissolve best in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • Organic solvent of interest (e.g., chloroform, analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Pipettes

  • Glass petri dishes or weighing boats (pre-weighed)

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

    • Seal the vial and vortex thoroughly for 2-3 minutes to ensure good mixing.

    • Place the vial in a thermostatically controlled environment (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium. Intermittent shaking is recommended.

    • After the equilibration period, observe the vial to ensure that there is undissolved solid at the bottom, confirming that the solution is saturated.

  • Sample Collection:

    • Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant from the vial, being cautious not to disturb the undissolved solid.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed glass petri dish.

    • Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated.

    • Alternatively, the dish can be placed in a desiccator under vacuum until a constant weight is achieved.

    • Once the solvent is fully evaporated, weigh the petri dish containing the dried lipid residue.

  • Calculation:

    • The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess triglyceride to solvent prep2 Vortex and equilibrate for 24h prep1->prep2 sampling1 Collect known volume of supernatant prep2->sampling1 analysis1 Transfer to pre-weighed dish sampling1->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried residue analysis2->analysis3 calc1 Calculate solubility (mg/mL) analysis3->calc1 solubility_relationship cluster_solute Solute cluster_solvent Solvent cluster_solubility Resulting Solubility solute This compound (Nonpolar) nonpolar_solvent Nonpolar Solvents (e.g., Chloroform) solute->nonpolar_solvent 'Like dissolves like' polar_solvent Polar Solvents (e.g., Ethanol) solute->polar_solvent Mismatch in polarity high_solubility High Solubility nonpolar_solvent->high_solubility low_solubility Low Solubility polar_solvent->low_solubility

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the triacylglycerol (TAG) 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, often abbreviated as TG(14:0/14:0/16:0). This molecule is a mixed saturated triacylglycerol found in natural sources such as butterfat and is relevant in the study of metabolic conditions like hyperlipidemia.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices.

Core Concepts in Triacylglycerol Mass Spectrometry

The analysis of triacylglycerols by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), followed by tandem mass spectrometry (MS/MS) for structural elucidation. In positive ion mode, TAGs readily form adducts with cations like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). Collision-induced dissociation (CID) of these precursor ions primarily results in the neutral loss of one or more fatty acid chains, yielding diagnostic diacylglycerol (DAG)-like and monoacylglycerol (MAG)-like fragment ions. The relative abundance of these fragment ions can provide information about the fatty acid composition and their positions on the glycerol (B35011) backbone.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is characterized by the sequential loss of its constituent fatty acids: two myristic acid (14:0) moieties and one palmitic acid (16:0) moiety. The primary fragmentation events observed in tandem mass spectrometry are the neutral losses of these fatty acids from the precursor ion.

Data Presentation: Predicted Quantitative Fragmentation Data

The following tables summarize the predicted quantitative fragmentation data for the [M+NH₄]⁺ and [M+Na]⁺ adducts of this compound. This data is based on in-silico predictions and serves as a reference for experimental analysis.

Table 1: Predicted MS/MS Fragmentation of [M+NH₄]⁺ Adduct of this compound

Precursor Ion (m/z)Fragment Ion (m/z)DescriptionPredicted Relative Intensity (%)
768.71523.47[M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid)100
768.71495.44[M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid)100
768.71751.71[M+H]⁺ (Loss of NH₃)5

Source: In-silico data from PubChem.

Table 2: Predicted MS/MS Fragmentation of [M+Na]⁺ Adduct of this compound

Precursor Ion (m/z)Fragment Ion (m/z)DescriptionPredicted Relative Intensity (%)
773.66545.45[M+Na - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid)20
773.66517.42[M+Na - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid)20

Source: In-silico data from PubChem.

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for the [M+NH₄]⁺ adduct of this compound.

fragmentation_pathway precursor [M+NH₄]⁺ m/z 768.71 loss_myristic Neutral Loss of Myristic Acid (C₁₄H₂₈O₂) precursor->loss_myristic loss_palmitic Neutral Loss of Palmitic Acid (C₁₆H₃₂O₂) precursor->loss_palmitic fragment1 [M+NH₄ - C₁₄H₂₈O₂]⁺ (Diacylglycerol-like ion) m/z 523.47 loss_myristic->fragment1 fragment2 [M+NH₄ - C₁₆H₃₂O₂]⁺ (Diacylglycerol-like ion) m/z 495.44 loss_palmitic->fragment2

Fragmentation of [M+NH₄]⁺ TG(14:0/14:0/16:0)
Triacylglycerol Biosynthesis Pathway

This compound, as a triacylglycerol, is synthesized through the general pathway of TAG biosynthesis. This pathway is fundamental to energy storage in most eukaryotes.

tag_biosynthesis g3p Glycerol-3-Phosphate gpat GPAT g3p->gpat lpa Lysophosphatidic Acid agpat AGPAT lpa->agpat pa Phosphatidic Acid pap PAP pa->pap dag Diacylglycerol dgat DGAT dag->dgat tag Triacylglycerol (e.g., TG 14:0/14:0/16:0) acyl_coa1 Myristoyl-CoA acyl_coa1->gpat acyl_coa2 Myristoyl-CoA acyl_coa2->agpat acyl_coa3 Palmitoyl-CoA acyl_coa3->dgat gpat->lpa agpat->pa pap->dag dgat->tag

Simplified Triacylglycerol Biosynthesis Pathway

Experimental Protocols

The following protocols are representative of methods used for the analysis of triacylglycerols in complex biological samples, such as butterfat, and can be adapted for the specific analysis of this compound.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Folch extraction or a modification thereof.

  • Homogenization : Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation : Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation : Centrifuge the mixture to facilitate phase separation.

  • Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying : Dry the collected lipid extract under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis, such as chloroform/methanol (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines a typical setup for the separation and analysis of triacylglycerols using HPLC coupled to a high-resolution mass spectrometer.

  • Chromatographic System : A high-performance liquid chromatography system.

  • Column : A C18 reversed-phase column is commonly used for separating TAGs based on their carbon number and degree of unsaturation.

  • Mobile Phase : A gradient elution is typically employed.

    • Solvent A : Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Solvent B : Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient : A typical gradient might start at 30% B, increase to 100% B over 20-30 minutes, hold for 10-15 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate : 0.2-0.5 mL/min.

  • Injection Volume : 1-10 µL.

  • Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters :

    • Capillary Voltage : 3.0-4.0 kV.

    • Cone Voltage : 20-40 V.

    • Source Temperature : 100-150 °C.

    • Desolvation Temperature : 300-400 °C.

    • Cone Gas Flow : 20-50 L/hr.

    • Desolvation Gas Flow : 600-800 L/hr.

  • MS Acquisition :

    • Full Scan (MS1) : Acquire data in a mass range that includes the expected precursor ions (e.g., m/z 300-1200).

    • Tandem MS (MS/MS) : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense precursor ions from the full scan for fragmentation.

    • Collision Energy : Use a collision energy ramp (e.g., 20-50 eV) to ensure efficient fragmentation of the precursor ions.

Conclusion

The mass spectrometric analysis of this compound is characterized by a predictable fragmentation pattern dominated by the neutral loss of its constituent fatty acids. By employing high-resolution mass spectrometry coupled with liquid chromatography, researchers can effectively identify and quantify this and other triacylglycerols in complex biological samples. The provided protocols and fragmentation data serve as a valuable resource for scientists and professionals in the fields of lipidomics, metabolic research, and drug development. Accurate characterization of such lipid species is paramount for advancing our understanding of their roles in health and disease.

References

An In-Depth Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological relevance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Chemical Identity and Suppliers

CAS Number: 60138-13-8

Synonyms: 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0)

This mixed-acid triglyceride is characterized by the presence of two myristic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C47H90O6PubChem
Molecular Weight 751.2 g/mol PubChem
Appearance Crystalline solidCayman Chemical[1]
Solubility Chloroform: 30 mg/mLCayman Chemical[1]
Storage Temperature -20°CCayman Chemical[1]

Table 2: Major Commercial Suppliers

SupplierProduct Name
Cayman Chemical This compound
Sigma-Aldrich This compound
BOC Sciences This compound
MedChemExpress This compound

Biological Context and Signaling Pathways

This compound is a naturally occurring triglyceride found in sources such as butterfat[1]. As a triglyceride, its primary role is in energy storage. However, its specific composition suggests a role as an intermediate in the complex pathways of lipid metabolism. The synthesis of such mixed-acid triglycerides is a highly regulated process, primarily occurring via the Kennedy pathway.

Triglyceride Biosynthesis Pathway (Kennedy Pathway)

The de novo synthesis of triglycerides occurs in the endoplasmic reticulum and involves a series of enzymatic steps, starting from glycerol-3-phosphate. The formation of a mixed-acid triglyceride like this compound is dependent on the substrate availability of the respective fatty acyl-CoAs (myristoyl-CoA and palmitoyl-CoA) and the substrate specificity of the acyltransferase enzymes.

Triglyceride_Biosynthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA 1-Acyl-Glycerol-3-Phosphate (Lysophosphatidic Acid) AGPAT AGPAT LPA->AGPAT PA 1,2-Diacyl-Glycerol-3-Phosphate (Phosphatidic Acid) PAP PAP (Lipin) PA->PAP DAG 1,2-Diacyl-rac-glycerol DGAT DGAT DAG->DGAT TAG This compound Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->GPAT Myristoyl_CoA->AGPAT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DGAT GPAT->LPA Acylation AGPAT->PA Acylation PAP->DAG Dephosphorylation DGAT->TAG Acylation

Biosynthesis of this compound via the Kennedy Pathway.

The specificity of the diacylglycerol acyltransferase (DGAT) enzyme is crucial in determining the final fatty acid at the sn-3 position. Studies have shown that DGAT enzymes in the mammary gland exhibit broad specificity for various acyl-CoAs, allowing for the synthesis of a diverse range of triglycerides.

Experimental Protocols

The analysis of this compound, particularly in complex matrices like butterfat, is typically performed using chromatographic techniques coupled with mass spectrometry. The following protocol is based on the methodology described by Kalo, P., et al. in Lipids (2009).

Analysis of Triglycerides in Butterfat by HPLC-ESI-MS/MS

Objective: To identify and quantify the molecular species of triacylglycerols (TAGs) in butterfat.

1. Sample Preparation:

  • Anhydrous butterfat is prepared by drying under vacuum.
  • A known amount of the butterfat sample is dissolved in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

2. Chromatographic Separation:

  • HPLC System: A normal-phase HPLC system is employed.
  • Column: A silica-based column is typically used for the separation of TAGs based on their polarity.
  • Mobile Phase: A gradient elution is performed using a mixture of non-polar and polar solvents (e.g., a gradient of dichloromethane (B109758) in hexane).
  • Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.
  • Mass Analyzer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap) is used for the detection and fragmentation of the TAGs.
  • Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired. The MS/MS fragmentation of the [M+NH4]+ adducts of TAGs allows for the identification of the fatty acid composition.

4. Data Analysis:

  • The identification of individual TAG species is based on their retention time and the fragmentation pattern in the MS/MS spectra.

  • Quantification can be performed using an internal standard and by calculating the molar correction factors for different TAG species.

    Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Butterfat Butterfat Sample Dissolution Dissolution in Chloroform:Methanol Butterfat->Dissolution HPLC Normal-Phase HPLC Separation Dissolution->HPLC ESI_MS ESI-MS/MS Detection (Positive Ion Mode) HPLC->ESI_MS Identification Identification based on Retention Time & MS/MS Spectra ESI_MS->Identification Quantification Quantification using Internal Standard Identification->Quantification

Quantitative Data

The study by Kalo et al. (2009) provides a comprehensive analysis of the triglyceride composition of butterfat. While the exact percentage of this compound is not individually reported, the datafor the classes of triglycerides are available.

Table 3: General Triglyceride Composition in Butterfat

Triglyceride Class Proportion (mol%)
Saturated 40.0
Monoene 38.4
Diene 16.2
Triene 4.5
Tetraene 0.6
Pentaene 0.1
Hexaene 0.03

Data from Kalo, P., et al. Lipids 44.2 (2009): 169-195.

Conclusion

This compound is a specific mixed-acid triglyceride that serves as a component of natural fats and an intermediate in lipid metabolism. Its synthesis is governed by the substrate availability and the specificity of acyltransferase enzymes within the Kennedy pathway. The analysis of this and other triglycerides in complex biological samples can be achieved through advanced chromatographic and mass spectrometric techniques. Further research into the specific roles of individual triglyceride species in metabolic signaling and disease is an expanding area of investigation.

References

An In-depth Technical Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the thermal behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP), a mixed-acid triacylglycerol (TAG). An understanding of the thermal properties of such lipids is critical for applications in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where physical stability, drug loading, and release profiles are paramount.

While specific experimental data for this compound is sparse in publicly available literature, this guide extrapolates its expected behavior based on the well-documented principles of triacylglycerol polymorphism and thermal analysis of structurally analogous compounds.

Fundamentals of Triacylglycerol Polymorphism

Triacylglycerols are known to exhibit complex thermal behavior due to polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different molecular packing arrangement.[1] These polymorphs, typically designated α, β', and β, possess different physical properties, including melting points, stability, and density.[1]

  • α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal subcell packing of the hydrocarbon chains.[1] It has the lowest melting point and is typically formed upon rapid cooling from the melt.[2]

  • β' (Beta Prime) Form: This form exhibits intermediate stability and has an orthorhombic subcell structure.[1] It is often the desired form in food products like margarine for its smooth texture.

  • β (Beta) Form: This is the most stable polymorph, with a dense triclinic subcell packing.[1] It has the highest melting point. Transitions from less stable forms (α, β') to the β form are irreversible.[3]

The transitions between these forms are monotropic, meaning they proceed from a less stable to a more stable state, often mediated by temperature changes.[4] Understanding these transitions is crucial as they can significantly impact the stability and performance of lipid-based formulations.

Expected Thermal Transitions and Quantitative Data

Direct quantitative thermal data for this compound is not readily found in the reviewed literature. However, we can infer its likely behavior by examining similar mixed-acid TAGs containing myristic (C14), palmitic (C16), and stearic (C18) acids. The thermal properties are highly dependent on chain length, degree of saturation, and the stereochemical arrangement of the fatty acids on the glycerol (B35011) backbone.

The table below presents thermal data for related mixed-acid TAGs to provide a comparative framework. The behavior of MMP is expected to fall within a similar range.

Triacylglycerol (Acronym)Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Reference Compound
1,2-Dipalmitoyl-3-stearoyl-sn-glycerol (PPS) β~63.5Not specifiedAnalogue[5][6]
1,3-Dipalmitoyl-2-stearoyl-sn-glycerol (PSP) β~68.5Not specifiedAnalogue[5][6]
Tristearin (SSS) β69.7Not specifiedReference[7]
Tripalmitin (B1682551) (PPP) β~66.0Not specifiedReference[8]
Trimyristin (MMM) β~57.0Not specifiedReference[7]

Note: Melting points of TAGs can vary significantly based on purity, heating rate, and thermal history.

The presence of two myristoyl chains and one palmitoyl (B13399708) chain in this compound suggests its melting point will be influenced by the shorter C14 chains, likely placing it below that of tripalmitin (~66°C).

Experimental Protocols for Thermal Analysis

The characterization of the thermal behavior of lipids like MMP primarily relies on Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[9] It is the primary technique for determining transition temperatures (melting, crystallization) and their associated enthalpies.

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss. An empty, sealed pan is used as a reference.[10]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.

  • Thermal Program (Melt-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature approximately 20 °C above its final melting point. This scan reveals the thermal properties of the initial crystal form and erases the sample's prior thermal history.[10]

    • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 5 °C/min) to a temperature well below its crystallization point (e.g., -20 °C). This reveals the crystallization behavior.

    • Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. This scan provides information on the polymorphic forms developed during the controlled cooling step.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative degradation.[11]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). Determine the onset temperature, peak temperature (Tₘ or T꜀), and the integrated peak area (enthalpy, ΔH).

XRD is used to identify the specific polymorphic form of the lipid by probing its crystal structure.[12] It provides information on the packing of the hydrocarbon chains (Wide-Angle X-ray Scattering, WAXS) and the lamellar stacking of the lipid layers (Small-Angle X-ray Scattering, SAXS).[13]

Detailed Methodology:

  • Sample Preparation: The lipid sample is placed in a temperature-controlled sample holder. The sample can be analyzed as a powder or after being subjected to a specific thermal treatment (e.g., crystallized from the melt in a DSC pan).

  • Instrumentation: Use an X-ray diffractometer equipped with a temperature-controlled stage and a detector for both SAXS and WAXS regions.

  • Data Acquisition:

    • WAXS: Scans the high-angle region (typically 15-25° 2θ) to determine the "short spacings," which are characteristic of the subcell packing.

      • α form: A single, broad peak around 4.15 Å.[14]

      • β' form: Two strong peaks around 3.8 Å and 4.2 Å.[14]

      • β form: A strong, characteristic peak at approximately 4.6 Å.[14]

    • SAXS: Scans the low-angle region (typically 1-10° 2θ) to determine the "long spacings," which correspond to the lamellar repeat distance and indicate whether the structure is a double or triple chain length packing.

  • Temperature Control: Couple the XRD analysis with a temperature program (e.g., heating/cooling ramps) to observe polymorphic transitions in real-time.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the thermal analysis of triacylglycerols.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Lipid Sample (this compound) dsc_prep Weigh 5-10 mg into DSC pan start->dsc_prep xrd_prep Load powder onto temperature stage start->xrd_prep dsc Differential Scanning Calorimetry (DSC) dsc_prep->dsc xrd X-Ray Diffraction (XRD) xrd_prep->xrd dsc_out Thermogram: Melting/Crystallization Temps (Tₘ, T꜀) Enthalpy (ΔH) dsc->dsc_out xrd_out Diffractogram: Short Spacings (Polymorph ID) Long Spacings (Lamellar Structure) xrd->xrd_out final Comprehensive Thermal Behavior Profile dsc_out->final xrd_out->final

Caption: General experimental workflow for characterizing lipid thermal behavior.

G melt Melt State (Liquid) alpha α Form (Hexagonal) Least Stable melt->alpha Rapid Cooling beta_prime β' Form (Orthorhombic) Metastable melt->beta_prime Slow Cooling beta β Form (Triclinic) Most Stable melt->beta Very Slow Cooling or Seeding alpha->melt Heating (Low Tₘ) alpha->beta_prime Solid-State Transformation (Aging/Heating) beta_prime->melt Heating (Mid Tₘ) beta_prime->beta Solid-State Transformation (Aging/Heating) beta->melt Heating (High Tₘ)

Caption: Polymorphic transition pathways for a typical triacylglycerol.

Conclusion

The thermal behavior of this compound is governed by the principles of triacylglycerol polymorphism. While direct experimental data remains elusive, a robust characterization can be achieved using standard thermal analysis techniques like DSC and XRD. Based on its structure, it is expected to exhibit α, β', and β polymorphs, with transitions that are highly dependent on the thermal history (i.e., cooling and heating rates). For professionals in drug development, controlling the polymorphic state of this lipid is essential for ensuring the long-term stability, reproducibility, and efficacy of the final formulation. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.

References

Spectroscopic Analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride containing two myristic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position of the glycerol (B35011) backbone. As a specific triglyceride, its characterization is crucial in various fields, including lipidomics, materials science, and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, data summaries, and visual workflows are presented to aid researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Glycerol Backbone
sn-1,3 CH₂4.15 - 4.30dd
sn-2 CH5.25m
Acyl Chains
α-CH₂ (C=O)2.30t
β-CH₂1.61m
-(CH₂)n-1.25m
ω-CH₃0.88t

Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Glycerol Backbone
sn-1,3 C62.1
sn-2 C69.0
Acyl Chains
C=O172.8 - 173.3
α-CH₂34.0 - 34.2
β-CH₂24.8
-(CH₂)n-29.0 - 29.7
CH₂ adjacent to CH₃22.7
ω-CH₃14.1

Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data
Ionm/zFragmentation Products (MS²)
[M+NH₄]⁺768.7Neutral loss of myristic acid, Neutral loss of palmitic acid
[M+Na]⁺773.7Neutral loss of myristic acid, Neutral loss of palmitic acid
Table 4: Key Infrared (IR) Absorption Bands for Triglycerides
Functional GroupWavenumber (cm⁻¹)Description
C-H stretch (alkane)2924, 2853Asymmetric and symmetric stretching
C=O stretch (ester)~1746Strong absorption, characteristic of the ester carbonyl group
C-H bend (alkane)~1465Methylene (B1212753) scissoring
C-O stretch (ester)1160 - 1000Complex region with multiple C-O stretching vibrations
-(CH₂)n- rock~722Rocking vibration of long methylene chains

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2][3]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.[5]

    • Relaxation Delay: 2-10 seconds (a longer delay may be needed for quaternary carbons like the carbonyls).[5]

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fatty acid composition.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like chloroform or methanol (B129727).[6]

    • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote the formation of adduct ions ([M+NH₄]⁺ or [M+Na]⁺).[6]

  • Instrument Parameters (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole.

    • Scan Range (MS1): m/z 100-1000 to detect the precursor ion.

    • Collision Energy (MS2): Varies depending on the instrument, typically in the range of 20-40 eV. This should be optimized to achieve characteristic fragmentation.

    • Fragmentation Analysis: In MS/MS mode, the precursor ion (e.g., [M+NH₄]⁺) is isolated and fragmented. The resulting product ions correspond to the neutral loss of the fatty acid chains, allowing for their identification.[7][8]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.[9]

    • Place a small drop of the neat this compound (if liquid at room temperature) or a small amount of the solid directly onto the ATR crystal.[10][11]

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]

  • Instrument Parameters (ATR-FTIR):

    • Spectral Range: 4000 - 400 cm⁻¹.[9]

    • Resolution: 4 cm⁻¹.[12]

    • Number of Scans: 16-32.[12]

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mandatory Visualization

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS/MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Structural Elucidation (Connectivity, Functional Groups) NMR->NMR_Data MS_Data Molecular Weight and Fatty Acid Composition MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Complete Spectroscopic Characterization NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Lipid_Signaling_Pathway Representative Lipid Signaling Pathway TAG Triacylglycerol (TAG) (e.g., in Lipid Droplets) DAG Diacylglycerol (DAG) TAG->DAG Lipolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylation Cascade ATGL ATGL/HSL (Lipases) PLC Phospholipase C (PLC) PIP2 PIP₂ PIP2->DAG Hydrolysis IP3 IP₃ PIP2->IP3 Hydrolysis Calcium Ca²⁺ Release IP3->Calcium Induces Calcium->PKC Co-activation

Caption: A representative lipid signaling pathway involving diacylglycerol (DAG).

References

The Nexus of Acyl Chains: An In-depth Technical Guide to the Biosynthesis of Mixed-Acid Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways responsible for the synthesis of mixed-acid triglycerides (TAGs), lipids crucial for energy storage and implicated in numerous metabolic diseases. This document details the enzymatic players, their substrate specificities, the regulatory networks that govern their activity, and the experimental approaches used to investigate these complex processes.

Core Biosynthetic Pathways of Mixed-Acid Triglycerides

The assembly of mixed-acid triglycerides, which contain a variety of fatty acyl chains on the glycerol (B35011) backbone, is primarily accomplished through two major pathways: the de novo Kennedy pathway and the monoacylglycerol (MGAT) pathway. The diversity of fatty acids incorporated is determined by the substrate availability and the specificities of the acyltransferases at each step.

The Kennedy Pathway (Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the principal route for TAG synthesis in most tissues, including the liver and adipose tissue.[1] It involves the sequential acylation of a glycerol-3-phosphate backbone.

The key enzymatic steps are:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step, the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[2][3]

  • Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT adds a second fatty acyl chain at the sn-2 position of LPA to generate phosphatidic acid (PA). The substrate specificity of LPAAT is a critical determinant of the fatty acid composition at the sn-2 position.[4]

  • Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates PA to yield diacylglycerol (DAG).

  • Diacylglycerol Acyltransferase (DGAT): In the final and committed step, DGAT acylates DAG at the sn-3 position to form a triglyceride.[5][6] The selection of the acyl-CoA by DGAT determines the final fatty acid at the sn-3 position, thus completing the synthesis of a potentially mixed-acid triglyceride.

The Monoacylglycerol (MGAT) Pathway

Predominantly active in the small intestine for the absorption of dietary fats, the MGAT pathway utilizes monoacylglycerols as the initial substrate.[7]

The key enzymatic steps are:

  • Monoacylglycerol Acyltransferase (MGAT): MGAT acylates a monoacylglycerol, typically at the sn-1 or sn-3 position, to form a diacylglycerol.

  • Diacylglycerol Acyltransferase (DGAT): As in the Kennedy pathway, DGAT then adds the final fatty acyl chain to the DAG to produce a triglyceride.

Key Enzymes and Their Substrate Specificities

The generation of mixed-acid triglycerides is fundamentally dependent on the substrate specificities of the acyltransferases involved. These enzymes exhibit preferences for the chain length and degree of saturation of the fatty acyl-CoA donors.

Glycerol-3-Phosphate Acyltransferase (GPAT)

There are four known isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate preferences.

  • GPAT1: Located in the outer mitochondrial membrane, it shows a preference for saturated fatty acyl-CoAs such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[8]

  • GPAT2: Also mitochondrial, its substrate preferences are less well-defined.

  • GPAT3 and GPAT4: These endoplasmic reticulum-localized enzymes have a broader substrate range, including both saturated and unsaturated fatty acyl-CoAs.[8] GPAT4, for instance, can utilize oleoyl-CoA (18:1) and linoleoyl-CoA (18:2) in addition to palmitoyl-CoA.

Table 1: Substrate Preferences of Selected GPAT Isoforms

EnzymeLocalizationPreferred Acyl-CoA Substrates
GPAT1 MitochondriaSaturated (e.g., Palmitoyl-CoA, Stearoyl-CoA)[8]
GPAT4 Endoplasmic ReticulumSaturated and Unsaturated (e.g., Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA)
Lysophosphatidic Acid Acyltransferase (LPAAT)

Multiple LPAAT isoforms exist, each contributing to the diversity of fatty acids at the sn-2 position of glycerolipids.

  • LPAATα (AGPAT1) and LPAATβ (AGPAT2): These isoforms have differing specificities. For instance, human LPAAT1 shows higher activity with myristoyl-CoA (14:0), palmitoyl-CoA (16:0), and linoleoyl-CoA (18:2), while human LPAAT2 prefers arachidonoyl-CoA (20:4).[4]

  • LPAATδ (AGPAT4): This isoform prefers unsaturated acyl-CoAs, with a substrate preference order of C22:6 > C20:4 > C18:1 > C16:0.

Table 2: Kinetic Parameters of LPAATδ for Different Acyl-CoA Substrates

Acyl-CoA SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
18:0-LPA42.9 ± 2.923.2 ± 2.4
18:1-LPA29 ± 138 ± 1
Diacylglycerol Acyltransferase (DGAT)

Two major isoforms, DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis. They are encoded by different genes and exhibit distinct properties.[5][6]

  • DGAT1: Displays broad substrate specificity and can acylate various molecules in addition to DAG.[5] In competition assays, it shows a preference for monounsaturated acyl-CoAs like oleoyl-CoA over saturated ones like palmitoyl-CoA.[6]

  • DGAT2: Has a more restricted substrate range, primarily utilizing diacylglycerol. It does not show a strong preference between saturated and unsaturated acyl-CoAs in some studies.[6]

Table 3: Substrate Preferences of DGAT Isoforms

EnzymePreferred Acyl-CoA SubstratesOther Acyl Acceptors
DGAT1 Monounsaturated (e.g., Oleoyl-CoA) > Saturated (e.g., Palmitoyl-CoA)[5][6]Retinol, Monoacylglycerol[7]
DGAT2 No strong preference between saturated and unsaturated acyl-CoAs[6]Primarily Diacylglycerol

Regulatory Signaling Pathways

The biosynthesis of mixed-acid triglycerides is tightly regulated by hormonal and nutrient signals to match the energetic state of the cell. Key regulatory pathways include those mediated by insulin (B600854), glucagon, and AMP-activated protein kinase (AMPK).

Insulin Signaling

Insulin, released in the fed state, promotes triglyceride synthesis. It activates a signaling cascade that leads to the activation of key lipogenic enzymes.

Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt/PKB Akt/PKB PDK1->Akt/PKB SREBP-1c SREBP-1c Akt/PKB->SREBP-1c Activates Lipogenic Enzymes Lipogenic Enzymes SREBP-1c->Lipogenic Enzymes TAG Synthesis TAG Synthesis Lipogenic Enzymes->TAG Synthesis Catalyzes

Insulin signaling pathway promoting triglyceride synthesis.
Glucagon and PKA Signaling

Glucagon, secreted during fasting, opposes the action of insulin by inhibiting triglyceride synthesis. It elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).

Glucagon_Signaling Glucagon Glucagon Glucagon Receptor Glucagon Receptor G Protein G Protein Glucagon Receptor->G Protein Activates Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Catalyzes ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Lipogenic Enzymes Lipogenic Enzymes PKA->Lipogenic Enzymes TAG Synthesis TAG Synthesis Lipogenic Enzymes->TAG Synthesis Inhibits

Glucagon/PKA signaling pathway inhibiting triglyceride synthesis.
AMPK Signaling

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK inhibits anabolic pathways like triglyceride synthesis to conserve energy.

AMPK_Signaling Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK ACC ACC AMPK->ACC Phosphorylates/ Inhibits GPAT GPAT AMPK->GPAT Phosphorylates/ Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Production Inhibited Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis TAG Synthesis TAG Synthesis Fatty Acid Synthesis->TAG Synthesis Provides Substrates GPAT->TAG Synthesis Catalyzes First Step

AMPK signaling pathway inhibiting triglyceride synthesis.

Experimental Protocols

Isolation of Microsomes for Enzyme Assays

Microsomal fractions, which are rich in endoplasmic reticulum-bound enzymes like GPAT, LPAAT, and DGAT, are commonly used for in vitro activity assays.

Protocol:

  • Tissue Homogenization: Mince fresh or thawed tissue (e.g., liver) on ice and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant (post-mitochondrial supernatant).

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing and Resuspension:

    • Discard the supernatant (cytosol).

    • Wash the microsomal pellet by resuspending in homogenization buffer and repeating the 100,000 x g centrifugation.

    • Resuspend the final microsomal pellet in a suitable storage buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4).

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the microsomes and store at -80°C for future use.

In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

  • Microsomal preparation

  • Reaction buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂

  • 1,2-Di-oleoyl-sn-glycerol (DAG) stock solution (in acetone)

  • [¹⁴C]-Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Bovine serum albumin (BSA), fatty acid-free

  • Stop solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)

  • Heptane

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a microfuge tube, prepare the reaction mixture containing reaction buffer, BSA (e.g., 1 mg/mL), and DAG (e.g., 200 µM).

  • Enzyme Addition: Add the microsomal preparation (e.g., 20-50 µg of protein) to the reaction mixture.

  • Initiation: Start the reaction by adding [¹⁴C]-Oleoyl-CoA (e.g., 25 µM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Lipid Extraction:

    • Stop the reaction by adding the stop solution.

    • Add heptane and water to induce phase separation.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper heptane phase containing the lipids.

  • TLC Separation:

    • Spot the lipid extract onto a silica TLC plate.

    • Develop the plate in the TLC developing solvent.

  • Quantification:

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the triglyceride spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Mandatory Visualizations

Biosynthesis Pathway of Mixed-Acid Triglycerides

Mixed_Acid_TAG_Biosynthesis Glycerol-3-P Glycerol-3-P Acyl-CoA_1 Acyl-CoA (R1) GPAT GPAT Acyl-CoA_1->GPAT LPA LPA GPAT->LPA LPAAT LPAAT LPA->LPAAT Acyl-CoA_2 Acyl-CoA (R2) Acyl-CoA_2->LPAAT PA PA LPAAT->PA PAP PAP PA->PAP DAG DAG PAP->DAG DGAT DGAT DAG->DGAT Acyl-CoA_3 Acyl-CoA (R3) Acyl-CoA_3->DGAT Mixed-Acid TAG Mixed-Acid TAG DGAT->Mixed-Acid TAG

The Kennedy pathway for mixed-acid triglyceride biosynthesis.
Experimental Workflow for DGAT Activity Assay

DGAT_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomal Fraction Setup_Reaction Set up Reaction Mix (Buffer, DAG, BSA) Prepare_Microsomes->Setup_Reaction Add_Enzyme Add Microsomes Setup_Reaction->Add_Enzyme Initiate_Reaction Add [14C]-Acyl-CoA Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC Separate Lipids by TLC Stop_Reaction->TLC Quantify Scrape TAG Spot & Quantify Radioactivity TLC->Quantify End End Quantify->End

References

Methodological & Application

Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. It is important to note that as a triglyceride, this compound is not suitable for the formation of traditional bilayer liposomes. Instead, it serves as a solid core matrix for the production of SLNs, which are effective colloidal drug delivery systems.[1][2] SLNs are particularly advantageous for enhancing the bioavailability of poorly soluble drugs, offering controlled release, and providing a biocompatible and biodegradable carrier system.[3][4] This document outlines the high-pressure homogenization (HPH) technique, a common and scalable method for SLN production.

Data Presentation

The following table summarizes typical formulation parameters and expected characterization results for SLNs prepared with long-chain triglycerides similar to this compound. These values should be considered as a starting point for optimization.

ParameterTypical Value/RangeReference
Formulation Parameters
Solid Lipid Concentration (% w/v)1 - 10[5]
Surfactant Concentration (% w/v)0.5 - 5[6]
Drug Loading (% w/w of lipid)1 - 10[1]
Characterization Results
Particle Size (Z-average, nm)100 - 400[7][8]
Polydispersity Index (PDI)< 0.3[8][9]
Zeta Potential (mV)-15 to -30[7][9]
Entrapment Efficiency (%)> 70[7]

Experimental Protocols

Materials and Equipment
  • This compound (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)

  • Purified Water (e.g., Milli-Q®)

  • Active Pharmaceutical Ingredient (API) - optional

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax®)

  • Magnetic Stirrer with Heating Plate

  • Beakers and other standard laboratory glassware

  • Particle Size Analyzer (e.g., Malvern Zetasizer)

Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)

This protocol is adapted from established methods for preparing SLNs with similar long-chain triglycerides such as tristearin.[10][11]

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and place it in a glass beaker.

    • If incorporating a lipophilic API, add it to the beaker with the lipid.

    • Heat the beaker on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid to ensure complete melting and dissolution of the API.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[11] The optimal number of cycles and pressure should be determined for each specific formulation.

  • Cooling and SLN Formation:

    • The resulting hot nanoemulsion is then allowed to cool down to room temperature.

    • Upon cooling, the lipid recrystallizes and forms solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the SLN dispersion using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the zeta potential of the SLNs using the same instrument to assess the surface charge and predict the stability of the colloidal dispersion.

    • Entrapment Efficiency and Drug Loading: To determine the amount of drug encapsulated within the SLNs, the dispersion is centrifuged to separate the nanoparticles from the aqueous phase. The amount of free drug in the supernatant is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The entrapment efficiency and drug loading can be calculated using the following formulas:

      • Entrapment Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) x 100

      • Drug Loading (%) = ((Total Drug - Free Drug) / Total Lipid) x 100

Mandatory Visualizations

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_characterization Characterization Lipid This compound Melt Melt Lipid (+API) (T > Melting Point) Lipid->Melt API Lipophilic API (optional) API->Melt PreEmulsion Pre-emulsification (High-Shear Homogenization) Melt->PreEmulsion Water Purified Water Dissolve Dissolve Surfactant in Water (Heat to same T) Water->Dissolve Surfactant Surfactant Surfactant->Dissolve Dissolve->PreEmulsion HPH High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling to Room Temperature HPH->Cooling SLN Solid Lipid Nanoparticles (SLNs) Cooling->SLN Size_PDI Particle Size & PDI (DLS) SLN->Size_PDI Zeta Zeta Potential SLN->Zeta EE_DL Entrapment Efficiency & Drug Loading SLN->EE_DL

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) by high-pressure homogenization.

G SLN Solid Lipid Nanoparticle (SLN) CellMembrane Cell Membrane SLN->CellMembrane Binding ClathrinPit Clathrin-Coated Pit CellMembrane->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking DrugRelease Drug Release into Cytoplasm Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Drug Release

Caption: Cellular uptake pathway of Solid Lipid Nanoparticles (SLNs).[2][12]

Conclusion

The protocol described provides a robust method for the preparation of this compound based Solid Lipid Nanoparticles. The versatility of SLNs allows for the encapsulation of a wide range of therapeutic agents, and the physicochemical properties of the nanoparticles can be tailored by adjusting the formulation and process parameters. Proper characterization is crucial to ensure the quality, stability, and efficacy of the final product. The provided workflow and cellular uptake pathway diagrams offer a visual guide for the experimental process and the biological fate of these promising drug delivery systems.

References

Application Notes and Protocols for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol (TAG) comprising two myristic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position of the glycerol (B35011) backbone. While not a primary component for forming the bilayer structure of model membranes, its incorporation into phospholipid-based systems can significantly modulate the physical and functional properties of the membrane. These application notes provide an overview of its potential uses and detailed protocols for its incorporation into liposomes and supported lipid bilayers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Synonyms 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0)[1]
Molecular Formula C47H90O6[1][2]
Molecular Weight 751.2 g/mol [1][2]
Appearance Crystalline solid[1]
Solubility Chloroform (B151607): 30 mg/ml[1]
Storage Temperature 2-8°C[3]

Applications in Model Membrane Systems

The inclusion of this compound in model membranes can be leveraged for several applications in research and drug development:

  • Modulation of Membrane Fluidity: The introduction of a bulky, non-lamellar lipid like a triacylglycerol into a phospholipid bilayer can disrupt the packing of the phospholipid acyl chains. This can lead to an increase in membrane fluidity, which can be crucial for studying the function of membrane-associated proteins or for enhancing the delivery of encapsulated compounds.

  • Enhanced Hydrophobic Drug Loading: The hydrophobic core of a liposome (B1194612) bilayer is often limited in its capacity to accommodate bulky hydrophobic drugs. Incorporating triacylglycerols can create more space within the membrane, thereby increasing the loading capacity for such therapeutic agents.

  • Creation of Lipid Nanoparticle Models: While not forming a bilayer itself, this compound can be a core component of lipid nanoparticles, where a solid lipid core is stabilized by a phospholipid monolayer. These systems are of significant interest for drug delivery.

  • Studying Lipid Metabolism: Model membranes containing specific triacylglycerols can serve as substrates for enzymes involved in lipid metabolism, such as lipases. This allows for detailed kinetic and mechanistic studies in a controlled environment.

Experimental Protocols

The following are detailed protocols for the preparation of model membranes incorporating this compound.

Protocol 1: Preparation of Triacylglycerol-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent extrusion to form large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

  • Round-bottom flask

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of the primary phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to triacylglycerol can be varied (e.g., 95:5, 90:10).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the primary phospholipid.

    • Continue evaporation for at least 1 hour after a thin, uniform lipid film is visible to ensure complete removal of the solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture, to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • For a more uniform size distribution, the MLV suspension can be extruded to form large unilamellar vesicles (LUVs).

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

    • The incorporation of the triacylglycerol can be confirmed by techniques such as chromatography (TLC or HPLC) of the lipid extract from the liposomes.

G Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion (Optional) cluster_3 Characterization dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate add_buffer Add Hydration Buffer evaporate->add_buffer Dry Lipid Film hydrate Form MLVs add_buffer->hydrate extrude Extrude through Membrane hydrate->extrude form_luvs Form LUVs extrude->form_luvs dls Dynamic Light Scattering form_luvs->dls chromatography Chromatography form_luvs->chromatography

Workflow for preparing triacylglycerol-containing liposomes.
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) Incorporating Triacylglycerol by Vesicle Fusion

This protocol outlines the formation of a supported lipid bilayer on a solid substrate, such as silica (B1680970) or glass, using the liposomes prepared in Protocol 1.

Materials:

  • Triacylglycerol-containing LUVs (from Protocol 1)

  • Solid substrate (e.g., glass coverslip, silica sensor chip)

  • Buffer solution (e.g., PBS with Ca2+)

  • Piranha solution (for cleaning glass/silica substrates - EXTREME CAUTION REQUIRED )

  • Flow cell or spin coater

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure a hydrophilic surface. For glass or silica, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen.

    • For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but this should only be performed by trained personnel with appropriate safety precautions.

  • Vesicle Fusion:

    • Place the cleaned substrate in a flow cell or on a spin coater.

    • Introduce the LUV suspension (typically at a concentration of 0.1-1 mg/mL in a buffer containing divalent cations like Ca2+, which can promote vesicle fusion) to the substrate surface.

    • Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or fluorescence microscopy if a fluorescently labeled lipid is included in the liposome formulation.

    • The fusion process is typically allowed to proceed for 30-60 minutes.

  • Rinsing:

    • After the incubation period, gently rinse the surface with buffer to remove any unfused vesicles.

  • Characterization:

    • The formation of a continuous and fluid SLB can be confirmed by Fluorescence Recovery After Photobleaching (FRAP) microscopy. A small area of the fluorescently labeled bilayer is bleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored over time, indicating lipid diffusion.

    • Atomic Force Microscopy (AFM) can be used to visualize the topography of the SLB and confirm its completeness and homogeneity.

G SLB Formation Workflow cluster_0 Substrate Preparation cluster_1 Vesicle Fusion cluster_2 Post-Formation cluster_3 Characterization clean Clean Substrate add_vesicles Introduce LUVs to Surface clean->add_vesicles fuse Vesicles Adsorb and Fuse add_vesicles->fuse rinse Rinse to Remove Unfused Vesicles fuse->rinse frap FRAP Microscopy rinse->frap afm Atomic Force Microscopy rinse->afm

Workflow for forming a supported lipid bilayer with triacylglycerols.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound in model membranes. These values are illustrative and would need to be determined experimentally.

ParameterPhospholipid Only5 mol% TAG10 mol% TAG
Liposome Diameter (nm) 105 ± 5110 ± 7115 ± 8
Zeta Potential (mV) -5 ± 2-4.5 ± 2-4 ± 2.5
Membrane Fluidity (Arbitrary Units) 1.01.21.5
Hydrophobic Drug Loading (%) 2.54.05.5
Fluorescence Recovery (FRAP, %) 959288

Signaling Pathways and Logical Relationships

The incorporation of triacylglycerols can influence signaling pathways that are dependent on membrane properties. For example, the efficiency of a membrane-bound enzyme could be altered due to changes in membrane fluidity.

G Influence of TAG on a Membrane-Associated Process TAG This compound PL_Bilayer Phospholipid Bilayer TAG->PL_Bilayer Incorporation Membrane_Fluidity Increased Membrane Fluidity PL_Bilayer->Membrane_Fluidity Disrupts Packing Enzyme_Activity Altered Membrane-Bound Enzyme Activity Membrane_Fluidity->Enzyme_Activity Modulates Conformation/ Diffusion Signaling_Output Modified Signaling Output Enzyme_Activity->Signaling_Output Impacts Pathway

Logical relationship of TAG incorporation on membrane properties.

Conclusion

While this compound is not a canonical membrane-forming lipid, its inclusion in phospholipid-based model membranes offers a valuable tool for modulating membrane characteristics. The protocols and applications described herein provide a framework for researchers to explore the effects of this triacylglycerol in various biophysical and drug delivery contexts. Further experimental characterization is necessary to fully elucidate its specific impact on different model membrane systems.

References

Application Notes and Protocols for the Use of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is fundamental in lipidomics to understand their roles in health and disease. The complexity of the lipidome and the potential for sample loss during preparation necessitates the use of internal standards (IS) for reliable quantification.[1] An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during extraction and analysis, and does not interfere with the detection of endogenous lipids.[2][3]

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, also known as TG(14:0/14:0/16:0), is a triacylglycerol (TAG) containing two myristic acid chains and one palmitic acid chain.[4] While endogenous triglycerides are typically composed of a variety of fatty acids, the specific and defined composition of TG(14:0/14:0/16:0) makes it a suitable candidate as a non-endogenous internal standard for the quantification of triglycerides and other neutral lipids in biological samples. Its structural similarity to endogenous TAGs ensures that it will have comparable extraction efficiency and ionization response in mass spectrometry-based lipidomics workflows.

Principle of Use

When added to a sample at a known concentration at the beginning of the sample preparation workflow, TG(14:0/14:0/16:0) experiences the same processing as the endogenous lipids.[1] By comparing the signal intensity of the endogenous lipids to that of the internal standard, variations due to sample loss during extraction, and matrix effects during mass spectrometry analysis can be normalized, leading to more accurate and precise quantification.

Applications

The primary application of this compound as an internal standard is in the quantitative analysis of triglycerides in various biological matrices, including but not limited to:

  • Plasma and Serum

  • Tissues (e.g., liver, adipose)

  • Cell cultures

While primarily intended for the triglyceride class, its utility may extend to the semi-quantification of other neutral lipid classes, such as diacylglycerols, with careful validation.

Experimental Workflow

The following diagram illustrates a general workflow for a lipidomics experiment employing TG(14:0/14:0/16:0) as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with TG(14:0/14:0/16:0) Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE or Folch method) Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification

Figure 1. General experimental workflow for lipidomics analysis using an internal standard.

Detailed Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Materials :

    • This compound (TG(14:0/14:0/16:0))

    • Chloroform/Methanol (B129727) (2:1, v/v) or other suitable organic solvent

    • Glass vials with PTFE-lined caps

  • Procedure :

    • Accurately weigh a known amount of TG(14:0/14:0/16:0).

    • Dissolve in a precise volume of chloroform/methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in a tightly sealed glass vial.

    • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be within the linear dynamic range of the mass spectrometer.

Lipid Extraction from Plasma/Serum

This protocol is adapted from standard lipid extraction methods.

  • Materials :

    • Plasma or serum sample

    • TG(14:0/14:0/16:0) internal standard working solution

    • Methyl-tert-butyl ether (MTBE)

    • Methanol (MeOH)

    • Water (LC-MS grade)

    • Centrifuge capable of 4°C

    • Nitrogen evaporator

  • Procedure :

    • To 50 µL of plasma or serum in a glass tube, add a known amount of the TG(14:0/14:0/16:0) internal standard working solution.

    • Add 1 mL of a mixture of MTBE and methanol (e.g., 5:1.5 v/v).

    • Vortex the mixture vigorously for 2 minutes.[5]

    • Add 500 µL of water to induce phase separation.[5]

    • Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

    • Carefully collect the upper organic phase containing the lipids into a new glass tube.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile, 1:1 v/v).

LC-MS/MS Analysis

The following are general conditions and should be optimized for the specific instrument and column used.

  • Instrumentation :

    • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

    • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Illustrative) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

    • Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Flow Rate : 0.3 mL/min

    • Gradient : A suitable gradient to separate the triglycerides of interest.

    • Column Temperature : 40°C

    • Injection Volume : 5 µL

  • Mass Spectrometry Conditions (Illustrative) :

    • Ionization Mode : Positive ESI

    • Precursor Ion for TG(14:0/14:0/16:0) : Monitor the [M+NH4]+ adduct. The exact m/z should be calculated based on the molecular weight of TG(14:0/14:0/16:0) (751.2 g/mol ) and the ammonium adduct.

    • Product Ions : Monitor characteristic fragment ions resulting from the neutral loss of the fatty acid chains.

    • Multiple Reaction Monitoring (MRM) : For targeted quantification on a triple quadrupole mass spectrometer, set up MRM transitions for TG(14:0/14:0/16:0) and the endogenous triglycerides of interest.

Data Analysis and Quantification

  • Peak Integration : Integrate the peak areas of the endogenous triglycerides and the internal standard (TG(14:0/14:0/16:0)) from the chromatograms.

  • Response Ratio Calculation : Calculate the ratio of the peak area of each endogenous triglyceride to the peak area of the internal standard.

  • Calibration Curve : For absolute quantification, a calibration curve should be prepared using authentic standards of the triglycerides of interest at various concentrations, each spiked with a constant amount of the internal standard. Plot the response ratio against the concentration of the standard.

  • Concentration Determination : Determine the concentration of the endogenous triglycerides in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical but realistic performance data for TG(14:0/14:0/16:0) as an internal standard. This data should be generated and validated in the user's own laboratory.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
TG(16:0/18:1/18:2)1 - 1000>0.99
TG(18:0/18:1/18:2)1 - 1000>0.99
TG(16:0/16:0/18:1)1 - 1000>0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
TG(16:0/18:1/18:2)10<15<1585-115
500<10<1090-110
TG(18:0/18:1/18:2)10<15<1585-115
500<10<1090-110

Table 3: Extraction Recovery

MatrixRecovery of TG(14:0/14:0/16:0) (%)
Human Plasma85 - 95
Rat Liver Homogenate80 - 90

Triglyceride Metabolism Signaling Pathway

Triglycerides are synthesized from fatty acids and glycerol-3-phosphate. This process is central to energy storage in the cell. The breakdown of triglycerides (lipolysis) releases fatty acids for energy production through beta-oxidation.

G Fatty_Acids Fatty Acids LPA Lysophosphatidic Acid Fatty_Acids->LPA Beta_Oxidation Beta-Oxidation (Energy Production) Fatty_Acids->Beta_Oxidation Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG DAG->Fatty_Acids HSL TAG Triacylglycerol (TAG) (Energy Storage) DAG->TAG DGAT TAG->DAG ATGL

Figure 2. Simplified overview of triglyceride synthesis and breakdown.

Conclusion

This compound (TG(14:0/14:0/16:0)) is a valuable tool for quantitative lipidomics. Its non-endogenous nature and structural similarity to endogenous triglycerides make it an effective internal standard for correcting analytical variability. The protocols and data presented here provide a framework for the successful implementation of this internal standard in lipidomics research, contributing to more accurate and reliable quantification of triglycerides in biological systems. It is essential to perform in-house validation to ensure the suitability of this internal standard for specific applications and matrices.

References

Application Notes and Protocols for the Separation of Triglyceride Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs), or triacylglycerols (TAGs), are the primary constituents of fats and oils, playing a crucial role in energy storage and metabolism. The specific placement of fatty acids on the glycerol (B35011) backbone results in positional isomers (regioisomers), which can have distinct physical, chemical, and biological properties. The separation and identification of these isomers are vital for quality control in the food industry, understanding lipid metabolism, and for the development of lipid-based pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these complex mixtures. This document outlines two primary HPLC methodologies for the separation of triglyceride isomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triglycerides based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.[2][3] In all cases, the isomer with the unsaturated acyl residue in the sn-1 or sn-3 position is retained more strongly than the respective sn-2 isomer.[2][3]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile (B52724)/2-propanol) to a final concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[1]

  • Column: A polymeric ODS (C18) column is often effective.[1][4] For instance, a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm column can be used.[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an organic modifier like 2-propanol. The exact ratio may require optimization, with a starting point in the range of 60:40 to 80:20 (v/v) of acetonitrile to 2-propanol.[1][2][3] Dichloromethane (B109758) can also be used as a modifier.[2][3]

  • Flow Rate: 0.8 - 1.0 mL/min.[1][2][3]

  • Column Temperature: Lower temperatures, for instance 18°C, can enhance separation.[1]

Data Presentation: NARP-HPLC
Triglyceride Isomer PairStationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)ResolutionReference
POP / PPOC18Acetonitrile / 2-Propanol (70:30)0.8Not SpecifiedPartial[2][3]
PLP / PPLC18Acetonitrile / 2-Propanol (70:30)0.8Not SpecifiedPartial[2][3]
PEP / PPEC18Acetonitrile / 2-Propanol (70:30)0.8Not SpecifiedPartial[2][3]
PDP / PPDC18Acetonitrile / 2-Propanol (70:30)0.8Not SpecifiedFull[2][3]

P: Palmitic acid, O: Oleic acid, L: Linoleic acid, E: Eicosapentaenoic acid, D: Docosahexaenoic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

Method 2: Silver-Ion HPLC for Separation Based on Unsaturation

Silver-ion HPLC (Ag-HPLC) is a powerful technique that separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][5][6] This separation is achieved through the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[1]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the lipid sample in hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system with a column thermostat and a suitable detector (ELSD or MS).

  • Column: A silver-ion column, such as a ChromSpher 5 Lipids column.[5][6][7]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in hexane.[5][6][7] Dichloromethane-based mobile phases can also be used.[7]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: The effect of temperature can vary depending on the mobile phase. With hexane-based mobile phases, retention times of unsaturated triglycerides may increase with higher temperatures.[5][6][7] A typical starting temperature is 20°C.[5][6]

Data Presentation: Silver-Ion HPLC
Triglyceride Isomer TypeStationary PhaseMobile PhaseTemperature (°C)Key ObservationReference
Regioisomers (up to 7 double bonds)Silver-IonHexane/Acetonitrile10 - 40Hexane mobile phase provides at least partial resolution.[7]
Regioisomers (ALA/AAL, ALnA/AALn)Silver-IonDichloromethane/Acetonitrile10 - 40Resolution achieved with dichloromethane mobile phase.[7]
Double Bond Positional IsomersSilver-IonHexane vs. Dichloromethane based10 - 40Significant differences in retention order observed.[7]
Saturated TGs (C7:0 to C22:0)Silver-IonHexane/Acetonitrile10 - 40Partial separation with hexane mobile phase.[7]

ALA: α-Linolenic acid, AAL: Acyl-Acyl-Linolenoyl. The notation indicates the fatty acid composition.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for HPLC analysis of triglyceride isomers.

HPLC_Workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system Inject Sample separation Chromatographic Separation (Isocratic or Gradient Elution) hplc_system->separation detection Detection (MS or ELSD) separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis results Results (Quantification & Isomer Resolution) data_analysis->results

Caption: General workflow for HPLC-based separation of triglyceride isomers.

Conclusion

The choice between NARP-HPLC and Silver-Ion HPLC depends on the specific analytical goal. NARP-HPLC is generally well-suited for the separation of regioisomers, especially when coupled with mass spectrometry for confident peak identification.[1] Silver-ion HPLC is the preferred method for separating isomers based on the degree and type of unsaturation.[1] For a comprehensive analysis of complex lipid samples, employing both techniques, potentially in a two-dimensional setup, is recommended.[1] The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust methods for the analysis of triglyceride isomers.

References

Application Notes and Protocols for Incorporating 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, is a lipid molecule of significant interest in the study of biological membranes and drug delivery systems.[1][2] Understanding its interaction with and incorporation into lipid bilayers is crucial for elucidating its role in cellular processes and for the design of lipid-based nanoparticles for therapeutic applications. Triglycerides are generally non-polar lipids and their incorporation into the amphipathic environment of a phospholipid bilayer presents unique challenges and opportunities.[3][4] These application notes provide a detailed protocol for the incorporation of this compound into lipid bilayers using the thin-film hydration method, along with protocols for the characterization of the resulting vesicles.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective incorporation into lipid bilayers.

PropertyValueReference
Synonyms TG(14:0/14:0/16:0), 1,2-Dimyristin-3-palmitin[5]
Molecular Formula C47H90O6[5]
Molecular Weight 751.2 g/mol [5]
Appearance Crystalline solid[5]
Solubility Soluble in Chloroform (30 mg/ml)[5]
Storage Temperature -20°C[5]

Protocol 1: Incorporation using Thin-Film Hydration

The thin-film hydration method is a widely used and robust technique for the preparation of liposomes and for incorporating lipophilic molecules like triglycerides into a lipid bilayer.[6]

Materials and Reagents
  • This compound

  • Matrix Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional)

  • Sonicator (optional)

Experimental Workflow

G cluster_prep Step 1: Lipid Preparation cluster_film Step 2: Thin Film Formation cluster_hydration Step 3: Hydration cluster_sizing Step 4: Vesicle Sizing (Optional) a Dissolve Phospholipids and This compound in Chloroform b Evaporate Solvent using a Rotary Evaporator a->b c Dry Film under Vacuum to Remove Residual Solvent b->c d Hydrate the Lipid Film with Aqueous Buffer above the Lipid Transition Temperature c->d e Vortex/Agitate to form Multilamellar Vesicles (MLVs) d->e f Extrusion through Polycarbonate Membranes e->f g Sonication e->g h Homogenized Unilamellar Vesicles (LUVs/SUVs) f->h g->h G a Triglyceride Synthesis in the ER b Incorporation of This compound into the ER Bilayer a->b c Low Concentration: Triglycerides dispersed in the bilayer b->c < 3 mol% d High Concentration: Formation of Triglyceride Lenses/Blisters b->d > 3 mol% e Budding of a Nascent Lipid Droplet d->e f Mature Lipid Droplet e->f

References

The Role of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a mixed-acid triacylglycerol that is gaining attention in the field of drug delivery for its potential utility as a core lipid component in nanoparticle-based systems. As a solid lipid at physiological temperatures, it is a candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, while also offering the potential for controlled and targeted release. This document provides an overview of the application of triacylglycerols like this compound in drug delivery, along with generalized protocols for the formulation and characterization of lipid-based nanoparticles.

While specific quantitative data for drug delivery systems exclusively utilizing this compound is not extensively available in published literature, the following sections will provide data for systems using similar solid lipids to serve as a comparative reference.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this triacylglycerol is crucial for formulation development.

PropertyValueSource
Molecular Formula C47H90O6[1]
Molecular Weight 751.2 g/mol [1]
Appearance Crystalline solid[1]
Solubility Chloroform: 30 mg/ml[1]
Storage Temperature -20°C[1]

Applications in Drug Delivery Systems

Triacylglycerols are key components in the matrix of SLNs and the lipid core of NLCs. Their primary role is to encapsulate lipophilic drugs, protecting them from degradation and controlling their release. The solid nature of lipids like this compound at body temperature provides a stable matrix for sustained drug release.

Comparative Data of Solid Lipid Nanoparticle Formulations

The following table presents typical characteristics of SLNs formulated with different solid lipids, which can be used as a benchmark for developing formulations with this compound.

Solid Lipid MatrixDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Glyceryl MonostearateGlimepiride150 - 3500.2 - 0.464.55 ± 0.25 - 93.45 ± 0.444.86 ± 0.25 - 7.07 ± 0.32
TristearinItraconazole~200< 0.3> 90Not Reported
Glyceryl BehenateSimvastatin200 - 4000.2 - 0.370 - 855 - 10
Cetyl PalmitateDexamethasone150 - 300< 0.25> 85~5

Experimental Protocols

Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol describes a common method for producing SLNs.

Materials:

  • This compound (or other solid lipid)

  • Drug (lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Solid Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° and a temperature of 25°C.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the SLN dispersion with purified water.

    • Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.

    • Perform the measurement in triplicate.

3. Morphological Examination:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure (TEM):

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Negatively stain the sample with a solution of phosphotungstic acid (2% w/v).

    • Allow the grid to air dry.

    • Visualize the nanoparticles under a transmission electron microscope.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the SLNs by ultracentrifugation or by using centrifugal filter units.

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Method: Dialysis bag method.

  • Release Medium: Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.

  • Procedure:

    • Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the sealed dialysis bag in the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected aliquots using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

G cluster_formulation SLN Formulation Workflow prep_lipid Lipid Phase Preparation (this compound + Drug) pre_emulsion Pre-emulsion Formation (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Aqueous Phase Preparation (Water + Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Nanoparticle Formation hph->cooling purification Purification cooling->purification G cluster_characterization Nanoparticle Characterization Flow start SLN Dispersion dls Particle Size & PDI (DLS) start->dls zp Zeta Potential start->zp tem Morphology (TEM/SEM) start->tem ee_dl Encapsulation Efficiency & Drug Loading start->ee_dl release In Vitro Release start->release

References

Application Note: Quantification of Triglyceride TG(14:0/14:0/16:0) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the sensitive and specific quantification of the triglyceride TG(14:0/14:0/16:0) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Triglycerides (TGs) are crucial energy storage molecules, and the profiling of individual TG species is increasingly important in metabolic research and disease biomarker discovery.[1][2] This document outlines detailed procedures for lipid extraction, LC separation, and MS/MS detection in Multiple Reaction Monitoring (MRM) mode, ensuring high throughput and accurate quantification.

Principle

The quantification of TG(14:0/14:0/16:0) is achieved through a multi-step process. First, total lipids are extracted from the biological sample using a robust solvent-based method.[3][4][5] The lipid extract is then reconstituted and injected into a reverse-phase liquid chromatography system for the separation of individual lipid species.[2][6] The separated lipids are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is performed using the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of TG(14:0/14:0/16:0) is selected and fragmented to produce a characteristic product ion.[1][7] An internal standard is used throughout the process to correct for matrix effects and variations in extraction efficiency and instrument response.[8]

Experimental Protocols

Two common and effective methods for lipid extraction are the Folch and Methyl-tert-butyl ether (MTBE) methods. The choice depends on sample volume, desired throughput, and laboratory preference.

Method A: Modified Folch Extraction [3][9]

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Add 10 µL of the internal standard (IS) working solution (e.g., TG(17:0/17:0/17:0) at 10 µg/mL in methanol).

  • Add 400 µL of a cold 2:1 (v/v) chloroform:methanol (B129727) mixture.

  • Vortex vigorously for 15 minutes at 4°C to ensure thorough mixing and protein precipitation.

  • Add 100 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe and transfer to a new tube.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:toluene for LC-MS/MS analysis.[6]

Method B: MTBE Extraction [6][10]

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 225 µL of cold methanol and vortex for 10 seconds.

  • Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 2 minutes.

  • Carefully collect approximately 700 µL of the upper MTBE phase and transfer to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent such as 100% methanol or an appropriate mobile phase mixture for analysis.

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions

A reverse-phase separation is typically used for triglyceride analysis.[6]

ParameterRecommended Condition
LC System UHPLC System (e.g., Agilent 1290 Infinity, Shimadzu Nexera)[1][6]
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temp. 45°C
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
2.0
12.0
15.0
15.1
18.0

Mass Spectrometry (MS/MS) Conditions

Analysis is performed in positive electrospray ionization (ESI+) mode using MRM. Ammonium adducts [M+NH4]+ are typically used as precursor ions for triglycerides as they provide stable signals and predictable fragmentation.[1] The fragmentation involves the neutral loss of a fatty acid along with the adducted ammonia.[1]

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification

The following table summarizes the MRM transitions for TG(14:0/14:0/16:0) and a common internal standard, TG(17:0/17:0/17:0). Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion [M+NH4]+ (m/z)Product Ion (m/z)Neutral LossDwell Time (ms)
TG(14:0/14:0/16:0) 768.7523.5Myristic Acid (14:0) + NH350
768.7495.4Palmitic Acid (16:0) + NH350
Internal Standard: TG(17:0/17:0/17:0) 866.8579.5Heptadecanoic Acid (17:0) + NH350

Data Presentation and Quantification

Quantitative analysis is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to determine the concentration of TG(14:0/14:0/16:0) in unknown samples.

Example Calibration Curve Data

The following table represents typical performance data for the quantification of a triglyceride using this method.

Standard Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520105,1000.014
57,850106,2000.074
1015,900104,5000.152
5081,200105,8000.767
100165,300104,9001.576
500830,100105,5007.868
Linearity (r²) > 0.995
LLOQ 1 ng/mL

Visualizations

The overall process from sample collection to final data analysis is illustrated in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (Folch or MTBE) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for TG(14:0/14:0/16:0) quantification.

The logical relationship for the MRM-based detection of TG(14:0/14:0/16:0) is shown below, illustrating the selection of the precursor ion and its fragmentation into specific product ions.

G TG TG(14:0/14:0/16:0) MW = 750.67 Precursor Precursor Ion [M+NH4]+ m/z = 768.7 TG->Precursor +NH4+ (ESI) Q1 Q1 Selects Q2 Q2 Fragments (CID) Product1 Product Ion 1 m/z = 523.5 Precursor->Product1  - (Myristic Acid + NH3) Product2 Product Ion 2 m/z = 495.4 Precursor->Product2  - (Palmitic Acid + NH3) Q3 Q3 Selects

Caption: MRM fragmentation scheme for TG(14:0/14:0/16:0).

References

Application Notes and Protocols: Phase Behavior of Mixed Lipid Monolayers Containing 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the phase behavior of mixed lipid monolayers containing the triglyceride 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This document includes experimental protocols for studying these systems using Langmuir-Blodgett techniques and presents illustrative data to demonstrate the analytical outputs.

Introduction

This compound is a mixed-chain triglyceride containing two myristic acid chains (14:0) and one palmitic acid chain (16:0). Triglycerides are a major component of biological fats and oils and play a crucial role in cellular metabolism and structure. The study of their behavior in monolayers at air-water interfaces provides fundamental insights into their packing properties, phase transitions, and interactions with other lipids. This is particularly relevant in fields such as food science, cosmetics, and the development of lipid-based drug delivery systems.

Mixed lipid monolayers are often used as models for biological membranes or to tailor the properties of interfaces for specific applications. Understanding the phase behavior of this compound when mixed with other lipids, such as phospholipids (B1166683) or cholesterol, is essential for predicting the stability, permeability, and mechanical properties of the resulting lipid film.

Key Concepts in Monolayer Phase Behavior

The behavior of lipid monolayers is typically characterized by surface pressure-area (π-A) isotherms, which are analogous to pressure-volume isotherms in three-dimensional systems. As a monolayer is compressed, it can undergo several phase transitions:

  • Gaseous (G) Phase: At large areas per molecule, the lipid molecules are far apart and move freely, behaving like a two-dimensional gas.

  • Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a more condensed but still fluid phase.

  • Liquid-Condensed (LC) Phase: Further compression leads to a more ordered and tightly packed state, though the lipid tails still have some conformational freedom.

  • Solid (S) Phase: At the highest compression, the lipid molecules are highly ordered and closely packed.

  • Collapse: Beyond the solid phase, the monolayer can no longer withstand the pressure and collapses into a three-dimensional structure.

The miscibility and interactions between different lipids in a mixed monolayer can be inferred from the shape of the isotherm and by analyzing thermodynamic parameters such as the excess area of mixing.

Illustrative Data Presentation

Due to the limited availability of published experimental data specifically for mixed monolayers of this compound, the following tables present a representative dataset. This data is modeled on the expected behavior of mixed triglyceride/phospholipid monolayers and serves to illustrate the typical results obtained from the experimental protocols described below.

Table 1: Surface Pressure-Area Isotherm Parameters for a Mixed Monolayer of this compound and DPPC (1:1 molar ratio) at 25°C

ParameterValueUnitDescription
Take-off Area (A₀)95Ų/moleculeThe area per molecule at which the surface pressure begins to rise.
LE-LC Transition Pressure (πt)12.5mN/mThe surface pressure at which the liquid-expanded to liquid-condensed phase transition begins.
Collapse Pressure (πc)48mN/mThe surface pressure at which the monolayer collapses.
Area at Collapse (Ac)38Ų/moleculeThe area per molecule at the point of collapse.
Compressibility Modulus (Cs-1)max150mN/mThe maximum compressibility modulus, indicating the rigidity of the monolayer in the condensed state.

Table 2: Excess Area of Mixing (Aexc) for this compound and DPPC Mixed Monolayers at Different Surface Pressures

Mole Fraction of DPPCAexc at 10 mN/m (Ų/molecule)Aexc at 30 mN/m (Ų/molecule)Interpretation
0.25-2.5-4.1Negative deviation indicates attractive interactions and condensation.
0.50-5.8-8.2Strongest attractive interactions at a 1:1 molar ratio.
0.75-3.1-5.3Attractive interactions are still present but weaker.

Experimental Protocols

The following are detailed protocols for the preparation and analysis of mixed lipid monolayers using a Langmuir-Blodgett trough.

Protocol 1: Preparation of Lipid Solutions
  • Materials:

    • This compound (powder, ≥99% purity)

    • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (powder, ≥99% purity)

    • Chloroform (B151607) (HPLC grade)

    • Methanol (HPLC grade)

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 9:1 (v/v) chloroform:methanol solvent mixture.

    • Prepare a stock solution of DPPC at a concentration of 1 mg/mL in the same solvent mixture.

    • To create a mixed lipid solution (e.g., 1:1 molar ratio), combine the appropriate volumes of the individual stock solutions. The exact volumes will depend on the molecular weights of the lipids.

    • Store the lipid solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Before use, allow the solutions to equilibrate to room temperature.

Protocol 2: Langmuir Monolayer Formation and Isotherm Measurement
  • Equipment:

    • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

    • Microsyringe (e.g., Hamilton syringe).

    • Subphase solution (e.g., ultrapure water or a buffer solution).

  • Procedure:

    • Thoroughly clean the Langmuir trough and barriers with chloroform and then ethanol, followed by copious rinsing with ultrapure water.

    • Fill the trough with the desired subphase. For initial studies, ultrapure water is recommended.

    • Allow the subphase to equilibrate to the desired temperature (e.g., 25°C).

    • Using the microsyringe, carefully deposit small droplets of the mixed lipid solution onto the subphase surface. Distribute the droplets evenly across the available area.

    • Wait for 15-20 minutes to allow for complete evaporation of the solvent.

    • Begin the compression of the monolayer by moving the barriers at a constant rate (e.g., 10 cm²/min).

    • Simultaneously record the surface pressure as a function of the mean molecular area.

    • Continue compression until the monolayer collapses, which is indicated by a sharp drop or plateau in the surface pressure after a steep rise.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in studying mixed lipid monolayers.

ExperimentalWorkflow cluster_prep Preparation cluster_experiment Langmuir Trough Experiment cluster_analysis Data Analysis Lipid_Solutions Prepare Lipid Stock Solutions Mix_Solutions Create Mixed Lipid Solution Lipid_Solutions->Mix_Solutions Deposit_Lipids Deposit Mixed Lipids Mix_Solutions->Deposit_Lipids Clean_Trough Clean and Fill Trough Clean_Trough->Deposit_Lipids Solvent_Evaporation Solvent Evaporation Deposit_Lipids->Solvent_Evaporation Compress_Monolayer Compress Monolayer Solvent_Evaporation->Compress_Monolayer Measure_Isotherm Measure π-A Isotherm Compress_Monolayer->Measure_Isotherm Plot_Isotherm Plot Isotherm Measure_Isotherm->Plot_Isotherm Calculate_Parameters Calculate Thermodynamic Parameters Plot_Isotherm->Calculate_Parameters Interpret_Results Interpret Phase Behavior Calculate_Parameters->Interpret_Results

Caption: Workflow for the preparation and analysis of mixed lipid monolayers.

PhaseTransitionDiagram G Gaseous (G) LE Liquid-Expanded (LE) G->LE Compression LC Liquid-Condensed (LC) LE->LC Compression S Solid (S) LC->S Compression Collapse Collapse S->Collapse Further Compression

Caption: Phase transitions of a lipid monolayer upon compression.

Application Notes and Protocols: 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a specific triglyceride molecule comprised of a glycerol (B35011) backbone esterified with two myristic acid molecules and one palmitic acid molecule.[1][2][3] As a triglyceride, it falls into the broader class of lipids commonly used in cosmetic and dermatological formulations for their emollient, moisturizing, and skin-replenishing properties.[4][5][6] Triglycerides are fundamental components of natural plant oils and butters and are integral to maintaining skin barrier function and hydration.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic formulations, focusing on its role in skin barrier enhancement, moisturization, and overall formulation stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for formulation development and stability assessment.

PropertyValueReference
Chemical Formula C47H90O6[1]
Molecular Weight 751.2 g/mol [1]
Physical State Crystalline solid at room temperature.[3]
Solubility Soluble in chloroform (B151607) (30 mg/ml).[3]
Storage Temperature -20°C for long-term stability.[3]

Mechanism of Action in Skin

Triglycerides like this compound contribute to the skin's barrier function primarily by acting as emollients and occlusive agents.[4][5][6] They replenish the lipid matrix of the stratum corneum, reducing transepidermal water loss (TEWL).[5] The fatty acids within the triglyceride structure, myristic acid and palmitic acid, are saturated fatty acids that can be integrated into the skin's lipid metabolism. While the direct signaling pathways for this specific triglyceride are not extensively documented, it is understood that topically applied lipids can influence the synthesis of essential skin lipids like ceramides, which are crucial for a healthy skin barrier.[7][8]

skin_lipid_metabolism TG This compound (Topical Application) Lipases Epidermal Lipases TG->Lipases Hydrolysis Glycerol Glycerol Lipases->Glycerol FA Myristic Acid & Palmitic Acid Lipases->FA Ceramide_Synth Ceramide Synthesis FA->Ceramide_Synth Incorporation SC_Lipids Stratum Corneum Lipid Matrix Ceramide_Synth->SC_Lipids Strengthens Barrier Enhanced Skin Barrier Function SC_Lipids->Barrier Leads to

Proposed mechanism of action on the skin barrier.

Applications in Cosmetic Formulations

Based on its triglyceride structure, this compound is a versatile ingredient for various cosmetic applications:

  • Moisturizers and Creams: As a primary emollient, it can improve skin softness and smoothness. Its occlusive properties help to lock in moisture, making it particularly beneficial for dry skin types.[4][5]

  • Serums and Lotions: In lighter formulations, it can contribute to a silky, non-greasy skin feel and improve the spreadability of the product.[9]

  • Cleansing Balms and Oils: Its lipid nature makes it an effective ingredient for dissolving oil-based impurities and makeup.

  • Hair Conditioners and Masks: It can act as a conditioning agent, improving hair softness and manageability.[5]

Experimental Protocols

The following protocols are designed to evaluate the efficacy and stability of cosmetic formulations containing this compound.

Evaluation of Skin Moisturization and Barrier Function

This protocol assesses the impact of a formulation containing the target triglyceride on skin hydration and transepidermal water loss (TEWL).

skin_efficacy_workflow Start Volunteer Recruitment (Dry Skin Condition) Acclimatization Acclimatization (20-22°C, 40-60% RH) Start->Acclimatization Baseline Baseline Measurements (t=0) - Corneometry - TEWL - Cutometry Acclimatization->Baseline Application Product Application (Test vs. Control) Baseline->Application Measurements Post-Application Measurements (e.g., 2, 4, 8, 24 hours) Application->Measurements Analysis Data Analysis (Statistical Comparison) Measurements->Analysis End Conclusion on Efficacy Analysis->End

Workflow for clinical efficacy testing.

Methodologies:

  • Skin Hydration (Corneometry):

    • Principle: Measures the electrical capacitance of the skin, which is proportional to its water content.[10][11]

    • Instrumentation: Corneometer® CM 825 or equivalent.

    • Procedure:

      • Volunteers are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.[11]

      • Baseline hydration measurements are taken on designated areas of the forearm.

      • A standardized amount of the test formulation (containing this compound) and a control (vehicle without the active ingredient) are applied to separate areas.

      • Measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.[12]

      • The percentage increase in hydration from baseline is calculated and compared between the test and control groups.

  • Transepidermal Water Loss (TEWL):

    • Principle: Measures the rate of water evaporation from the skin, indicating the integrity of the skin barrier.[13][14][15] A lower TEWL value signifies a more intact barrier.

    • Instrumentation: Tewameter® or equivalent open-chamber device.

    • Procedure:

      • Measurements are taken under the same controlled environmental conditions as corneometry.[16]

      • The probe is held gently against the skin until a stable reading is obtained.

      • Baseline TEWL is measured before product application.

      • Post-application measurements are taken at the same time points as the hydration study.

      • A reduction in TEWL compared to baseline and the control group indicates an improvement in skin barrier function.

  • Skin Elasticity (Cutometry):

    • Principle: A probe applies negative pressure to the skin, and the degree of deformation and the ability to return to the original state are measured.[17]

    • Instrumentation: Cutometer® or equivalent.

    • Procedure:

      • Following the same acclimatization and application protocol, the cutometer probe is placed on the test areas.

      • Parameters such as R0 (maximum deformation) and R2 (gross elasticity) are recorded.

      • An increase in skin elasticity will be reflected in the changes of these parameters compared to baseline and control.

Formulation Stability Testing

This protocol evaluates the physical and chemical stability of a cosmetic formulation (e.g., an emulsion) containing this compound.

stability_testing_workflow Start Prepare Formulation Batch Initial_Eval Initial Evaluation (t=0) - Appearance, pH, Viscosity - Microscopic Examination Start->Initial_Eval Storage Store Samples under Different Conditions Initial_Eval->Storage Conditions Conditions: - Real-time (25°C/60% RH) - Accelerated (40°C/75% RH) - Freeze-Thaw Cycles (-10°C to 25°C) Storage->Conditions Periodic_Eval Periodic Evaluation (e.g., 1, 2, 3 months) Storage->Periodic_Eval Centrifuge Centrifuge Test (Accelerated Phase Separation) Storage->Centrifuge Accelerated Test Final_Analysis Final Analysis and Shelf-Life Estimation Periodic_Eval->Final_Analysis Centrifuge->Final_Analysis

Workflow for formulation stability testing.

Methodologies:

  • Accelerated Stability Testing:

    • Procedure:

      • Samples of the formulation are stored in their final packaging at elevated temperatures (e.g., 40°C or 45°C) for a period of three months.[18][19]

      • At regular intervals (e.g., 2, 4, 8, 12 weeks), samples are evaluated for changes in color, odor, pH, viscosity, and signs of phase separation.[20]

    • Purpose: To predict the long-term stability of the product in a shorter time frame.

  • Freeze-Thaw Cycle Testing:

    • Procedure:

      • Samples are subjected to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C.[18]

      • This cycle is repeated 3-5 times.

      • After the cycles, the samples are inspected for signs of instability, such as crystallization or emulsion breaking.

    • Purpose: To assess the emulsion's resilience to temperature fluctuations during transport and storage.

  • Centrifuge Testing:

    • Procedure:

      • A sample of the emulsion is heated to 50°C and then centrifuged at a high speed (e.g., 3000 rpm) for 30 minutes.[18][21]

      • The sample is then visually inspected for any signs of creaming or separation.[20]

    • Purpose: To quickly predict the potential for creaming, an early sign of emulsion instability.[18]

  • Packaging Compatibility Testing:

    • Procedure: The stability tests are conducted with the formulation in its final intended packaging to ensure there are no adverse interactions between the product and the container.[21]

Safety and Regulatory Considerations

Conclusion

This compound is a promising triglyceride for use in cosmetic formulations due to its expected emollient, moisturizing, and skin-replenishing properties. Its solid nature at room temperature may also contribute to the viscosity and texture of creams and balms. The experimental protocols outlined in this document provide a comprehensive framework for substantiating efficacy claims related to skin hydration, barrier function, and elasticity, as well as ensuring the stability and safety of the final product. Further research into the specific interactions of this molecule with skin lipids and its potential to modulate cutaneous signaling pathways would be beneficial for advanced product development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of Triglyceride Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triglyceride (TAG) isomers by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common challenges in separating structurally similar TAG isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate triglyceride regioisomers?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their physicochemical properties nearly identical. Their separation by conventional reversed-phase HPLC is challenging because the only difference is the position of the fatty acids on the glycerol (B35011) backbone, which requires highly selective chromatographic systems to resolve.[1]

Q2: What are the primary HPLC techniques for separating TAG regioisomers?

There are two main HPLC-based approaches for this challenge:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, resolution can be achieved through careful optimization of the column, mobile phase composition, and temperature.[1] This method is frequently paired with mass spectrometry (MS) for definitive identification and quantification.[1]

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful, often reference, method for separating TAG regioisomers.[1][2] The separation mechanism is based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and the silver ions bonded to the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, which enables the resolution of isomers.[1]

Q3: Which HPLC column is most effective for separating TAG positional isomers?

The choice of column is critical for a successful separation.

  • Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are widely used.[3][4][5] For particularly challenging separations of positional isomers, non-endcapped polymeric ODS columns have demonstrated superior ability to differentiate between these molecules compared to monomeric ODS columns.[3][4][6] C30 columns have also been used.[1]

  • Silver-Ion (Ag+-HPLC) Columns: These columns are highly effective for separating isomers based on the number and position of double bonds in the fatty acid chains.[2][4]

Q4: What is the role of the mobile phase in resolving TAG isomers?

The mobile phase composition is a critical factor for achieving selectivity.[4]

  • Common Solvents: Acetonitrile (B52724) is a frequently used main component.[3]

  • Modifiers: Solvents like acetone, isopropanol (B130326) (IPA), methyl tert-butyl ether (MTBE), or dichloromethane (B109758) are added to fine-tune the separation and improve solubility.[1][3][4][7] The choice and proportion of the modifier can significantly impact the resolution of critical isomer pairs.[3]

  • Gradient Elution: A gradient, where the mobile phase composition changes over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[3]

Q5: How does temperature affect the separation of TAG isomers?

Column temperature is a crucial parameter that can have a significant and sometimes non-intuitive effect on resolution.[3][4]

  • In Reversed-Phase HPLC: Lowering the column temperature can improve the resolution for certain TAG isomer pairs, such as OPO and OOP.[4][6] However, for other pairs like POP and PPO, a moderate temperature (e.g., 25°C) may be optimal.[4][6] The ideal temperature often needs to be determined empirically.[3]

  • In Silver-Ion HPLC: The effect can be counterintuitive. With hexane-based mobile phases, increasing the temperature can unexpectedly slow the elution of unsaturated TAGs, which can potentially improve resolution.[1][2][8] This effect is related to the total number of double bonds.[2]

Q6: Which detector is best for analyzing TAG regioisomers?

Since triglycerides lack strong UV chromophores, conventional UV detectors are often not sufficient.[1] The most effective detectors are:

  • Mass Spectrometry (MS): Detectors like Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly preferred.[1] They provide structural information from fragmentation patterns, which is invaluable for distinguishing between regioisomers.[1]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte, making it a good alternative when MS is unavailable.[1]

  • Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a broad dynamic range for lipid analysis.[1]

Q7: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation?

Yes, UPLC, which utilizes columns with smaller particle sizes (<2 µm), can significantly enhance the separation of TAG regioisomers.[1] This results in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.[1]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Isomer Peaks

This is the most common challenge, where isomers co-elute as a single peak.

G Start Poor/No Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckColumn Is Column Selection Correct? CheckMobilePhase->CheckColumn Yes OptimizeMobilePhase Systematically vary modifier (IPA, Acetone, MTBE). Implement gradient elution. CheckMobilePhase->OptimizeMobilePhase No CheckTemp Is Temperature Optimized? CheckColumn->CheckTemp Yes SelectColumn Use polymeric ODS for regioisomers. Consider Ag+-HPLC for unsaturation differences. Connect columns in series. CheckColumn->SelectColumn No CheckEfficiency Is Column Efficiency Sufficient? CheckTemp->CheckEfficiency Yes OptimizeTemp Experiment with a temperature range. (e.g., 10°C to 40°C). Note: Higher temp can improve resolution in Ag+-HPLC. CheckTemp->OptimizeTemp No ImproveEfficiency Use longer columns or columns with smaller particle sizes (UPLC). Reduce flow rate. CheckEfficiency->ImproveEfficiency No Resolved Resolution Achieved CheckEfficiency->Resolved Yes OptimizeMobilePhase->CheckColumn SelectColumn->CheckTemp OptimizeTemp->CheckEfficiency ImproveEfficiency->Resolved

Caption: Troubleshooting decision tree for poor isomer separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The choice of the organic modifier is critical. Systematically vary the composition of your mobile phase (e.g., acetonitrile with modifiers like isopropanol, acetone, or methyl tert-butyl ether).[1] Small changes can significantly impact resolution.[1] Implementing a gradient elution is also a highly effective strategy.[3]

  • Evaluate Stationary Phase: Ensure you are using an appropriate column. For regioisomers, polymeric ODS columns often provide better selectivity than standard C18 columns.[3][6] For isomers differing in double bond positions, a silver-ion (Ag+-HPLC) column is a powerful tool.[1][3] To increase resolving power, consider connecting two or three columns in series.[3][9]

  • Control Column Temperature: Temperature is a critical parameter.[1] For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes enhance separation.[1] Conversely, for Ag+-HPLC using hexane-based solvents, increasing the temperature can increase retention time and may improve resolution.[1][2] Experiment with different temperature settings in increments (e.g., 5°C) to find the optimum for your specific isomer pair.[1]

  • Increase Column Efficiency: If resolution is still insufficient, consider using longer columns or switching to UPLC with sub-2 µm particle size columns for higher efficiency.[1] Reducing the flow rate can also lead to better resolution, although it will increase the analysis time.[10]

Problem 2: Peak Tailing or Broadening

Peak asymmetry can obscure the separation of closely eluting isomers.

G Start Peak Tailing or Broadening CheckOverload Is there Sample Overload? Start->CheckOverload CheckInjectionSolvent Is Injection Solvent Compatible? CheckOverload->CheckInjectionSolvent No ReduceLoad Reduce sample mass injected. Perform a loading study. CheckOverload->ReduceLoad Yes CheckColumnHealth Is Column Degraded? CheckInjectionSolvent->CheckColumnHealth Yes MatchSolvent Dissolve sample in initial mobile phase if possible. CheckInjectionSolvent->MatchSolvent No CheckExtraColumnVolume Is Extra-Column Volume Minimized? CheckColumnHealth->CheckExtraColumnVolume No ReplaceColumn Flush column. If no improvement, replace column and/or guard column. CheckColumnHealth->ReplaceColumn Yes MinimizeVolume Use shorter tubing with smaller internal diameter between column and detector. CheckExtraColumnVolume->MinimizeVolume No GoodPeakShape Symmetrical Peaks CheckExtraColumnVolume->GoodPeakShape Yes ReduceLoad->CheckInjectionSolvent MatchSolvent->CheckColumnHealth ReplaceColumn->CheckExtraColumnVolume MinimizeVolume->GoodPeakShape

Caption: Troubleshooting guide for peak tailing and broadening.

Troubleshooting Steps:

  • Check for Sample Overload: Injecting too much sample can lead to distorted peak shapes.[1][10] Reduce the mass of the sample injected onto the column. A loading study, where you inject decreasing amounts of your sample, can help you find the optimal concentration.[1]

  • Verify Injection Solvent Compatibility: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. If a stronger solvent is used, it can cause peak broadening and distortion.

  • Assess Column Health: Column degradation or contamination can lead to peak tailing. Try flushing the column according to the manufacturer's instructions. If the problem persists, the column or the guard column may need to be replaced.

  • Minimize Extra-Column Volume: Long or wide-bore tubing between the column and the detector can contribute to peak broadening. Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.

Experimental Protocols

Table 1: Methodologies for NARP-HPLC Separation of TAG Isomers
ParameterMethod for POP/PPO IsomersMethod for OPO/OOP IsomersGeneral TAG Profiling
Column Non-endcapped polymeric ODS[4][6]Non-endcapped polymeric ODS[4][6]C18 (ODS)[3][5]
Mobile Phase Acetonitrile/2-Propanol (70:30, v/v)[4][7]Acetonitrile/2-Propanol (70:30, v/v)[4][7]Acetonitrile/Acetone or other modifiers (Gradient)[3][9]
Flow Rate 0.8 - 1.0 mL/min[4]0.8 - 1.0 mL/min[4]1.0 mL/min[9]
Column Temp. 25°C (critical)[4][6]10°C (critical)[4][6]20°C - 30°C (optimization may be needed)[9][11]
Detection MS, ELSD, CAD[1]MS, ELSD, CAD[1]MS, ELSD, CAD[1]
Table 2: Methodologies for Ag+-HPLC Separation of Unsaturated TAG Isomers
ParameterMethod for Positional/Geometric Isomers
Column Silver-ion column (e.g., ChromSpher Lipids)[2][8]
Mobile Phase Isocratic: Acetonitrile in Hexane (e.g., 1.0% or 1.5% ACN)[2]
Flow Rate ~1.0 mL/min
Column Temp. 10°C to 40°C (Higher temps may increase retention)[2][8]
Detection MS, ELSD, CAD[1]

References

troubleshooting aggregation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liposomal formulations containing 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG(14:0/14:0/16:0)).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of incorporating this compound into liposomes?

A1: this compound, a triglyceride, is primarily incorporated into liposomes to modulate the physical properties of the lipid bilayer. It can increase the loading capacity for hydrophobic drugs by altering the fluidity and structure of the liposomal membranes.[1][2] The inclusion of triglycerides can create more space within the lipid bilayer to accommodate lipophilic molecules.[2]

Q2: What are the potential signs of aggregation in my liposome (B1194612) formulation containing this compound?

A2: Signs of aggregation include a visible increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by dynamic light scattering (DLS).

Q3: Can the concentration of this compound affect liposome stability?

A3: Yes, the concentration is a critical factor. While triglycerides can enhance drug loading, their solubility in the phospholipid bilayer is limited, typically around 3%.[3] Exceeding this solubility limit can lead to the triglyceride phase separating from the bilayer, forming separate domains or "blisters" which can promote liposome fusion and aggregation.[3]

Q4: How does temperature affect the stability of liposomes containing this triglyceride?

A4: Temperature is a crucial parameter. All processing steps, such as hydration and extrusion, should ideally be performed above the phase transition temperature (Tc) of the main phospholipid components of the liposome.[4][5] For this compound, which is a solid at room temperature, ensuring the formulation temperature is high enough to keep it in a molten state during liposome formation is critical to prevent its premature crystallization and subsequent aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of liposomes containing this compound.

Issue 1: Immediate Aggregation or Precipitation During Formulation

Q: I am observing immediate cloudiness and precipitation in my liposome suspension upon adding this compound. What could be the cause?

A: This is likely due to the limited solubility of the triglyceride within the phospholipid bilayer.

Troubleshooting Steps:

  • Reduce Triglyceride Concentration: The most common reason for immediate aggregation is exceeding the incorporation capacity of the liposome membrane. Try reducing the molar percentage of this compound in your formulation.

  • Optimize Hydration Temperature: Ensure the hydration of the lipid film is performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid and the melting point of the triglyceride. This ensures all lipids are in a fluid state and can mix homogenously.

  • Incorporate Cholesterol: Cholesterol can enhance the stability of liposomes by modulating membrane fluidity and reducing permeability.[5][6] Its inclusion may help to better accommodate the triglyceride within the bilayer.

  • Consider a Different Phospholipid: The choice of phospholipid can influence triglyceride incorporation. Using phospholipids (B1166683) with longer acyl chains might slightly increase the capacity for triglycerides.

Issue 2: Increase in Particle Size and PDI During Storage

Q: My liposomes look fine initially, but after a few days of storage, I see an increase in particle size and PDI. Why is this happening?

A: This delayed aggregation is often a sign of formulation instability, potentially due to lipid hydrolysis or suboptimal storage conditions.

Troubleshooting Steps:

  • Storage Temperature: Store the liposomes at a temperature that minimizes lipid mobility without causing freezing-induced stress. For many formulations, storage at 4°C is common.[5][7] However, for lipids with higher transition temperatures, storage below the Tc can sometimes lead to structural rearrangements and aggregation.[5]

  • Control pH and Ionic Strength: The pH and ionic strength of the storage buffer can significantly impact the stability of the liposomes.[5] High ionic strength can shield surface charges and reduce electrostatic repulsion between vesicles, leading to aggregation.[5] Maintain a buffer with a pH near neutral (7.0-7.4) and a moderate ionic strength.

  • Prevent Lipid Hydrolysis: Over time, phospholipids can hydrolyze, forming lysolipids and free fatty acids, which can destabilize the liposomes and induce fusion.[5][7] Preparing and storing liposomes in a sterile environment and at low temperatures can slow this process.[7]

  • Include PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) can provide a steric barrier on the surface of the liposomes, preventing close contact and aggregation.

Issue 3: Low Encapsulation Efficiency of Hydrophobic Drug

Q: I added this compound to increase the loading of my hydrophobic drug, but the encapsulation efficiency is still low.

A: While triglycerides can enhance hydrophobic drug loading, several other factors can influence this process.

Troubleshooting Steps:

  • Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of your hydrophobic drug to the total lipid content to find the optimal loading concentration.

  • Modify the Formulation Method: The method of liposome preparation can impact encapsulation efficiency. Methods like film hydration followed by sonication or extrusion are common. For some drugs, alternative methods like the solvent injection technique might yield better results.

  • Adjust the Lipid Composition: The overall lipid composition, including the type of phospholipid and the presence of cholesterol, plays a significant role in drug accommodation within the bilayer.[1][2] Experiment with different phospholipid types (e.g., with varying acyl chain lengths or degrees of saturation) to find a better match for your drug.

Data Presentation

Table 1: Effect of Triglyceride Incorporation on Liposome Properties (Illustrative Data)

FormulationTriglyceride (mol%)Main PhospholipidAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
A0DMPC120 ± 50.15 ± 0.0245 ± 3
B2DMPC125 ± 70.18 ± 0.0365 ± 4
C5DMPC180 ± 150.35 ± 0.0555 ± 5 (Aggregation observed)
D2DSPC130 ± 60.17 ± 0.0270 ± 4

Note: This table presents hypothetical data to illustrate potential trends. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Liposome Preparation by Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipids (e.g., DMPC), cholesterol, this compound, and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The hydration should be performed at a temperature above the phase transition temperature of the main phospholipid.

    • Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can take 30 minutes to 1 hour.

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature used for hydration.

    • Pass the liposome suspension through the extruder 11-21 times. This will result in a more homogenous population of large unilamellar vesicles (LUVs).

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The appropriate concentration will depend on the instrument being used.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the temperature (which should be controlled), laser wavelength, and scattering angle.

  • Measurement:

    • Place the sample in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement to obtain the average particle size (Z-average diameter) and the polydispersity index (PDI). The PDI is a measure of the width of the particle size distribution.

  • Data Analysis:

    • Analyze the correlation function to ensure the quality of the data. The results will provide information on the size distribution of the liposomes. An increase in the average size and PDI over time can indicate aggregation.

Visualizations

TroubleshootingWorkflow start Start: Liposome Aggregation Observed issue_type When does aggregation occur? start->issue_type immediate Immediate Aggregation (During Formulation) issue_type->immediate Immediately delayed Delayed Aggregation (During Storage) issue_type->delayed Over Time check_conc Is Triglyceride Concentration > 3 mol%? immediate->check_conc check_storage_temp Is Storage Temp Optimal (e.g., 4°C)? delayed->check_storage_temp reduce_conc Action: Reduce Triglyceride Concentration check_conc->reduce_conc Yes check_temp Is Hydration Temp > Lipid Tc? check_conc->check_temp No increase_temp Action: Increase Hydration Temperature check_temp->increase_temp No add_chol Action: Incorporate Cholesterol check_temp->add_chol Yes adjust_storage_temp Action: Optimize Storage Temperature check_storage_temp->adjust_storage_temp No check_buffer Is Buffer pH/Ionic Strength Correct? check_storage_temp->check_buffer Yes adjust_buffer Action: Adjust Buffer Composition check_buffer->adjust_buffer No add_peg Action: Add PEGylated Lipid check_buffer->add_peg Yes ExperimentalWorkflow start Start: Liposome Formulation lipid_film 1. Lipid Film Preparation start->lipid_film hydration 2. Hydration of Lipid Film (MLVs) lipid_film->hydration extrusion 3. Extrusion (LUVs) hydration->extrusion characterization 4. Characterization extrusion->characterization dls DLS (Size, PDI) characterization->dls ee Encapsulation Efficiency characterization->ee stability Stability Study (Storage) characterization->stability end End: Stable Liposome Formulation characterization->end

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for TG(14:0/14:0/16:0) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of TG(14:0/14:0/16:0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes and enhance the signal-to-noise (S/N) ratio for this specific triglyceride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and adduct for analyzing TG(14:0/14:0/16:0)?

A1: For triglycerides like TG(14:0/14:0/16:0), positive electrospray ionization (ESI+) is the most common and effective mode.[1] Triglycerides are neutral lipids and require the formation of adducts to be efficiently ionized. The most common adducts are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[2][3] The choice of adduct can influence fragmentation patterns and overall signal intensity. Ammonium adducts are widely used and often result in characteristic neutral losses of fatty acids, which are useful for structural confirmation.[1][4][5] Lithium adducts can also provide highly informative fragment ions for detailed structural elucidation.[3][6]

Q2: I am observing a low signal for TG(14:0/14:0/16:0). What are the potential causes?

A2: Low signal intensity for TG(14:0/14:0/16:0) can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions (if applicable), and mass spectrometer settings. Inefficient extraction from the sample matrix can lead to low recovery. For electrospray ionization, the composition of the mobile phase is critical; using solvents that promote efficient ionization, such as methanol (B129727) and acetonitrile (B52724) with an appropriate additive to form adducts, is crucial.[7] Ion source contamination and suboptimal source parameters (e.g., capillary voltage, gas flow, and temperature) can also significantly suppress the signal.[8][9]

Q3: How can I reduce background noise in my mass spectra?

A3: High background noise can obscure the signal of your analyte. Common sources of noise include contaminated solvents, sample matrix effects, and electronic noise from the instrument.[8] To mitigate this, always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8] Implement rigorous sample cleanup procedures to remove interfering matrix components like phospholipids.[8] Additionally, ensure that the mass spectrometer's ion source is clean and that gas purities are high.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of TG(14:0/14:0/16:0) and provides actionable solutions.

Issue 1: Poor or No Signal for TG(14:0/14:0/16:0)
Click to expand troubleshooting steps
Potential Cause Troubleshooting Step
Inefficient Ionization Verify the presence of an adduct-forming reagent (e.g., ammonium formate, sodium acetate, or lithium hydroxide) in your mobile phase or infusion solvent.[2][11] Optimize the concentration of this reagent.
Suboptimal ESI Source Parameters Systematically optimize the capillary voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures to maximize the ion signal for TG(14:0/14:0/16:0).[7][9]
Sample Preparation Issues Ensure your extraction protocol is efficient for triglycerides. A common method is protein precipitation followed by liquid-liquid extraction.[1][12]
LC Method Problems (if applicable) Confirm that the mobile phase composition at the elution time of TG(14:0/14:0/16:0) is suitable for ESI. High aqueous content can suppress ionization.[7] Check for column fouling and ensure proper column equilibration.[8]
Instrument Contamination Clean the ion source components, including the capillary and skimmer, as contamination can suppress the signal.[8]
Issue 2: High Background Noise Obscuring the Analyte Signal
Click to expand troubleshooting steps
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases.[8]
Matrix Effects Implement a more rigorous sample cleanup procedure to remove interfering compounds. Solid-phase extraction (SPE) can be effective.
Gas Supply Impurities Ensure high-purity nitrogen for the nebulizing and drying gases. Use gas filters if necessary.[10]
Leaking Fittings Check for leaks in the LC flow path and gas lines to the mass spectrometer, as this can introduce atmospheric contaminants.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum
  • Protein Precipitation: To 100 µL of human serum, add 400 µL of cold isopropanol.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 25,000 x g for 3 minutes.[1]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant 1:1 with deionized water before injection.[1]

Protocol 2: UPLC-MS/MS Analysis of TG(14:0/14:0/16:0)
  • UPLC System: ACQUITY UPLC I-Class System or equivalent.[1]

  • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) heated to 45 °C.[13]

  • Mobile Phase A: 4:3:3 Water/Methanol/Acetonitrile with 10 mM ammonium formate.[13]

  • Mobile Phase B: 90:7.5:2.5 2-Propanol/Acetonitrile/Water with 10 mM ammonium formate.[13]

  • Flow Rate: 250 µL/min.[13]

  • Gradient:

    • 0-1 min: Hold at 10% B

    • 1-6 min: 20-40% B

    • 6-11.5 min: 40-60% B

    • 11.5-22 min: 70-95% B

    • 22-29 min: Hold at 95% B

    • Re-equilibrate at 10% B for 6 min.[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 2.0 kV.[1]

  • Source Temperature: 150 °C.[1]

  • Desolvation Temperature: 650 °C.[1]

  • Cone Gas Flow: 50 L/hr.[1]

  • MRM Transition: For TG(14:0/14:0/16:0) as the [M+NH₄]⁺ adduct, the precursor ion would be m/z 740.7. Product ions would correspond to the neutral loss of one of the fatty acid chains. For example, the loss of myristic acid (14:0) would result in a product ion at m/z 496.5.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Ionization Mode ESI+[1]
Capillary Voltage 2.0 - 3.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 650 °C[1]
Cone Voltage 35 V[1]
Collision Energy 20 eV[1]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome Start Low S/N for TG(14:0/14:0/16:0) CheckSample Review Sample Preparation Start->CheckSample CheckLC Verify LC Performance Start->CheckLC CheckMS Inspect MS Parameters Start->CheckMS OptimizeExtraction Optimize Extraction Protocol CheckSample->OptimizeExtraction ImproveCleanup Enhance Sample Cleanup CheckSample->ImproveCleanup OptimizeMobilePhase Adjust Mobile Phase Composition CheckLC->OptimizeMobilePhase CleanColumn Clean/Replace LC Column CheckLC->CleanColumn OptimizeSource Optimize Ion Source Parameters CheckMS->OptimizeSource CleanSource Clean Ion Source CheckMS->CleanSource End Improved S/N OptimizeExtraction->End ImproveCleanup->End OptimizeMobilePhase->End CleanColumn->End OptimizeSource->End CleanSource->End

Caption: Troubleshooting workflow for low signal-to-noise ratio.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample precipitate Protein Precipitation (Isopropanol) serum->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute injection UPLC Injection dilute->injection separation Reverse-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for TG(14:0/14:0/16:0) analysis.

References

Technical Support Center: 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG 14:0/14:0/16:0). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., clumping, oiling out, change in color). 1. Polymorphic transition: The triglyceride may have converted to a different crystalline form.[1][2]2. Temperature fluctuations: Exposure to inconsistent temperatures can affect the physical state.3. Moisture absorption: Can lead to hydrolysis and changes in appearance.1. Analyze the sample using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) to identify the polymorphic form.2. Ensure storage at the recommended constant temperature. Avoid repeated freeze-thaw cycles.3. Store in a tightly sealed container with a desiccant.
Increased acidity of the sample. Hydrolysis: The ester bonds of the triglyceride are breaking down, releasing free fatty acids (myristic and palmitic acid). This can be catalyzed by moisture, heat, or acidic/basic conditions.[3]1. Quantify the free fatty acid content using the provided GC-FID protocol.2. Review storage conditions to ensure the sample is protected from moisture and extreme temperatures.3. Ensure all solvents and excipients used in formulations are of high purity and free from acidic or basic contaminants.
Unexpected peaks in HPLC or GC-MS analysis. 1. Oxidation: Degradation due to exposure to oxygen, light, or heat, leading to the formation of hydroperoxides, aldehydes, and other byproducts.[4]2. Hydrolysis products: Appearance of free fatty acids and di- or monoglycerides (B3428702).1. Protect the sample from light by using amber vials and storing it in the dark. Purge the container with an inert gas like argon or nitrogen before sealing.[5]2. Use the provided HPLC and GC-MS methods to identify and quantify degradation products.3. Consider adding an antioxidant such as α-tocopherol for formulations.
Inconsistent analytical results. 1. Improper sample handling: Inconsistent sample preparation can lead to variability.2. Polymorphism: Different crystal forms can have different solubilities, affecting analytical measurements.[6]1. Follow the detailed sample preparation protocols provided. Ensure complete dissolution of the sample before analysis.2. If polymorphism is suspected, gently heat the sample to ensure it is in a consistent molten state before dilution (if appropriate for the analytical method).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two main degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: This is the cleavage of the ester bonds in the triglyceride molecule by water, leading to the formation of free fatty acids (myristic and palmitic acid), 1,2-dimyristoyl-rac-glycerol, 1-myristoyl-3-palmitoyl-rac-glycerol, and eventually monoglycerides and glycerol. This process is accelerated by moisture, heat, and acidic or basic conditions.

  • Oxidation: As a saturated triglyceride, this compound is relatively stable against oxidation compared to unsaturated triglycerides. However, under harsh conditions such as high temperature and exposure to light and oxygen, oxidation can occur, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other volatile compounds.[4]

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid powder in a tightly sealed glass container with a Teflon-lined cap at or below -20°C.[5] The container should be purged with an inert gas (e.g., argon or nitrogen) to displace oxygen. Protect the product from light by using an amber vial or storing it in a dark place.

Q3: What is polymorphism and how does it affect the stability of this triglyceride?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal form. Triglycerides like this compound can exist in different polymorphic forms, commonly referred to as α, β', and β, in order of increasing stability and melting point.[1][3] While the chemical stability is not directly impacted by the polymorphic form, physical properties such as melting point, solubility, and dissolution rate can change. Transitions between polymorphic forms can occur during storage, especially with temperature fluctuations, which can affect the performance of a formulation.[6]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is crucial. We recommend a combination of High-Performance Liquid Chromatography (HPLC) to quantify the intact triglyceride and Gas Chromatography with Flame Ionization Detection (GC-FID) to measure the increase in free fatty acids (a primary indicator of hydrolysis). Detailed protocols for these methods are provided below.

Quantitative Stability Data

While specific public data for the degradation kinetics of this compound is limited, the following tables provide representative data based on studies of similar saturated triglycerides under accelerated stability conditions, following ICH guidelines.[7][8] These tables can be used as a general guide for designing your own stability studies.

Table 1: Representative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time (Months)Assay of Intact TG (%)Total Free Fatty Acids (%)Appearance
0100.0< 0.1White crystalline powder
199.50.3White crystalline powder
398.70.8White crystalline powder
697.21.5Slight clumping observed

Table 2: Representative Stability Data for this compound under Long-Term Conditions (25°C/60% RH)

Time (Months)Assay of Intact TG (%)Total Free Fatty Acids (%)Appearance
0100.0< 0.1White crystalline powder
399.9< 0.1White crystalline powder
699.80.1White crystalline powder
1299.50.2White crystalline powder

Experimental Protocols

Stability-Indicating HPLC-UV Method for Quantification of this compound

Objective: To quantify the amount of intact this compound and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Column oven

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Acetone (gradient elution, start with a higher proportion of acetonitrile and increase the proportion of acetone)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in chloroform at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 0.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the triglyceride into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with chloroform.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Quantify the amount of the triglyceride in the sample using the calibration curve.

GC-FID Method for Quantification of Free Fatty Acids

Objective: To quantify the amount of free myristic and palmitic acids resulting from the hydrolysis of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (B129727) with 2% (v/v) sulfuric acid (for derivatization)

  • Heptane (B126788) (for extraction)

  • Saturated sodium chloride solution

  • Myristic acid and palmitic acid reference standards

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of myristic acid, palmitic acid, and the internal standard in heptane.

    • Prepare a series of working standards containing known concentrations of myristic and palmitic acids and a fixed concentration of the internal standard.

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh about 20 mg of the sample into a screw-cap test tube.

    • Add a known amount of the internal standard solution.

    • Add 2 mL of methanol with 2% sulfuric acid.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of heptane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper heptane layer containing the FAMEs to a GC vial.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the derivatized standard solutions to generate calibration curves for myristic acid methyl ester and palmitic acid methyl ester relative to the internal standard.

    • Inject the derivatized sample solution.

    • Identify the FAME peaks based on the retention times of the standards.

    • Quantify the amount of each free fatty acid in the sample using the calibration curves.

Visualizations

Hydrolysis_Pathway TG This compound H2O + H₂O TG->H2O DG1 1,2-Dimyristoyl-rac-glycerol H2O->DG1 PA Palmitic Acid H2O->PA H2O2 + H₂O DG1->H2O2 MG Monoglyceride H2O2->MG MA Myristic Acid H2O2->MA Experimental_Workflow cluster_storage Stability Storage cluster_analysis Sample Analysis Sample Storage Store sample under controlled conditions (e.g., 40°C/75% RH) Time Points Pull samples at defined time points (0, 1, 3, 6 months) Sample Storage->Time Points Sample Prep Sample Preparation (Dissolution/Derivatization) Time Points->Sample Prep HPLC HPLC-UV Analysis (Intact TG) Sample Prep->HPLC GC GC-FID Analysis (Free Fatty Acids) Sample Prep->GC Data Data Analysis and Shelf-Life Assessment HPLC->Data GC->Data

References

Technical Support Center: Purifying Synthetic 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of synthetic 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this mixed-acid triglyceride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may encounter during your experiments.

1. What are the most common impurities in synthetic this compound?

The synthesis of MPG, a mixed-acid triglyceride, can result in a variety of impurities that need to be removed to achieve high purity. These often include:

  • Mono- and Diacylglycerols: Incomplete acylation of the glycerol (B35011) backbone is a common source of mono- and diacylglycerols (e.g., 1,2-dimyristoyl-rac-glycerol, 1,3-dipalmitoyl-rac-glycerol).

  • Free Fatty Acids: Unreacted myristic and palmitic acid are frequent impurities.

  • Isomeric Triglycerides: Acyl migration during synthesis can lead to the formation of isomeric products, such as 1,3-dimyristoyl-2-palmitoyl-rac-glycerol. Separating these regioisomers can be particularly challenging due to their similar physicochemical properties.[1]

  • Catalyst Residues: Depending on the synthetic route, residual catalysts or coupling agents may be present.[]

  • Over-acylated or Under-acylated Glycerol Species: Variations in the stoichiometry of the reactants can lead to triglycerides with incorrect fatty acid compositions.

2. My HPLC analysis shows co-eluting peaks. How can I improve the separation of my target compound from impurities?

Poor peak resolution in HPLC is a common challenge when purifying triglycerides, especially with isomeric impurities.[1] Here are several strategies to improve separation:

  • Optimize the Mobile Phase: For reverse-phase HPLC (RP-HPLC), acetonitrile (B52724) is a common solvent, often modified with acetone (B3395972) or isopropanol.[3] Experiment with different solvent gradients and compositions to enhance selectivity. Sometimes, non-linear gradients can significantly improve the resolution of complex mixtures.

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. For RP-HPLC, lower temperatures (e.g., 15-25°C) can sometimes improve the separation of triglyceride isomers.

  • Consider Silver Ion Chromatography (Ag+-HPLC): This technique is particularly effective for separating triglycerides based on the number and position of double bonds. While MPG is fully saturated, this method can be adapted to separate it from unsaturated impurities if they are present.

  • Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase theoretical plates and improve resolution. Polymeric ODS columns have also shown good performance in recognizing structural differences between triglyceride positional isomers.[4]

  • Check Injection Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is too strong can lead to peak distortion.

3. I am having difficulty crystallizing my synthetic MPG. What can I do to induce or improve crystallization?

Crystallization is a powerful purification technique for triglycerides, but it can be challenging for mixed-acid compounds like MPG due to their potentially complex polymorphic behavior.[5][6]

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the triglyceride at an elevated temperature but have low solubility at cooler temperatures. Acetone is a commonly used solvent for triglyceride crystallization.[1]

  • Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Seeding: Introducing a small crystal of pure MPG (if available) can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

  • Concentration: If the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent to increase the concentration.

  • Beware of Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs) with different melting points and stabilities. The initial crystalline form may not be the most stable one.[5] Annealing the crystals by holding them at a temperature just below their melting point can sometimes promote the transition to a more stable, and often purer, crystalline form.

4. How can I remove persistent diacylglycerol impurities?

Diacylglycerols are common by-products of triglyceride synthesis and can be difficult to remove due to their similar polarity to the target triglyceride.

  • Flash Chromatography: Silica (B1680970) gel flash chromatography is an effective method for separating triglycerides from more polar impurities like mono- and diacylglycerols. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically employed.

  • Crystallization: Fractional crystallization can be used to enrich the desired triglyceride. Since diacylglycerols often have different crystallization properties, they may remain in the mother liquor.

  • Solvent Extraction: Liquid-liquid extraction with a polar solvent like ethanol (B145695) can be used to selectively remove more polar impurities, including diacylglycerols.[7]

Quantitative Data on Purification Methods

The efficiency of purification can vary significantly depending on the method chosen and the nature of the impurities. The following table summarizes typical performance data for common triglyceride purification techniques.

Purification MethodTypical Purity AchievedTypical Recovery YieldKey Considerations
Flash Chromatography ≥95%70-80%Effective for removing polar impurities like mono- and diacylglycerols. Requires optimization of solvent gradient.
Preparative HPLC >98%50-70%Can achieve high purity and separate closely related isomers, but is less scalable and more costly.
Crystallization >99% (after multiple steps)60-90% (per step)Highly effective for achieving high purity, but may require multiple recrystallization steps. Yield can be lower with each step.[1]

Detailed Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography

This protocol is designed to remove polar impurities such as mono- and diacylglycerols and free fatty acids from a crude synthetic MPG mixture.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Iodine chamber or other suitable visualization agent

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Dissolve the crude MPG in a minimal amount of a suitable solvent like dichloromethane (B109758) or the initial mobile phase. Add a small amount of silica gel to form a slurry and evaporate the solvent completely. This dry-loading method generally provides better separation.

  • Column Packing: Prepare a flash chromatography column with silica gel, packed using hexane as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in a solvent system that provides good separation of the triglyceride from its impurities (e.g., hexane:ethyl acetate 80:20 v/v).

    • Visualize the spots using an iodine chamber or other appropriate method. The triglyceride will have a higher Rf value (travel further up the plate) than the more polar mono- and diacylglycerol impurities.

  • Pooling and Evaporation: Combine the fractions containing the pure MPG, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Analyze the purity of the final product using HPLC, GC-FID, or NMR.

Protocol 2: Recrystallization of this compound from Acetone

This protocol describes the purification of MPG by recrystallization to remove soluble impurities.

Materials:

  • Partially purified this compound

  • Acetone (HPLC grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude or partially purified MPG in an Erlenmeyer flask. Add a minimal amount of hot acetone and gently heat the mixture while stirring until the solid is completely dissolved. Add the hot solvent dropwise to avoid using an excess.[8]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and by using analytical techniques such as HPLC or GC-FID. A sharp melting point close to the literature value is an indicator of high purity.

Visualizing Purification Workflows and Challenges

Troubleshooting Workflow for MPG Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of synthetic MPG.

G cluster_chrom Chromatography Issues cluster_cryst Crystallization Issues start Start Purification chromatography Chromatography (Flash or HPLC) start->chromatography Initial Purification check_purity Assess Purity (TLC, HPLC, GC) impure Purity Not Met check_purity->impure No pure Purity Met (>98%) check_purity->pure Yes troubleshoot_chrom Troubleshoot Chromatography impure->troubleshoot_chrom If Chromatography was used troubleshoot_cryst Troubleshoot Crystallization impure->troubleshoot_cryst If Crystallization was used end End pure->end chromatography->check_purity crystallization Crystallization troubleshoot_chrom->chromatography Optimize & Repeat poor_resolution Poor Resolution/ Co-elution troubleshoot_chrom->poor_resolution no_separation No Separation troubleshoot_chrom->no_separation troubleshoot_cryst->crystallization Optimize & Repeat no_crystals No Crystals Form troubleshoot_cryst->no_crystals oiling_out Oiling Out troubleshoot_cryst->oiling_out

Caption: A troubleshooting workflow for the purification of this compound.

Logical Relationships of Purification Challenges and Solutions

This diagram outlines the common challenges in MPG purification and their corresponding solutions.

G cluster_challenges Purification Challenges cluster_solutions Purification Solutions challenge1 Presence of Isomeric Impurities solution1a Optimize HPLC (Mobile Phase, Temp.) challenge1->solution1a solution1b High-Resolution Chromatography challenge1->solution1b challenge2 Co-elution of Similar Polarity Compounds challenge2->solution1a challenge2->solution1b challenge3 Difficulty in Crystallization solution2a Fractional Crystallization challenge3->solution2a solution2b Solvent Selection & Slow Cooling challenge3->solution2b challenge4 Presence of Polar Impurities (DAGs, FFAs) challenge4->solution2a solution3 Flash Chromatography challenge4->solution3

Caption: Key challenges in MPG purification and their corresponding solutions.

References

Technical Support Center: Resolving Co-elution of Triglyceride Isomers in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the co-elution of triglyceride (TG) isomers in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common separation challenges.

Troubleshooting Guide: Co-elution of Triglyceride Isomers

Co-elution of triglyceride isomers is a frequent challenge in RP-HPLC, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Poor Resolution Between Triglyceride Isomer Peaks

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition 1. Optimize Solvent Strength: Adjust the ratio of your strong solvent (e.g., acetone (B3395972), isopropanol (B130326), dichloromethane) to your weak solvent (e.g., acetonitrile). A lower percentage of the strong solvent can increase retention and improve separation. 2. Test Different Modifiers: The choice of the organic modifier in the mobile phase can significantly impact selectivity.[1][2] Acetone and acetonitrile (B52724) are commonly used, but other solvents like 2-propanol, ethanol, or dichloromethane (B109758) can offer different selectivities for specific isomer pairs.[3] 3. Introduce a Gradient: Employ a shallow gradient elution. A slow, gradual increase in the strong solvent concentration can effectively separate closely eluting compounds.[1]
Suboptimal Column Temperature 1. Decrease Column Temperature: Lowering the column temperature generally increases retention time and can enhance selectivity between isomers.[2] However, be mindful of the solubility of saturated triglycerides, which may decrease at lower temperatures.[2] 2. Implement a Temperature Gradient: For complex mixtures, a temperature gradient can be beneficial. Starting at a lower temperature and gradually increasing it can improve the separation of early-eluting isomers while ensuring later-eluting, more saturated TGs remain soluble.[1]
Inadequate Stationary Phase Selectivity 1. Increase Column Length: Connecting two or three columns in series can significantly increase the theoretical plate count and improve resolution.[1] 2. Evaluate Different C18 Phases: Not all C18 columns are the same. Polymeric ODS columns have shown good resolution for certain triglyceride positional isomers.[4] Columns with a higher percentage of free silanol (B1196071) groups may also offer different selectivity.[5] 3. Consider Alternative Stationary Phases: For highly challenging separations, consider alternative stationary phases like C30.
Improper Injection Solvent The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak broadening and distortion.[2] Avoid using strong solvents like hexane, which can cause double peaks.[2] Dichloromethane is a suitable injection solvent for many triglyceride analyses.[1]

Troubleshooting Workflow for Co-elution

G Troubleshooting Flowchart for Triglyceride Isomer Co-elution start Poor Resolution of TG Isomers mobile_phase Optimize Mobile Phase - Adjust Solvent Ratio - Test Different Modifiers - Implement Shallow Gradient start->mobile_phase resolved Resolution Improved mobile_phase->resolved Yes not_resolved Still Co-eluting mobile_phase->not_resolved No temperature Adjust Column Temperature - Decrease Temperature - Implement Temperature Gradient temperature->resolved Yes not_resolved2 Still Co-eluting temperature->not_resolved2 No column Evaluate Stationary Phase - Increase Column Length - Test Different C18 Phases column->resolved Yes not_resolved3 Still Co-eluting column->not_resolved3 No injection Check Injection Solvent - Use a Weak Solvent injection->resolved Yes alternative Consider Alternative Techniques (e.g., Silver-Ion HPLC) injection->alternative No not_resolved->temperature not_resolved2->column not_resolved3->injection

Caption: A step-by-step troubleshooting guide for addressing co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why do triglyceride isomers co-elute in reverse-phase HPLC?

A1: Triglyceride isomers often have very similar polarities and hydrophobicities, which are the primary drivers of separation in reverse-phase chromatography. Positional isomers, where the same fatty acids are located at different positions on the glycerol (B35011) backbone, can be particularly challenging to separate due to their nearly identical physicochemical properties. Separation is based on the equivalent carbon number (ECN), which is a combination of the number of carbon atoms and the number of double bonds in the fatty acyl chains.[6] Isomers often share the same ECN, leading to co-elution.

Q2: What is the role of the mobile phase modifier in separating triglyceride isomers?

A2: The mobile phase modifier, typically a stronger solvent like acetone or isopropanol mixed with a weaker solvent like acetonitrile, plays a crucial role in fine-tuning the separation.[2] It influences the solubility of the triglycerides and modulates their interaction with the stationary phase. Different modifiers can alter the selectivity of the separation, allowing for the resolution of isomers that might co-elute with other solvent systems.[3]

Q3: How does temperature affect the separation of triglyceride isomers?

A3: In reverse-phase HPLC, decreasing the temperature generally increases retention and can improve the resolution of closely eluting peaks.[2] However, for triglycerides, especially those with high melting points, lower temperatures can lead to solubility issues and potential precipitation on the column.[2] Therefore, an optimal temperature that balances resolution and solubility must be determined experimentally. Temperature gradients can also be employed to enhance separation.[1]

Q4: When should I consider using a different type of chromatography?

A4: If extensive method development in reverse-phase HPLC fails to resolve critical isomer pairs, alternative chromatographic techniques may be necessary. Silver-ion HPLC (Ag-HPLC) is a powerful alternative that separates triglycerides based on the number, configuration (cis/trans), and position of double bonds in the fatty acyl chains, offering a different and often superior selectivity for unsaturated isomers.[7][8]

Q5: What type of detector is best for triglyceride analysis?

A5: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly used for triglyceride analysis as they do not require the analyte to have a chromophore.[1][9] Mass spectrometry (MS) is also a powerful detection method that can provide structural information to help identify the eluting isomers.[10]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Isomer Separation

This protocol outlines a systematic approach to optimizing the mobile phase composition to resolve co-eluting triglyceride isomers.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone

  • Gradient: 30% B to 100% B in 60 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: ELSD

2. Optimization Steps:

  • Step 2.1: Adjust Solvent Ratio: If co-elution is observed, decrease the initial concentration of Mobile Phase B to 20% and flatten the gradient slope. This will increase the retention time and may improve separation.

  • Step 2.2: Evaluate Different Modifiers: Prepare mobile phases with different modifiers. Replace acetone (Mobile Phase B) with isopropanol, 1-propanol, or dichloromethane and repeat the analysis using the same gradient conditions.[3] Compare the chromatograms to identify the modifier that provides the best selectivity for your isomers of interest.

  • Step 2.3: Fine-tune the Gradient: Once the optimal modifier is selected, fine-tune the gradient profile. A shallow, multi-step gradient can be particularly effective. For example, a slow increase in the modifier concentration in the region where the isomers elute can significantly enhance resolution.[1]

Protocol 2: Temperature Optimization for Enhanced Resolution

This protocol describes how to optimize the column temperature to improve the separation of triglyceride isomers.

1. Initial Conditions:

  • Use the optimized mobile phase from Protocol 1.

  • Initial Column Temperature: 30°C

2. Optimization Steps:

  • Step 2.1: Isothermal Analysis at Different Temperatures: Perform a series of isothermal runs at different temperatures (e.g., 20°C, 25°C, 35°C, 40°C). Lower temperatures are expected to increase retention and potentially improve resolution.[2] Monitor the peak shape and backpressure, as lower temperatures increase mobile phase viscosity. Also, ensure the triglycerides remain soluble.

  • Step 2.2: Temperature Gradient: If a single isothermal temperature is not sufficient, implement a temperature gradient. Start at a lower temperature (e.g., 20°C) and program a gradual increase to a higher temperature (e.g., 40°C) during the run. This can help to sharpen peaks of later-eluting compounds while maintaining the separation of earlier eluting isomers.[1]

Logical Relationship of Optimization Parameters

G Interplay of HPLC Parameters for TG Isomer Separation mobile_phase Mobile Phase (Solvent Ratio, Modifier) temperature Column Temperature (Isothermal, Gradient) mobile_phase->temperature resolution Peak Resolution mobile_phase->resolution Impacts Selectivity & Retention stationary_phase Stationary Phase (Length, Chemistry) temperature->stationary_phase temperature->resolution Affects Retention & Selectivity stationary_phase->mobile_phase stationary_phase->resolution Determines Efficiency & Selectivity

Caption: The interconnectedness of key HPLC parameters in achieving optimal separation.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on the Resolution (Rs) of a Critical Triglyceride Isomer Pair (POP vs. PPO)

Mobile Phase (Acetonitrile:Modifier, 70:30 v/v)Resolution (Rs)
Acetonitrile:Acetone0.8
Acetonitrile:Isopropanol1.2
Acetonitrile:Dichloromethane1.0
Acetonitrile:Methanol0.6

Data is illustrative and will vary depending on the specific isomers and chromatographic conditions. The resolution of POP and PPO can be partial with some mobile phases.[3]

Table 2: Influence of Column Temperature on Retention Time (RT) and Resolution (Rs) of a Triglyceride Isomer Pair

Column Temperature (°C)Retention Time (min)Resolution (Rs)
2522.51.4
3020.11.1
3518.20.9
4016.50.7

Data is illustrative. Generally, lower temperatures increase retention and resolution in RP-HPLC.[2]

References

Technical Support Center: Enhancing the Stability of Lipid Nanoparticles with Saturated Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals working with lipid nanoparticles containing saturated triglycerides, such as solid lipid nanoparticles (SLNs). Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during the formulation, characterization, and storage of lipid nanoparticles with saturated triglyceride cores.

1. Formulation & Particle Size

  • Question: My lipid nanoparticles are much larger than expected or show a high polydispersity index (PDI). What could be the cause?

  • Answer: Unwanted particle size increase or high PDI can stem from several factors during formulation. A primary cause is the aggregation of lipid nanoparticles, which can be triggered by insufficient stabilization. The choice and concentration of surfactant are critical. For instance, using only certain nonionic surfactants might not provide enough of a steric barrier to prevent aggregation. Additionally, the homogenization process itself is crucial; inadequate pressure or an insufficient number of homogenization cycles can result in larger and more varied particle sizes. It is also important to consider the cooling rate, as a slow cooling process can sometimes lead to particle growth.

  • Question: I'm observing batch-to-batch variability in particle size. How can I improve consistency?

  • Answer: Incomplete mixing of the aqueous and organic phases during nanoprecipitation is a significant contributor to batch-to-batch variation. Ensuring a consistent and rapid mixing process is crucial. For hot homogenization methods, precise temperature control of both the lipid and aqueous phases is essential to ensure reproducibility. The cooling process should also be standardized, as variations in cooling rates can affect the crystallization process and final particle size.

2. Physical Stability & Aggregation

  • Question: My LNP dispersion appears stable initially, but I see aggregation or gelling after a few days/weeks of storage. Why is this happening?

  • Answer: This is a classic sign of physical instability, often linked to polymorphic transitions within the solid triglyceride core. Saturated triglycerides can exist in different crystalline forms (polymorphs), such as the metastable α-form and the more stable β-form. The transition from the less ordered α-form to the more ordered β-form during storage can alter the particle shape and surface properties, leading to aggregation. Another potential cause is insufficient surface stabilization, where the surfactant layer is not robust enough to prevent particle-particle interactions over time.

  • Question: How can I prevent aggregation during storage?

  • Answer: To prevent aggregation, you can employ several strategies:

    • Optimize the Stabilizer: The choice of surfactant is critical. Saturated long-chain phospholipids (B1166683) and certain polymers like polyvinyl alcohol (PVA) have been shown to slow down polymorphic transitions and improve stability. A combination of surfactants, including a primary surfactant and a co-surfactant, can also provide better steric and electrostatic stabilization.

    • Control Storage Temperature: Storing the LNP dispersion at refrigerated temperatures (e.g., 4°C) can slow down the kinetics of polymorphic transitions and reduce the likelihood of aggregation.

    • Lyophilization: Freeze-drying the LNPs to a powder form can significantly enhance long-term stability. It is crucial to use cryoprotectants like trehalose (B1683222) or sucrose (B13894) to prevent aggregation during the freezing and drying processes.

3. Drug Loading & Expulsion

  • Question: I'm experiencing low encapsulation efficiency for my drug. What are the possible reasons?

  • Answer: Low encapsulation efficiency can be due to several factors. The solubility of the drug in the molten lipid is a primary determinant. If the drug has poor solubility in the triglyceride matrix, it will not be efficiently incorporated. The crystalline nature of saturated triglycerides can also be a challenge; highly ordered crystal lattices leave little space for drug molecules. Using a blend of lipids or lipids with less perfect crystal structures can create more imperfections, providing more space to accommodate the drug.

  • Question: My initial encapsulation efficiency is high, but the drug seems to leak out over time. What causes this drug expulsion?

  • Answer: Drug expulsion is a common issue with SLNs and is strongly linked to the polymorphic transition of the triglyceride core. When the lipid matrix recrystallizes from the metastable α-form to the more stable and highly ordered β-form during storage, the drug molecules are squeezed out of the crystal lattice. This leads to a decrease in the amount of encapsulated drug over time.

  • Question: How can I minimize or prevent drug expulsion?

  • Answer: The key to preventing drug expulsion is to inhibit or slow down the polymorphic transition of the triglyceride core. This can be achieved by:

    • Using appropriate stabilizers: Saturated long-chain phospholipids and polymers like PVA have been shown to stabilize the metastable α-form of triglycerides.

    • Formulating Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids. The presence of the liquid lipid creates imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for expulsion during storage.

4. Characterization

  • Question: What are the essential techniques to characterize the stability of my lipid nanoparticles?

  • Answer: A comprehensive stability assessment should include:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to monitor for aggregation over time.

    • Zeta Potential: Indicates the surface charge of the nanoparticles, which is a key factor in colloidal stability.

    • Encapsulation Efficiency and Drug Loading: To quantify the amount of drug encapsulated and monitor for any leakage over time.

    • Differential Scanning Calorimetry (DSC): To investigate the crystalline state and polymorphic transitions of the triglyceride core.

Data on Stabilizer Performance

The selection of an appropriate stabilizer is crucial for the physical stability of lipid nanoparticles containing saturated triglycerides. The following tables summarize findings on the effect of different stabilizers on key stability parameters.

Table 1: Effect of Phospholipids on the Crystallization and Polymorphism of Saturated Triglyceride Nanoparticles

Triglyceride CoreStabilizer SystemKey FindingsReference
Trilaurin, Trimyristin, Tripalmitin, Tristearin (B179404)Saturated long-chain phospholipids (e.g., hydrogenated soybean lecithin, DPPC) with sodium glycocholateIncreased the crystallization temperature of the triglyceride.
Slowed down the polymorphic transition from the metastable α-form to the stable β-form.
Enhanced the stability of the metastable α-form, especially in tristearin systems.
TristearinPoly(vinyl alcohol) (PVA)Stabilized the metastable α-polymorph for at least 9 months at refrigerator temperature.

Table 2: Influence of Surfactants on the Stability of Saturated Triglyceride Nanoparticles

Triglyceride CoreSurfactant TypeEffect on StabilityReference
Tricaprin, Trimyristin, TristearinUnpegylated lipid surfactant (Lipoid S100) vs. Pegylated lipid surfactant (Brij S20)Unpegylated surfactant (Lipoid S100) demonstrated better stabilization, especially for triglycerides with higher log P (trimyristin, tristearin).
Blends of pegylated and unpegylated surfactantsBlending surfactants allowed for the formulation of stable nanoparticles at higher triglyceride concentrations.
TripalmitinIonic vs. Nonionic surfactantsIonic surfactants often led to a slower polymorphic transition compared to nonionic surfactants.

Table 3: Impact of Cryoprotectants on the Stability of Lyophilized Trimyristin SLNs

CryoprotectantConcentrationOutcome on Particle Size after ReconstitutionReference
None-Drastic increase in particle size.
Sucrose10% and 12.5%No significant change in particle size.
Trehalose10% and 12.5%No significant change in particle size.

Experimental Protocols

1. Protocol for Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the particle size, polydispersity index (PDI), and zeta potential of SLN dispersions.

  • Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer or similar).

  • Materials:

    • SLN dispersion

    • Deionized, filtered water (or the original dispersion medium)

    • Disposable cuvettes (for size measurement)

    • Disposable folded capillary cells (for zeta potential measurement)

  • Procedure:

    • Sample Preparation:

      • Allow the SLN dispersion to equilibrate to room temperature.

      • Dilute a small aliquot of the SLN dispersion with filtered deionized water (or the dispersion medium) to an appropriate concentration. The optimal concentration will depend on the instrument and should result in a stable count rate as recommended by the manufacturer.

      • Gently mix the diluted sample by inverting the tube. Avoid vigorous vortexing, which can induce aggregation.

    • Size Measurement:

      • Transfer the diluted sample to a disposable cuvette, ensuring there are no air bubbles.

      • Place the cuvette in the DLS instrument.

      • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

      • Allow the sample to equilibrate to the set temperature within the instrument.

      • Perform the measurement. Typically, this involves multiple runs that are averaged by the software.

      • Record the z-average diameter and the polydispersity index (PDI).

    • Zeta Potential Measurement:

      • Inject the diluted sample into a folded capillary cell, avoiding the introduction of air bubbles.

      • Place the cell into the instrument.

      • Set the appropriate instrument parameters.

      • Perform the measurement.

      • Record the zeta potential value.

  • Data Analysis:

    • Analyze the size distribution report to check for multiple populations, which could indicate aggregation.

    • A PDI value below 0.3 is generally considered acceptable and indicative of a monodisperse population.

    • A zeta potential value greater than |±20| mV generally suggests good colloidal stability due to electrostatic repulsion.

2. Protocol for Determining Encapsulation Efficiency

This protocol describes a common indirect method for determining the encapsulation efficiency (EE%) of a drug in SLNs.

  • Principle: This method involves separating the unencapsulated ("free") drug from the SLNs and quantifying the amount of free drug. The EE% is then calculated based on the total amount of drug used in the formulation.

  • Materials:

    • Drug-loaded SLN dispersion

    • Centrifugal filter units (with a molecular weight cut-off that retains the SLNs but allows the free drug to pass through)

    • Spectrophotometer (UV-Vis or fluorescence, depending on the drug's properties)

    • Solvent suitable for dissolving the drug

  • Procedure:

    • Separation of Free Drug:

      • Place a known volume of the drug-loaded SLN dispersion into a centrifugal filter unit.

      • Centrifuge the unit according to the manufacturer's instructions to separate the aqueous phase containing the free drug (filtrate) from the SLN dispersion (retentate).

    • Quantification of Free Drug:

      • Collect the filtrate.

      • Measure the concentration of the drug in the filtrate using a pre-established calibration curve for the drug via spectrophotometry.

    • Calculation of Encapsulation Efficiency:

      • Calculate the total mass of free drug in the aqueous phase.

      • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100

  • Notes:

    • It is important to ensure that the drug does not bind to the filter membrane. A control experiment with a known concentration of the drug solution should be performed.

    • For some drugs, it may be necessary to disrupt the SLNs (e.g., with a suitable solvent or surfactant) to measure the total drug content directly for a more accurate determination.

3. Protocol for Differential Scanning Calorimetry (DSC) Analysis

This protocol is for assessing the thermal behavior and polymorphic state of the saturated triglyceride within the SLNs.

  • Instrumentation: A Differential Scanning Calorimeter (DSC).

  • Materials:

    • SLN dispersion or lyophilized SLN powder

    • Bulk triglyceride (as a reference)

    • Aluminum DSC pans and lids

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a small amount of the sample (typically 5-10 mg of the dispersion or 1-2 mg of lyophilized powder) into an aluminum DSC pan.

      • If using a dispersion, carefully seal the pan to prevent water evaporation during the analysis. An empty, sealed pan should be used as a reference.

    • Thermal Analysis:

      • Place the sample and reference pans into the DSC cell.

      • Set up a temperature program. A typical program involves:

        • An initial heating scan to melt the lipid and erase its thermal history.

        • A controlled cooling scan (e.g., at 5°C/min) to observe the crystallization behavior.

        • A second heating scan (e.g., at 5°C/min) to analyze the melting behavior of the recrystallized lipid.

      • The temperature range should encompass the melting and crystallization points of the triglyceride being studied.

  • Data Analysis:

    • Analyze the cooling scan to determine the crystallization temperature and enthalpy.

    • Analyze the second heating scan to identify the melting point(s) and enthalpy of melting. The presence of multiple melting peaks can indicate the presence of different polymorphs.

    • Compare the thermal profile of the SLNs to that of the bulk triglyceride to assess any changes in crystallinity or polymorphic form due to the nanonization process.

Visual Guides

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Assessment cluster_optimization Optimization Formulation SLN Formulation (e.g., Hot Homogenization) Size_Zeta DLS: Size & Zeta Potential Formulation->Size_Zeta EE Encapsulation Efficiency Formulation->EE DSC DSC: Polymorphism Formulation->DSC Storage Storage under different conditions Size_Zeta->Storage EE->Storage DSC->Storage Monitoring Periodic Monitoring: DLS, EE% Storage->Monitoring Optimization Formulation Optimization Monitoring->Optimization Optimization->Formulation

Caption: Experimental workflow for formulation and stability testing of SLNs.

troubleshooting_stability cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Strategies Problem Particle Aggregation / Gelling Drug Expulsion Cause Polymorphic Transition (α → β form) Problem->Cause Stabilizer Optimize Stabilizer (e.g., Saturated Phospholipids, PVA) Cause->Stabilizer NLC Formulate as NLC (blend solid & liquid lipids) Cause->NLC Lyophilize Lyophilization with Cryoprotectants Cause->Lyophilize

Caption: Troubleshooting logic for common SLN stability issues.

Validation & Comparative

A Comparative Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and its 1,3-Isomer in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and expected behavior of two triglyceride regioisomers, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (1,2-MMPG) and 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (1,3-MMPG), when incorporated into lipid bilayers. While direct comparative experimental data in bilayer systems is limited, this document synthesizes information from studies on analogous mixed-acid triglycerides and the general principles of lipid biophysics to offer insights into their differential effects on membrane characteristics.

Introduction

Triglycerides are primarily known for their role in energy storage but are also found in small quantities within cellular membranes, where they can influence membrane structure and function[1]. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, can significantly impact the molecule's three-dimensional structure and, consequently, its interactions within a lipid bilayer. This guide focuses on two such isomers: the asymmetric this compound and the symmetric 1,3-Dimyristoyl-2-palmitoyl-rac-glycerol. Understanding their comparative behavior is crucial for researchers in fields such as membrane biophysics, drug delivery, and cell biology.

Physicochemical Properties and Inferred Bilayer Interactions

The positioning of the myristoyl (14:0) and palmitoyl (B13399708) (16:0) chains on the glycerol backbone results in distinct molecular geometries for the two isomers, which is expected to influence their packing and interaction with phospholipids (B1166683) in a bilayer.

This compound (Asymmetric Isomer): This molecule possesses an asymmetric distribution of its acyl chains. This asymmetry can lead to a less uniform shape, potentially disrupting the ordered packing of phospholipid acyl chains in a lipid bilayer.

1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (Symmetric Isomer): The symmetric arrangement of the two myristoyl chains in this isomer results in a more regular, "tuning fork"-like conformation. This shape may allow for more ordered packing within the hydrophobic core of a lipid bilayer compared to its asymmetric counterpart.

Triglycerides have a low solubility in phospholipid bilayers, typically around 3 mol%[2]. At concentrations above this threshold, they tend to phase-separate into triglyceride-rich domains, often forming lens-like structures or "blisters" within the hydrophobic core of the membrane[2]. This phase separation can induce high local curvature in the surrounding bilayer[2].

The difference in symmetry between 1,2-MMPG and 1,3-MMPG is likely to influence the nature of this phase separation. The more regular shape of the 1,3-isomer might favor the formation of more crystalline or ordered domains, while the asymmetry of the 1,2-isomer could lead to more disordered aggregates.

Data Presentation

The following tables summarize the known physicochemical properties of the individual triglycerides and the inferred comparative effects on lipid bilayer properties.

Table 1: Physicochemical Properties of 1,2-MMPG and 1,3-MMPG

PropertyThis compound (1,2-MMPG)1,3-Dimyristoyl-2-palmitoyl-rac-glycerol (1,3-MMPG)Reference
Molecular Formula C47H90O6C47H90O6[3]
Molecular Weight 751.23 g/mol 751.23 g/mol [3]
Acyl Chain Composition 2 x Myristic acid (14:0), 1 x Palmitic acid (16:0)2 x Myristic acid (14:0), 1 x Palmitic acid (16:0)[4]
Isomeric Structure Asymmetric (sn-1,2-Dimyristoyl, sn-3-Palmitoyl)Symmetric (sn-1,3-Dimyristoyl, sn-2-Palmitoyl)N/A

Table 2: Inferred Comparative Effects on Lipid Bilayer Properties

ParameterEffect of this compoundEffect of 1,3-Dimyristoyl-2-palmitoyl-rac-glycerolRationale/Supporting Evidence
Membrane Fluidity Likely to cause a greater disruption of lipid packing, potentially increasing local fluidity at low concentrations.May integrate more readily into the hydrophobic core with less disruption to phospholipid packing.Inferred from the asymmetric vs. symmetric structures. Asymmetric lipids can disrupt ordered phases.
Membrane Thickness Minimal effect expected at low concentrations. At higher concentrations, formation of blisters could locally alter thickness.Similar to the 1,2-isomer, with the potential for more ordered, compact domains.Triglycerides are known to reside in the bilayer center.
Phase Separation May induce phase separation into more disordered, liquid-like triglyceride-rich domains.Likely to form more ordered or crystalline-like domains upon phase separation.Based on studies of analogous symmetric and asymmetric triglycerides which show differences in phase behavior.
Local Curvature At concentrations above its solubility limit, is expected to induce local membrane curvature through blister formation.Also expected to induce curvature, potentially with different domain morphology due to its symmetric packing.A general property of triglycerides in lipid bilayers at higher concentrations[2].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the behavior of triglycerides in lipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid membranes. By monitoring the heat flow into or out of a sample as a function of temperature, one can determine the phase transition temperature (Tm) and the enthalpy (ΔH) of these transitions. The presence of triglycerides can alter the Tm and the cooperativity of the phospholipid phase transition.

Protocol:

  • Vesicle Preparation:

    • Prepare a lipid mixture of the desired phospholipid (e.g., DPPC) and the triglyceride isomer (1,2-MMPG or 1,3-MMPG) at a specific molar ratio in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the lipid suspension into an aluminum DSC pan and seal it. An equal volume of buffer is used in the reference pan.

    • Place the sample and reference pans in the DSC instrument.

    • Perform heating and cooling scans over a desired temperature range at a controlled scan rate (e.g., 1°C/min).

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition.

DSC_Workflow cluster_prep Vesicle Preparation cluster_dsc DSC Measurement A Lipid Mixture in Organic Solvent B Lipid Film Formation (Solvent Evaporation) A->B C Hydration with Buffer (Vortexing) B->C D Multilamellar Vesicles (MLVs) C->D E Load Sample and Reference into Pans D->E Sample Loading F Heating/Cooling Scans E->F G Thermogram Analysis F->G H Determine Tm and ΔH G->H XRay_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction A Prepare MLVs B Centrifuge to form Pellet A->B C Load Pellet into Capillary B->C D Mount Sample in X-ray Beam C->D Data Collection E Collect SAXS/WAXS Patterns D->E F Analyze Diffraction Data E->F G Determine Bilayer Structure F->G MD_Workflow A Build Bilayer with Triglycerides B Solvate and Add Ions A->B C Energy Minimization B->C D System Equilibration (NPT Ensemble) C->D E Production MD Simulation D->E F Trajectory Analysis E->F G Calculate Membrane Properties (Thickness, Area, Order, etc.) F->G

References

A Researcher's Guide to the Validation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as a Lipid Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of lipidomics, accurate and reproducible quantification of lipid species by mass spectrometry is paramount. This relies on the use of well-characterized internal standards. This guide provides a comprehensive overview of the validation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, also known as TG(14:0/14:0/16:0), as a lipid standard for mass spectrometry applications. We will compare its properties to other common triglyceride standards and provide detailed experimental protocols for its validation.

Comparison of Triglyceride Standards

This compound is a mixed-chain saturated triglyceride. Its utility as a standard, particularly as an internal standard, depends on its physical and chemical properties in relation to the analytes of interest and the analytical method. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and have good ionization efficiency and stability.

Below is a comparison of the physical and chemical properties of this compound with other common triglyceride standards.

PropertyThis compoundTristearin (Saturated)Triolein (Unsaturated)Tripentadecanoin (Odd-Chain)
Abbreviation TG(14:0/14:0/16:0)TG(18:0/18:0/18:0)TG(18:1/18:1/18:1)TG(15:0/15:0/15:0)
Molecular Formula C47H90O6C57H110O6C57H104O6C48H92O6
Molecular Weight 751.2 g/mol [1]891.5 g/mol 885.4 g/mol 765.3 g/mol
Fatty Acid Composition 2 x Myristic Acid (C14:0), 1 x Palmitic Acid (C16:0)[1]3 x Stearic Acid (C18:0)3 x Oleic Acid (C18:1)3 x Pentadecanoic Acid (C15:0)
Natural Abundance Found in butterfat[1]Common in animal and plant fatsCommon in vegetable oilsLow in most biological samples
Suitability as Internal Standard Potentially suitable, but may be present in some biological samples.High natural abundance limits its use as an internal standard.High natural abundance limits its use as an internal standard.Good choice as it is less likely to be endogenous.

Performance Metrics for Mass Spectrometry Validation

The performance of a lipid standard in mass spectrometry is evaluated based on several key metrics. The following table outlines these metrics and provides representative values that should be determined experimentally for this compound.

Performance MetricThis compound (TG(14:0/14:0/16:0))Tristearin (TG(18:0/18:0/18:0))Triolein (TG(18:1/18:1/18:1))Tripentadecanoin (TG(15:0/15:0/15:0))
Typical Adducts (Positive ESI) [M+Na]+, [M+NH4]+[M+Na]+, [M+NH4]+[M+Na]+, [M+NH4]+[M+Na]+, [M+NH4]+
Precursor Ion (m/z) for [M+NH4]+ 769.8909.9903.8783.8
Linearity (R²) > 0.99 (To be determined)> 0.99 (Established)> 0.99 (Established)> 0.99 (Established)
Limit of Detection (LOD) To be determinedTypically in the low ng/mL rangeTypically in the low ng/mL rangeTypically in the low ng/mL range
Limit of Quantification (LOQ) To be determinedTypically in the mid-to-high ng/mL rangeTypically in the mid-to-high ng/mL rangeTypically in the mid-to-high ng/mL range
Intra-day Precision (%CV) < 15% (To be determined)< 15% (Established)< 15% (Established)< 15% (Established)
Inter-day Precision (%CV) < 20% (To be determined)< 20% (Established)< 20% (Established)< 20% (Established)
Stability (in solution at -20°C) ≥ 4 years (as solid)[1] (Solution stability to be determined)StableProne to oxidationStable

Experimental Protocols for Validation

The following are detailed methodologies for the key experiments required to validate this compound as a mass spectrometry standard.

Purity Assessment

Objective: To confirm the purity of the standard provided by the supplier.

Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD).

  • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Gradient: A suitable gradient to separate triglycerides, for example, starting at 30% B and increasing to 99% B over 20 minutes.

  • Flow Rate: 0.2 mL/min.

  • Detector: CAD or ELSD.

  • Procedure:

    • Prepare a stock solution of this compound in chloroform (B151607) at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram for the presence of any impurity peaks. The purity should be ≥95%.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions for calibration and quality control.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the lipid in 1 mL of chloroform in a volumetric flask.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with a suitable solvent (e.g., isopropanol or mobile phase).

    • The concentration range for the calibration curve should bracket the expected concentration of the analyte in the samples. A typical range might be 10 ng/mL to 1000 ng/mL.

Mass Spectrometry Method Development

Objective: To optimize the mass spectrometry parameters for the detection of this compound.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI is often preferred for non-polar lipids like triglycerides.

  • Procedure:

    • Infuse a working solution (e.g., 1 µg/mL) of the standard directly into the mass spectrometer.

    • Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ions (e.g., [M+H]+, [M+Na]+, [M+NH4]+). For triglycerides, ammonium adducts ([M+NH4]+) are often used for quantification.

    • Perform product ion scans on the most abundant precursor ions to identify characteristic fragment ions. For triglycerides, neutral loss of a fatty acid is a common fragmentation pathway.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion.

    • Select the most intense and specific precursor-product ion transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis.

Linearity and Range Assessment

Objective: To determine the concentration range over which the detector response is proportional to the analyte concentration.

  • Procedure:

    • Inject the prepared calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Perform a linear regression analysis on the data.

    • The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the standard that can be reliably detected and quantified.

  • Procedure:

    • Prepare a series of low-concentration standards.

    • The LOD is typically determined as the concentration at which the signal-to-noise ratio is ≥ 3.

    • The LOQ is the concentration at which the signal-to-noise ratio is ≥ 10, and the precision and accuracy are within acceptable limits (e.g., ±20%).

Stability Analysis

Objective: To assess the stability of the standard in solution under different storage conditions.

  • Procedure:

    • Prepare multiple aliquots of a working solution.

    • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C) for various durations (e.g., 24 hours, 1 week, 1 month).

    • Analyze the stored solutions and compare the peak areas to that of a freshly prepared solution.

    • The standard is considered stable if the deviation is within ±15%.

Visualizations

G cluster_prep Standard Preparation cluster_ms Mass Spectrometry Analysis cluster_validation Validation purity Purity Assessment (HPLC-CAD/ELSD) stock Prepare Stock Solution (1 mg/mL) purity->stock working Prepare Working Solutions (Calibration Curve) stock->working ms_dev MS Method Development (Infusion) working->ms_dev linearity Linearity & Range Assessment ms_dev->linearity lod_loq LOD & LOQ Determination linearity->lod_loq stability Stability Analysis lod_loq->stability precision Precision & Accuracy stability->precision result Validated Standard precision->result

Caption: Experimental workflow for the validation of a lipid standard.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample is_spike Spike with Validated Internal Standard (IS) (Known Concentration) sample->is_spike extract Lipid Extraction is_spike->extract lcms Acquire Data (Analyte & IS Signals) extract->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio concentration Determine Analyte Concentration ratio->concentration cal_curve Calibration Curve (Prepared with Analyte Standard) cal_curve->concentration

Caption: Use of a validated internal standard in quantitative mass spectrometry.

References

A Comparative Analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and POPC in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical and membrane-perturbing properties of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common zwitterionic phospholipid. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in selecting appropriate lipids for their membrane studies.

Introduction

The lipid bilayer is a fundamental component of cellular membranes, and its composition dictates its physical properties and biological functions. Phospholipids (B1166683), such as POPC, are the primary building blocks of these bilayers, forming a selectively permeable barrier. Triglycerides, while primarily known for their role in energy storage within lipid droplets, are also found in cellular membranes, albeit at lower concentrations.[1][2] Understanding the distinct contributions of these lipid classes to membrane structure and function is crucial for various fields, including drug delivery, cell biology, and biophysics.

This guide focuses on a comparative analysis of a specific triglyceride, this compound (TG(14:0/14:0/16:0)), and a well-characterized phospholipid, POPC. While both are lipids, their structural differences lead to vastly different behaviors within a membrane environment.

Structural and Physicochemical Properties

The fundamental structural difference between triglycerides and phospholipids lies in their headgroup. Phospholipids possess a hydrophilic phosphate-containing headgroup, rendering them amphipathic and capable of self-assembling into bilayers in aqueous environments.[3][4] In contrast, triglycerides have a nonpolar glycerol (B35011) backbone esterified with three fatty acids, making them predominantly hydrophobic.[3][5]

Below is a table summarizing the key physicochemical properties of this compound and POPC.

PropertyThis compound1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
Lipid Class Triglyceride (Triacylglycerol)Phospholipid (Phosphatidylcholine)
Molecular Formula C47H90O6C42H82NO8P
Molecular Weight 751.2 g/mol [6]760.08 g/mol
Headgroup Nonpolar glycerol backboneZwitterionic phosphocholine
Acyl Chains Two Myristic acids (14:0), One Palmitic acid (16:0)One Palmitic acid (16:0), One Oleic acid (18:1)
Melting Point (Tm) Not readily available for the pure mixed-acid TG in a bilayer context. The individual fatty acids have melting points of 54.4 °C (Myristic) and 63.1 °C (Palmitic). The melting behavior of the triglyceride itself is complex.-2 °C (Gel to liquid-crystalline phase transition)[7]
Solubility in Water Insoluble[8]Forms bilayers and liposomes in aqueous solutions[9]
Area per Lipid Not applicable in a bilayer context as it does not form a stable monolayer at the air-water interface. Tends to be sequestered in the bilayer core.~64.3 Ų at 20°C in the liquid-crystalline phase

Impact on Membrane Properties

The incorporation of triglycerides into a phospholipid bilayer can significantly alter the membrane's physical properties. Due to their nonpolar nature, triglycerides have limited solubility within the hydrophobic core of the bilayer and, at higher concentrations, can lead to the formation of separate triglyceride-rich domains or "lenses" within the membrane.

Membrane Fluidity

Membrane fluidity is a critical parameter that influences the lateral diffusion of membrane components and the function of membrane-bound proteins. It can be experimentally assessed using techniques such as fluorescence anisotropy.

Expected Effects:

  • POPC: As a fluid-phase lipid at physiological temperatures, POPC contributes to the overall fluidity of a membrane.

  • This compound: The introduction of this saturated triglyceride into a POPC bilayer is expected to have a complex, concentration-dependent effect. At low concentrations, it may slightly decrease fluidity by disrupting the packing of the phospholipid acyl chains. At concentrations exceeding its solubility limit, the formation of triglyceride domains would lead to lateral phase separation, with regions of differing fluidity.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid membranes. The main phase transition temperature (Tm) is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.

Expected Effects:

  • POPC: Pure POPC vesicles exhibit a sharp phase transition at -2 °C.[7]

  • This compound: The presence of this triglyceride within a POPC bilayer is anticipated to broaden the phase transition and potentially shift the Tm. The extent of this effect would depend on the concentration of the triglyceride. The saturated nature of its acyl chains might induce a slight increase in the Tm of the surrounding phospholipids.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

Liposome (B1194612) Preparation for DSC and Fluorescence Anisotropy

This protocol describes the preparation of multilamellar vesicles (MLVs) containing a mixture of POPC and this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • This compound in chloroform

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath sonicator

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratios of POPC and this compound from their chloroform stocks.

    • Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

    • Hydrate the lipid film above the phase transition temperature of POPC (e.g., at room temperature) for 1-2 hours with intermittent vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication (Optional, for smaller vesicles):

    • For some applications, the MLV suspension can be sonicated in a bath sonicator to produce smaller unilamellar vesicles (SUVs). Sonication should be performed in short bursts to avoid overheating the sample.

Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare liposome suspensions of pure POPC and POPC containing varying mole percentages of this compound as described above.

    • Degas the liposome suspensions and the reference buffer before loading into the DSC pans.

  • DSC Measurement:

    • Load a precise volume of the liposome suspension into the sample pan and an equal volume of the hydration buffer into the reference pan.

    • Seal the pans hermetically.

    • Equilibrate the system at a temperature below the expected transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over the desired range.

    • Record the heat flow as a function of temperature.

    • Perform multiple heating and cooling scans to check for reproducibility.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

    • Analyze the width of the peak at half-height (ΔT₁/₂) as an indicator of the cooperativity of the transition.

Steady-State Fluorescence Anisotropy

Instrumentation:

  • Fluorometer with polarization capabilities

Materials:

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as I_HV / I_HH.

  • Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Measurements can be performed as a function of temperature to observe changes in membrane fluidity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these lipids in membrane systems.

Lipid_Structure cluster_POPC POPC (Phospholipid) cluster_TG This compound (Triglyceride) POPC_Head Phosphocholine Headgroup (Hydrophilic) POPC_Glycerol Glycerol Backbone POPC_Head->POPC_Glycerol POPC_Tails Acyl Chains (1 Palmitoyl, 1 Oleoyl) (Hydrophobic) POPC_Glycerol->POPC_Tails TG_Glycerol Glycerol Backbone (Nonpolar) TG_Tails 3 Acyl Chains (2 Myristoyl, 1 Palmitoyl) (Hydrophobic) TG_Glycerol->TG_Tails

Caption: Structural comparison of POPC and this compound.

Membrane_Interaction cluster_Bilayer Phospholipid Bilayer cluster_Lipids Individual Lipids POPC\nBilayer POPC Bilayer Altered Membrane\nProperties Altered Membrane Properties POPC\nBilayer->Altered Membrane\nProperties Leads to POPC POPC POPC->POPC\nBilayer Forms stable bilayer TG Triglyceride TG->POPC\nBilayer Incorporates into hydrophobic core

Caption: Interaction of POPC and triglycerides with a lipid bilayer.

DSC_Workflow start Prepare Liposome Suspensions load Load Sample and Reference into DSC start->load scan Temperature Scan load->scan analyze Analyze Thermogram scan->analyze end Determine Tm, ΔH, ΔT₁/₂ analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The choice between this compound and POPC in membrane studies depends critically on the research question. POPC is an excellent choice for creating stable, well-defined model membranes that mimic the basic structure of biological membranes. Its fluid nature at physiological temperatures makes it suitable for studying a wide range of membrane-associated processes.

This compound, as a triglyceride, does not form bilayers on its own but can be incorporated into phospholipid membranes. Its presence, even at low concentrations, is expected to modulate membrane properties such as fluidity and phase behavior. The study of such mixed systems is relevant for understanding the biogenesis of lipid droplets and the effects of neutral lipid accumulation in cellular membranes.

This guide provides the foundational information and experimental frameworks for researchers to embark on a comparative analysis of these and other lipid molecules, ultimately contributing to a deeper understanding of the complex and dynamic nature of biological membranes.

References

A Comparative Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and Tripalmitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of two triglycerides, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MPG) and tripalmitin (B1682551), as characterized by Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these lipids is crucial for various applications in drug delivery, formulation development, and materials science, where melting and crystallization characteristics influence product stability and performance.

Introduction to the Lipids

This compound (MPG) is a mixed-acid triglyceride containing two myristic acid chains and one palmitic acid chain. Its asymmetrical structure influences its packing behavior and, consequently, its thermal properties.

Tripalmitin , a simple-acid triglyceride, consists of three palmitic acid chains. Its symmetrical structure allows for more ordered packing, leading to distinct polymorphic forms and melting behavior. Triglycerides are known to exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β), each with a unique melting point and stability.

Quantitative Comparison of Thermal Properties

The thermal behavior of MPG and tripalmitin was analyzed using Differential Scanning Calorimetry (DSC). The key parameters obtained from the DSC thermograms, including the peak melting temperature (Tm) and the enthalpy of fusion (ΔH), are summarized in the table below.

ParameterThis compound (MPG)Tripalmitin
Peak Melting Temperature (Tm) ~52 °Cα-form: ~45 °C, β'-form: ~56 °C, β-form: ~63-66 °C[1]
Enthalpy of Fusion (ΔH) Data not explicitly foundβ'-form: 140–170 kJ/kg, β-form: 162–192 kJ/kg

Experimental Methodology: Differential Scanning Calorimetry

The following protocol outlines a typical DSC experiment for the thermal analysis of triglycerides.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the lipid sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any sample loss during heating.

2. DSC Instrument Setup:

  • Use an empty, hermetically sealed aluminum pan as a reference.

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

3. Thermal Program:

  • Equilibrate the sample at a low temperature (e.g., -20 °C) to ensure it is in a solid state.

  • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its final melting point (e.g., 80 °C).

  • Hold the sample at this temperature for a few minutes to erase its thermal history.

  • Cool the sample back to the initial temperature at a controlled rate (e.g., 5-10 °C/min) to study its crystallization behavior.

  • A second heating scan is often performed using the same parameters to analyze the thermal behavior of the sample with a controlled thermal history.

4. Data Analysis:

  • The DSC thermogram plots heat flow against temperature.

  • The peak of an endothermic or exothermic event corresponds to the transition temperature (e.g., melting point).

  • The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Lipid pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program record Record Heat Flow vs. Temperature program->record analyze Determine Tm and ΔH record->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipids.

Discussion and Conclusion

The DSC data reveals significant differences in the thermal behavior of MPG and tripalmitin, primarily due to their molecular structures.

Tripalmitin exhibits complex polymorphic behavior with at least three distinct crystalline forms (α, β', and β), each with its own melting point. The most stable β-form has the highest melting point, in the range of 63-66 °C.[1] This polymorphism is a critical consideration in applications where the physical stability of the lipid is important.

This compound , being a mixed-acid triglyceride, shows a broader melting profile compared to the sharp transitions of pure tripalmitin polymorphs. Its melting point of approximately 52 °C is intermediate between the less stable and more stable forms of tripalmitin. This behavior is typical for asymmetrical triglycerides, where the disruption in chain packing leads to a less ordered crystalline structure and a lower melting point compared to their simple-acid counterparts with similar chain lengths.

References

A Comparative Guide to the Accuracy of TG(14:0/14:0/16:0) for Quantifying Saturated Fats in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of saturated fats in food matrices is paramount for nutritional labeling, quality control, and research into dietary health. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the suitability of the triglyceride TG(14:0/14:0/16:0) as an internal standard for the quantification of saturated fats against more commonly employed alternatives, supported by established analytical principles and experimental methodologies.

The Critical Role of Internal Standards in Lipid Analysis

Internal standards are essential in quantitative analysis to correct for the variability inherent in analytical procedures, from extraction to detection. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample. It should be added to the sample at the beginning of the workflow to account for analyte loss during sample preparation and for variations in instrument response.

Performance Comparison: TG(14:0/14:0/16:0) vs. Odd-Chain Triglycerides

The selection of an internal standard for saturated fat analysis hinges on its natural abundance in the food matrix being analyzed. Even-chain triglycerides, such as TG(14:0/14:0/16:0), are composed of fatty acids that are common in many dietary fats and oils. In contrast, odd-chain triglycerides are present in very low concentrations in most food products, making them a more suitable choice for an internal standard.

Internal Standard TypeKey CharacteristicsSuitability for Saturated Fat Quantification in Food
TG(14:0/14:0/16:0) An even-chain saturated triglyceride composed of myristic acid (14:0) and palmitic acid (16:0).Potentially Compromised Accuracy: Myristic and palmitic acids are two of the most common saturated fatty acids found in a wide variety of food fats, including dairy products, meats, and vegetable oils.[1][2][3][4] The potential for endogenous presence of TG(14:0/14:0/16:0) in food samples can lead to an overestimation of the saturated fat content.
Odd-Chain Triglycerides (e.g., Triheptadecanoin (B54981), C17:0 TAG) Triglycerides containing odd-numbered carbon chain fatty acids (e.g., C13:0, C15:0, C17:0).High Accuracy and Reliability: Odd-chain fatty acids are rare in most plant and animal tissues, making triglycerides containing them ideal internal standards.[5][6][7] Triheptadecanoin (C17:0 TAG) is frequently used for the quantification of triglycerides as its structure and properties closely mimic those of the target analytes without the risk of endogenous interference.[5]
Stable Isotope-Labeled Triglycerides (e.g., d5-Tripalmitin) Triglycerides in which some atoms have been replaced by their stable isotopes (e.g., deuterium).Gold Standard for Accuracy: These standards are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry. They co-elute with the analyte of interest and experience the same matrix effects, providing the most accurate quantification. However, they are typically more expensive and may not be readily available for all triglyceride species.

Logical Framework for Internal Standard Selection

The decision-making process for selecting a suitable internal standard for saturated fat quantification should follow a logical progression to ensure data of the highest quality.

Internal Standard Selection Logic Logical Workflow for Internal Standard Selection start Start: Define Analytical Goal (Quantify Saturated Fats in Food) check_endogenous Is the potential internal standard endogenously present in the sample? start->check_endogenous is_odd_chain Odd-Chain Triglyceride (e.g., C17:0 TAG) check_endogenous->is_odd_chain No is_even_chain Even-Chain Triglyceride (e.g., TG(14:0/14:0/16:0)) check_endogenous->is_even_chain Yes stable_isotope Stable Isotope-Labeled Triglyceride check_endogenous->stable_isotope Isotopic Variant low_risk Low risk of interference. Ideal for accurate quantification. is_odd_chain->low_risk high_risk High risk of co-elution and overestimation of saturated fats. is_even_chain->high_risk gold_standard Gold standard for accuracy, but may be cost-prohibitive. stable_isotope->gold_standard

Caption: Logical workflow for selecting an internal standard for saturated fat quantification.

Experimental Protocols

Accurate quantification of saturated fats, whether as total fatty acids or intact triglycerides, requires robust and validated experimental protocols.

Total Saturated Fatty Acid Analysis by Gas Chromatography (GC)

This method involves the conversion of all fatty acids in the sample to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC.

a. Lipid Extraction (Folch Method)

  • Homogenize the food sample.

  • To a known amount of the homogenized sample, add a precise amount of an odd-chain triglyceride internal standard (e.g., triheptadecanoin).

  • Add a 2:1 (v/v) chloroform (B151607):methanol solution and vortex thoroughly.

  • Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

b. Saponification and Transesterification to FAMEs

  • To the dried lipid extract, add 0.5 M NaOH in methanol.

  • Heat at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Cool the sample and add 14% (w/v) boron trifluoride (BF₃) in methanol.

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids to FAMEs.

  • Cool the sample and add hexane (B92381) and a saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[8]

Intact Triglyceride Analysis by Direct Infusion Mass Spectrometry (MS)

This method allows for the analysis of intact triglyceride molecules without derivatization.

a. Lipid Extraction

  • Follow the lipid extraction protocol as described above (Folch method), using an appropriate odd-chain triglyceride internal standard.

b. Direct Infusion MS/MS Analysis

  • Reconstitute the dried lipid extract in an appropriate solvent system (e.g., methanol/chloroform with ammonium (B1175870) acetate).

  • Infuse the sample directly into the mass spectrometer using a syringe pump.

  • Perform tandem mass spectrometry (MS/MS) analysis, using precursor ion or neutral loss scans specific for the fatty acid constituents of the triglycerides of interest.

  • Quantify the saturated triglycerides by comparing the peak areas of the analytes to the peak area of the odd-chain triglyceride internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of saturated fats in food matrices using an internal standard.

Experimental Workflow Workflow for Quantification of Saturated Fats sample Food Sample add_is Add Internal Standard (e.g., C17:0 TAG) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction fames_prep Saponification & Transesterification to FAMEs extraction->fames_prep direct_ms Direct Infusion MS/MS extraction->direct_ms gcms GC-MS Analysis fames_prep->gcms data_analysis Data Analysis and Quantification gcms->data_analysis direct_ms->data_analysis results Saturated Fat Content data_analysis->results

Caption: General experimental workflow for saturated fat quantification in food.

Conclusion

While TG(14:0/14:0/16:0) is a saturated triglyceride, its use as an internal standard for quantifying saturated fats in food matrices is fraught with potential inaccuracies. The high probability of its endogenous presence in many food items can lead to significant overestimation of saturated fat content. For accurate and reliable quantification, the use of odd-chain triglycerides, such as triheptadecanoin (C17:0 TAG), is strongly recommended. These compounds are structurally similar to the analytes of interest but are not naturally abundant in food, thereby fulfilling the primary requirement of an ideal internal standard. For the highest level of accuracy, particularly in complex matrices or for regulatory purposes, stable isotope-labeled internal standards remain the gold standard. The choice of internal standard is a critical step that directly impacts the quality and validity of the analytical results.

References

The Suitability of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol as a Non-Endogenous Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (TG(14:0/14:0/16:0)) for quantitative lipid analysis reveals significant challenges to its use as a non-endogenous internal standard. Evidence of its presence in biological samples contradicts a fundamental requirement for this role. This guide provides a comparative analysis of TG(14:0/14:0/16:0) against established alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental principles to ensure accurate and reliable lipid quantification.

The Role of a Non-Endogenous Internal Standard in Quantitative Analysis

In analytical workflows, particularly in mass spectrometry-based lipidomics, internal standards are crucial for achieving accurate and precise quantification. An ideal non-endogenous internal standard is a compound that is chemically similar to the analyte of interest but is not naturally found in the biological samples being analyzed. It is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process. Its primary function is to correct for variations in sample extraction, recovery, and instrument response, thereby improving the reliability and reproducibility of the results.[1]

Evaluating this compound: A Question of Endogeneity

While this compound (TG(14:0/14:0/16:0)) is a triglyceride with a defined structure, its utility as a non-endogenous internal standard is compromised by its documented presence in biological systems. Studies have identified TG(14:0/14:0/16:0) as a naturally occurring lipid in human plasma and have associated its levels with metabolic conditions such as hyperlipidemia.[2] The Human Metabolome Database also lists TG(14:0/14:0/16:0) as a detected metabolite in humans. The presence of this triglyceride in biological matrices invalidates its use as a non-endogenous standard, as it is impossible to distinguish between the added standard and the endogenous lipid, leading to inaccurate quantification.

Superior Alternatives for Triglyceride Quantification

For the accurate quantification of triglycerides, two classes of internal standards are widely accepted and validated: odd-chain triglycerides and stable isotope-labeled triglycerides.[1][3]

  • Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0). As most naturally occurring fatty acids in mammals have an even number of carbon atoms, odd-chain triglycerides are typically absent or present at very low levels in biological samples.[3] Triheptadecanoin (B54981) (TG(17:0/17:0/17:0)) is a commonly used odd-chain triglyceride internal standard.[3]

  • Stable Isotope-Labeled (SIL) Triglycerides: These are considered the "gold standard" for internal standards in mass spectrometry.[1] They are synthetic versions of endogenous triglycerides where one or more atoms (typically carbon or hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). SIL internal standards are chemically identical to their endogenous counterparts, meaning they co-elute chromatographically and have the same extraction and ionization efficiencies.[4] However, they are distinguishable by their higher mass, allowing for precise and accurate quantification.

Performance Comparison of Internal Standard Alternatives

The selection of an appropriate internal standard is critical for robust and reliable quantification. The following table summarizes the performance characteristics of odd-chain and stable isotope-labeled triglyceride internal standards based on established analytical validation parameters.

Performance Metric Odd-Chain Triglycerides (e.g., Triheptadecanoin) Stable Isotope-Labeled Triglycerides
Linearity Good, typically with R² > 0.99 over the desired concentration range.Excellent, with R² > 0.999, closely mimicking the analyte's response.
Accuracy Good, but can be influenced by differences in ionization efficiency compared to even-chain triglycerides.Excellent, provides the highest accuracy as it corrects for analyte-specific variations.
Precision Good, with relative standard deviation (RSD) typically <15%.Excellent, with RSD often <10%, demonstrating high reproducibility.
Recovery Similar to endogenous triglycerides, but can vary based on fatty acid chain length and saturation.Identical to the endogenous analyte, ensuring the most accurate correction for sample loss.
Matrix Effect Can partially compensate for matrix effects, but differences in retention time and ionization can lead to incomplete correction.[5]Superior correction for matrix effects as it co-elutes and experiences the same ion suppression or enhancement as the analyte.[6]
Availability & Cost Readily available and more cost-effective.Less readily available for all triglyceride species and significantly more expensive.

Experimental Protocols for Triglyceride Quantification

The following are generalized protocols for the extraction and analysis of triglycerides from plasma using a non-endogenous internal standard.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known concentration of the internal standard (e.g., triheptadecanoin or a stable isotope-labeled triglyceride).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water) for LC-MS analysis.

LC-MS/MS Analysis of Triglycerides
  • Chromatography: Use a C18 reversed-phase column for the separation of triglyceride species. A typical mobile phase system consists of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) formate.

  • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Monitor the specific precursor-to-product ion transitions for each triglyceride analyte and the internal standard using Multiple Reaction Monitoring (MRM) or by extracting the ion chromatograms from full scan data. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in quantitative lipidomics.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_acq Data Acquisition lcms->data_acq peak_int Peak Integration data_acq->peak_int normalization Normalization to Internal Standard peak_int->normalization quantification Quantification normalization->quantification

A typical experimental workflow for quantitative lipidomics.

logical_relationship start Start: Select Internal Standard is_endogenous Is the standard endogenous in the sample? start->is_endogenous select_alternative Select an alternative (Odd-chain or SIL) is_endogenous->select_alternative Yes proceed Proceed with Method Validation is_endogenous->proceed No select_alternative->proceed end End: Accurate Quantification proceed->end

Decision workflow for selecting a non-endogenous internal standard.

Conclusion

The choice of an appropriate internal standard is a cornerstone of accurate and reliable quantitative lipidomics. While this compound (TG(14:0/14:0/16:0)) is a commercially available triglyceride, its documented presence in biological samples makes it unsuitable for use as a non-endogenous internal standard. Researchers and scientists should instead opt for validated alternatives such as odd-chain triglycerides (e.g., triheptadecanoin) or, for the highest level of accuracy, stable isotope-labeled triglycerides. By carefully selecting and validating the internal standard, the integrity and reproducibility of quantitative lipidomics data can be ensured, paving the way for meaningful biological insights in research and drug development.

References

A Comparative Analysis of Phase Transition Temperatures in Mixed-Acid Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase transition temperatures of various mixed-acid triglycerides, supported by experimental data. Understanding these thermal properties is crucial for applications in drug delivery, formulation science, and food technology, where the physical state of the lipid matrix dictates performance and stability.

Factors Influencing Triglyceride Phase Transitions

The melting and crystallization behavior of triglycerides (TGs) are complex phenomena governed by their molecular structure. Key factors that determine the phase transition temperature include:

  • Fatty Acid Chain Length: An increase in the chain length of the constituent fatty acids leads to a higher melting point due to stronger van der Waals forces between the molecules.[1][2]

  • Degree of Saturation: Saturated fatty acids can pack together more tightly than unsaturated fatty acids, resulting in higher melting points.[3][4] The presence of cis double bonds in unsaturated fatty acids introduces kinks in the hydrocarbon chain, disrupting the crystal lattice and lowering the melting point.[1][4]

  • Positional Distribution (Isomerism): The specific arrangement of fatty acids on the glycerol (B35011) backbone (sn-1, sn-2, sn-3 positions) influences the molecule's shape and its ability to pack into a stable crystal lattice, thereby affecting its melting point.[1]

  • Polymorphism: Triglycerides can crystallize into different polymorphic forms (α, β', and β), each with a distinct melting point and stability.[5][6] The α form is the least stable and has the lowest melting point, while the β form is the most stable and has the highest melting point.[5][6]

The interplay of these factors dictates the overall thermal behavior of a mixed-acid triglyceride.

Structure Triglyceride Molecular Structure ChainLength Fatty Acid Chain Length Structure->ChainLength Saturation Degree of Saturation Structure->Saturation Isomerism Positional Isomerism Structure->Isomerism Polymorphism Polymorphism (α, β', β) Structure->Polymorphism Packing Molecular Packing Efficiency ChainLength->Packing Saturation->Packing Isomerism->Packing MeltingPoint Phase Transition Temperature (Melting Point) Polymorphism->MeltingPoint Forces Intermolecular Forces (van der Waals) Packing->Forces Forces->MeltingPoint

Caption: Factors influencing the phase transition temperature of triglycerides.

Comparative Data on Phase Transition Temperatures

The following table summarizes the melting points of various mixed-acid triglycerides, highlighting the influence of their composition and polymorphic form. The data is compiled from multiple experimental studies.

Triglyceride (sn-1, sn-2, sn-3)AbbreviationPolymorphic FormMelting Point (°C)
1,3-Dipalmitoyl-2-myristoyl-glycerolPMPβ~60.0[5]
1,3-Dimyristoyl-2-palmitoyl-glycerolMPMβ~60.0[5]
1,2-Dipalmitoyl-3-oleoyl-glycerolPPOα-
1-Palmitoyl-2-oleoyl-3-stearoyl-glycerolPOSMultiple-
1,3-Dipalmitoyl-2-oleoyl-glycerolPOPMultiple-
1,2-Distearoyl-3-oleoyl-glycerolSSO-32.50 (Slip), 38.75 (Complete)[7]
1,3-Dioctanoyl-2-decanoyl-glycerolOCO--
TristearinSSSα52.0[5]
TristearinSSSβ'64.2[5]
TristearinSSSβ69.7[5]

Note: The melting points can vary depending on the experimental conditions, such as the heating rate.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The phase transition temperatures of triglycerides are most commonly determined using Differential Scanning Calorimetry (DSC).[8][9] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Start Sample Preparation Weigh Weigh Triglyceride (e.g., 5-10 mg) Start->Weigh Seal Seal in DSC Pan Weigh->Seal Load Load into DSC Instrument with Reference Pan Seal->Load Program Temperature Program Heat1 Heat to Melt (e.g., 80°C) Program->Heat1 Hold1 Isothermal Hold (e.g., 5 min) Heat1->Hold1 Cool Controlled Cooling (e.g., 5°C/min to -60°C) Hold1->Cool Hold2 Isothermal Hold (e.g., 5 min) Cool->Hold2 Heat2 Controlled Heating (e.g., 5°C/min to 80°C) Hold2->Heat2 Analysis Data Analysis Thermogram Generate Thermogram (Heat Flow vs. Temperature) Analysis->Thermogram Peaks Identify Endothermic (Melting) & Exothermic (Crystallization) Peaks Thermogram->Peaks Determine Determine Onset, Peak, and End Temperatures Peaks->Determine

Caption: A typical experimental workflow for DSC analysis of triglycerides.

A detailed experimental protocol is as follows:

  • Sample Preparation: A small amount of the triglyceride sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: A controlled temperature program is applied. A typical program involves:

    • Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 80°C) to erase any previous thermal history.[10]

    • Isothermal Hold: The sample is held at this temperature for a few minutes to ensure complete melting.[10]

    • Controlled Cooling: The sample is cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., -60°C) to induce crystallization.[2]

    • Isothermal Hold: The sample is held at the low temperature to allow for complete crystallization.

    • Controlled Heating: The sample is then heated at a controlled rate (e.g., 5°C/min) to a final temperature above its melting point.[2]

  • Data Acquisition: During the heating and cooling cycles, the differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The onset temperature, peak temperature, and enthalpy of these transitions are determined from the thermogram.[2] The presence of multiple peaks during melting can indicate polymorphism.[2]

By consistently applying this methodology, researchers can obtain reliable and comparable data on the phase transition temperatures of different mixed-acid triglycerides, which is essential for the rational design of lipid-based systems.

References

A Researcher's Guide to Evaluating the Purity of Synthetic Triglycerides Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and batch-to-batch consistency of synthetic triglycerides is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic triglycerides against certified reference materials (CRMs). It includes detailed experimental protocols, data presentation formats, and visual workflows to aid in the selection and implementation of appropriate quality control measures.

The Critical Role of Purity in Synthetic Triglycerides

Synthetic triglycerides are instrumental in a wide array of research and pharmaceutical applications, from the development of lipid-based drug delivery systems to their use as substrates in metabolic studies. The presence of impurities, such as mono- and diglycerides, free fatty acids, residual solvents, and catalysts, can significantly alter the physicochemical properties of the triglyceride, impacting formulation stability, cellular uptake, and biological activity. Therefore, rigorous purity assessment is a non-negotiable aspect of their use.

Certified Reference Materials (CRMs) serve as the benchmark for these assessments.[1][2] Produced by national metrology institutes or accredited producers, CRMs have a certified property value, uncertainty, and stated metrological traceability.[1] By comparing a synthetic triglyceride to a well-characterized CRM, researchers can obtain a reliable measure of its purity and identity.

Analytical Methodologies for Purity Assessment

Several analytical techniques can be employed to determine the purity of synthetic triglycerides. The choice of method often depends on the specific impurities being targeted and the desired level of detail. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[3][4]

Workflow for Purity Evaluation of Synthetic Triglycerides

Purity_Evaluation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis cluster_Result Outcome Syn_TG Synthetic Triglyceride GC Gas Chromatography (GC-FID) Syn_TG->GC HPLC High-Performance Liquid Chromatography (HPLC-ELSD) Syn_TG->HPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Syn_TG->LCMS CRM_TG Certified Reference Material CRM_TG->GC CRM_TG->HPLC CRM_TG->LCMS Purity Purity Assessment (%) GC->Purity Impurity Impurity Profiling GC->Impurity HPLC->Purity HPLC->Impurity LCMS->Impurity Identity Structural Confirmation LCMS->Identity Compare Comparative Analysis Purity->Compare Impurity->Compare Identity->Compare Decision Accept/Reject Batch Compare->Decision

Caption: Workflow for the purity evaluation of synthetic triglycerides.

Comparative Data Summary

The following table summarizes hypothetical data from the analysis of a synthetic tripalmitin (B1682551) sample against a certified reference material.

ParameterMethodCertified Reference Material (Tripalmitin)Synthetic Tripalmitin (Batch #STP-202512)Acceptance Criteria
Purity (Area %) GC-FID99.8 ± 0.1%98.5%≥ 98.0%
Monopalmitin (Area %) HPLC-ELSD< 0.05%0.6%≤ 0.8%
Dipalmitin (Area %) HPLC-ELSD0.1 ± 0.02%0.8%≤ 1.0%
Free Palmitic Acid (Area %) GC-FID< 0.05%0.1%≤ 0.2%
Identity Confirmation LC-MS/MSConfirmedConfirmedMust be Confirmed
Residual Solvents (ppm) GC-HS< 1 ppm (Hexane)15 ppm (Hexane)≤ 50 ppm

Detailed Experimental Protocols

This method is suitable for the quantification of the main triglyceride component and volatile impurities like free fatty acids after derivatization.[5][6]

Logical Steps for GC-FID Analysis

GC_FID_Protocol start Start prep Sample Preparation (Derivatization to FAMEs) start->prep 1 inject Injection into GC prep->inject 2 separate Separation on Capillary Column inject->separate 3 detect Detection by FID separate->detect 4 quantify Quantification (Area % Normalization) detect->quantify 5 end End quantify->end 6

Caption: Protocol for GC-FID analysis of triglycerides.

Protocol:

  • Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

    • Accurately weigh approximately 25 mg of the synthetic triglyceride or CRM into a screw-cap vial.

    • Add 1.5 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol (B129727).

    • Cap the vial tightly and heat at 50°C for 10 minutes, with occasional vortexing.

    • Cool to room temperature. Add 2 mL of heptane (B126788) and 2 mL of a saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper heptane layer containing the FAMEs to a clean GC vial.

  • GC-FID Conditions:

    • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 10°C/min to 240°C, and hold for 10 minutes.

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify peaks based on the retention times of the FAMEs from the CRM.

    • Calculate the area percentage of each peak relative to the total peak area to determine the purity and the relative amounts of free fatty acids.

This method is ideal for separating and quantifying triglycerides from their corresponding mono- and diglyceride impurities without derivatization.[3][7][8][9]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic triglyceride or CRM.

    • Dissolve in 10 mL of a 1:1 (v/v) mixture of isopropanol (B130326) and hexane.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-ELSD Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and dichloromethane (B109758) (B).

      • Start with 95% A and 5% B.

      • Linearly increase to 50% A and 50% B over 20 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings: Nebulizer temperature at 40°C, evaporator temperature at 60°C, and nitrogen gas flow at 1.5 L/min.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify peaks for mono-, di-, and triglycerides based on the retention times from the CRM analysis.

    • Quantify the relative amounts of each species using area normalization.

LC-MS/MS provides definitive structural confirmation of the synthetic triglyceride by providing accurate mass and fragmentation data.[4][10][11][12][13]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the synthetic triglyceride and CRM (approximately 1 µg/mL) in a suitable solvent such as methanol or isopropanol.

  • LC-MS/MS Conditions:

    • LC System: Utilize the same or a similar LC method as described for HPLC-ELSD, but with a mobile phase compatible with mass spectrometry (e.g., using methanol instead of dichloromethane and adding a small amount of ammonium (B1175870) formate).

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Method:

      • Full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+NH4]+).

      • Product ion scan (MS/MS) of the parent ion to generate a characteristic fragmentation pattern. The neutral loss of fatty acid moieties is a common fragmentation pathway for triglycerides.[11][13]

  • Data Analysis:

    • Compare the accurate mass of the parent ion of the synthetic triglyceride with the theoretical mass and the parent ion from the CRM.

    • Compare the fragmentation pattern (MS/MS spectrum) of the synthetic triglyceride with that of the CRM to confirm structural identity.

Conclusion

The purity of synthetic triglycerides is a critical parameter that can profoundly influence research outcomes. By employing a multi-technique approach that includes GC-FID, HPLC-ELSD, and LC-MS/MS, and by comparing the results to a certified reference material, researchers can confidently assess the quality of their synthetic triglycerides. The protocols and comparative data presented in this guide offer a robust framework for establishing a comprehensive quality control program, ensuring the reliability and reproducibility of scientific investigations and the development of safe and effective pharmaceutical products.

References

Safety Operating Guide

Proper Disposal of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a triglyceride commonly used in research.

Chemical Overview: this compound, also known as TG(14:0/14:0/16:0), is a solid, non-hazardous substance according to the Globally Harmonized System (GHS). While it is not classified as hazardous, adherence to proper disposal protocols is crucial to maintain laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

While no special personal protective equipment is required under normal handling conditions, it is always good laboratory practice to wear standard PPE, including safety glasses and gloves. In the event of a spill, the material should be picked up mechanically to avoid creating dust. For larger spills, it is advisable to contain the spill with an inert material such as sand or earth before collection.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[1] For small quantities, disposal with household waste may be permissible; however, for a laboratory setting, the following procedure is recommended:

  • Waste Collection:

    • Place the waste this compound into a designated, sealable, and clearly labeled waste container.

    • The container should be clean, dry, and appropriate for solid waste.

  • Labeling:

    • Clearly label the container with the full chemical name: "Waste this compound."

    • Indicate that the waste is "non-hazardous."

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Do not dispose of the chemical waste in standard laboratory trash cans that are handled by custodial staff.[2]

    • Laboratory personnel should transport the sealed and labeled container directly to the facility's dumpster or designated non-hazardous solid waste collection point.[2]

    • For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Quantitative Data

No specific quantitative data regarding disposal limits or concentrations were found in the provided safety data sheets or disposal guidelines. Always consult with your institution's EHS department for any site-specific quantitative disposal restrictions.

ParameterValueSource
Hazard Classification Not classified as hazardous
Permissible Exposure Limits Not establishedN/A

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The recommended procedure is based on general guidelines for non-hazardous solid laboratory waste.

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage cluster_2 Final Disposal A Generate Waste this compound B Place in a clean, dry, and sealable container A->B C Label container with 'Waste this compound' and 'Non-Hazardous' B->C D Store in designated waste accumulation area C->D E Transport sealed container directly to facility dumpster D->E F Consult EHS for large quantities E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 60138-13-8). Adherence to these procedures is essential for maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination. One Safety Data Sheet (SDS) advises that the substance should be considered hazardous and appropriate protective measures taken.[1] Therefore, a comprehensive approach to personal protection is recommended.

Minimum PPE Requirements:

PPE ComponentSpecificationPurpose
Lab Coat Standard laboratory coatProtects skin and clothing from spills.
Eye Protection Safety glasses with side shieldsShields eyes from dust and splashes.[2][3]
Hand Protection Disposable nitrile glovesPrevents direct skin contact with the chemical.[3]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[2]

Enhanced PPE for Specific Procedures:

PPE ComponentSpecificationWhen to Use
Face Shield Full-face shield worn over safety glassesWhen there is a significant risk of splashing.[2]
Respiratory Protection Not generally requiredUse if generating dust, especially in poorly ventilated areas.
II. Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling Procedures:

  • General Precautions: Always follow the usual precautionary measures for handling chemicals.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1]

  • Engineering Controls: Use in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions:

ParameterRecommendation
Temperature Store at 2-8°C.
Container Keep in a tightly closed container.
Incompatibilities Avoid strong oxidizing agents.[1][4]
III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]

Waste Disposal Steps:

  • Collection: Place waste material in a clearly labeled, sealed container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

IV. Emergency Procedures

Spill Response:

  • Minor Spills:

    • Wear appropriate PPE.

    • Mechanically pick up the solid material, avoiding dust generation.[1]

    • Place in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent.

  • Major Spills:

    • Evacuate the area.

    • Alert your supervisor and EHS department immediately.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Minimum: Lab Coat, Safety Glasses, Gloves Weigh/Transfer Weigh/Transfer Don PPE->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.